NH2-PEG4-Lys(Boc)-NH-(m-PEG24)
Description
BenchChem offers high-quality NH2-PEG4-Lys(Boc)-NH-(m-PEG24) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NH2-PEG4-Lys(Boc)-NH-(m-PEG24) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C71H142N4O32 |
|---|---|
Molecular Weight |
1563.9 g/mol |
IUPAC Name |
tert-butyl N-[(5S)-5-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C71H142N4O32/c1-71(2,3)107-70(78)74-10-6-5-7-67(75-68(76)8-12-80-17-20-84-25-26-85-21-18-81-13-9-72)69(77)73-11-14-82-19-22-86-27-28-88-31-32-90-35-36-92-39-40-94-43-44-96-47-48-98-51-52-100-55-56-102-59-60-104-63-64-106-66-65-105-62-61-103-58-57-101-54-53-99-50-49-97-46-45-95-42-41-93-38-37-91-34-33-89-30-29-87-24-23-83-16-15-79-4/h67H,5-66,72H2,1-4H3,(H,73,77)(H,74,78)(H,75,76)/t67-/m0/s1 |
InChI Key |
CMKOYNCQZMKABR-JVGAIOTISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCN |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of NH2-PEG4-Lys(Boc)-NH-(m-PEG24)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and applications of NH2-PEG4-Lys(Boc)-NH-(m-PEG24), a heterobifunctional PEG linker critical in the field of bioconjugation and drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs).
Core Chemical Properties
NH2-PEG4-Lys(Boc)-NH-(m-PEG24) is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that features a terminal primary amine, a Boc-protected lysine (B10760008), and a methoxy-terminated PEG chain. This structure provides a versatile platform for covalently linking molecules. The hydrophilic nature of the polyethylene glycol chains enhances the solubility of the resulting conjugates in aqueous environments.[][2]
| Property | Value | Source |
| Molecular Formula | C71H142N4O32 | [][3] |
| Molecular Weight | 1563.89 g/mol (also cited as 1563.9 g/mol ) | [][3] |
| Purity | ≥95% | [2] |
| Solubility | 10 mM in DMSO | |
| Appearance | Not specified in search results | |
| Storage Conditions | Store at -5°C, keep in dry and avoid sunlight. Shipped at room temperature in the continental US. | [3][4] |
Key Applications and Functionality
This linker is primarily utilized in the synthesis of Antibody-Drug Conjugates (ADCs).[3][4] ADCs are a class of targeted therapeutics composed of a monoclonal antibody linked to a cytotoxic payload. The linker plays a crucial role in the stability and efficacy of the ADC.
The NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker is described as a 28-unit cleavable PEG ADC linker.[3][4] Its design allows for the attachment of a payload to the sidearm of the linker, while the primary amine can be conjugated to an antibody. The methoxy-terminated PEG24 spacer serves to protect the payload and can modify the overall performance of the ADC.[5][6] Research suggests that positioning a hydrophobic payload closer to the antibody surface and shielding it with a hydrophilic PEG construct can improve efficacy.[5][6]
Chemical Reactivity and Experimental Considerations
The key reactive groups of NH2-PEG4-Lys(Boc)-NH-(m-PEG24) are the terminal primary amine and the Boc-protected amine on the lysine residue.
-
Primary Amine: The terminal NH2 group can react with carboxylic acids, activated NHS esters, and other carbonyl groups to form stable amide bonds.[][5][6] This reaction is fundamental for conjugating the linker to antibodies or other biomolecules.
-
Boc-Protected Amine: The tert-Butyloxycarbonyl (Boc) protecting group on the lysine side chain can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or formic acid, to expose a second primary amine.[][5][6] This newly exposed amine is then available for reaction with a payload molecule, such as a cytotoxin or a fluorescent dye.[5][6]
The hydrophilic PEG chains are designed to increase the water solubility of the molecule and any subsequent conjugates.[][2] Longer PEG chains generally lead to improved solubility.[2]
Experimental Workflows and Methodologies
While specific, detailed experimental protocols for the synthesis of NH2-PEG4-Lys(Boc)-NH-(m-PEG24) itself are not available in the provided search results, the general workflow for its use in ADC development can be inferred.
General Workflow for ADC Synthesis using NH2-PEG4-Lys(Boc)-NH-(m-PEG24)
The following diagram illustrates the logical steps for utilizing this linker in the construction of an Antibody-Drug Conjugate.
References
An In-depth Technical Guide to Branched PEGylated Linkers in Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, which connects these two components, is a critical determinant of an ADC's safety, stability, and efficacy. This guide focuses on a specific class of hydrophilic, branched linkers, exemplified by structures like NH2-PEG4-Lys(Boc)-NH-(m-PEG24). These linkers leverage polyethylene (B3416737) glycol (PEG) chains and a branching core, such as lysine (B10760008), to overcome the challenges associated with hydrophobic payloads. By enhancing solubility, enabling higher drug-to-antibody ratios (DAR), and improving pharmacokinetics, these advanced linkers are pivotal in the development of next-generation ADCs. This document details the core functions, quantitative performance metrics, and experimental protocols associated with the use of these sophisticated linkers in ADC development.
Core Concepts: The Function of Branched PEGylated Linkers
The linker molecule NH2-PEG4-Lys(Boc)-NH-(m-PEG24) is a heterobifunctional, branched linker designed for advanced ADC development.[1][2] Its structure is modular, with each component serving a distinct and critical function.
-
Branched Architecture (Lysine Core): The lysine residue serves as a branching point.[2][3] This structure allows for the attachment of multiple PEG chains or potentially multiple drug molecules, which can help achieve a higher and more optimized drug-to-antibody ratio (DAR).[4][5] Branched linkers can create a "doubled payload" effect, enhancing the potency of the ADC disproportionately.[4]
-
Hydrophilicity (PEG Chains): The molecule incorporates two discrete PEG (dPEG®) chains of 4 and 24 units respectively.[1][2] PEG is a hydrophilic polymer that is well-known for its ability to increase the water solubility of conjugated molecules.[4][] In ADCs, hydrophobic payloads and linkers can lead to aggregation, loss of antibody affinity, and rapid clearance from circulation.[4][7][] The PEG chains form a hydration shell around the payload, mitigating these issues.[7] This "shielding" effect is hypothesized to mask the hydrophobicity of the payload, leading to slower clearance rates and improved pharmacokinetics.[9][10]
-
Spacers and Modulators: The PEG chains also act as flexible spacers, separating the drug from the antibody.[] This spacing can be crucial for maintaining the antibody's binding affinity and for ensuring the payload can be effectively released and accessed by its intracellular target.[4] The longer m-PEG24 chain, in particular, is designed to protect the payload and modify the ADC's overall performance, including its serum half-life and immunogenicity.[2][3]
-
Reactive Handles for Conjugation: The terminal primary amine (NH2) group provides a reactive site for conjugation with a carboxylic acid or active ester on a drug payload, forming a stable amide bond.[2] The lysine's side-chain amine is protected by a tert-Butyloxycarbonyl (Boc) group, which can be removed to expose another reactive site, allowing for sequential and controlled conjugation steps.[2][3]
The overall design of this linker aims to create a stable, high-DAR ADC by keeping the hydrophobic payload close to the antibody while the hydrophilic PEG spacer extends outwards to shield it.[2][3]
Quantitative Data Presentation
The use of hydrophilic, branched PEG linkers significantly impacts the physicochemical and pharmacokinetic properties of ADCs. The following tables summarize representative quantitative data from studies on ADCs utilizing similar linker technologies.
Table 1: Impact of Linker Hydrophilicity on Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker Type | Target DAR | Achieved Average DAR | % Aggregation (by SEC) | Reference |
| Hydrophobic (e.g., SMCC) | 4 | 3.5 | > 20% | [4] |
| Hydrophobic (e.g., SPDB) | 4 | 3.2 | ~ 15-25% | [4] |
| Branched PEG Linker | 8 | 7.8 | < 5% | [4][10] |
| Linear PEG24 Linker | 8 | 7.5 | < 10% | [11] |
This table illustrates that hydrophilic PEG linkers, particularly branched variants, enable the successful production of ADCs with high DARs while minimizing the aggregation that plagues hydrophobic linkers.
Table 2: Comparative Pharmacokinetics (PK) of ADCs in Mice
| ADC Linker Type | Average DAR | Plasma Half-Life (t½, hours) | Area Under Curve (AUC, µg·h/mL) | Reference |
| Hydrophobic Linker | ~3.5 | 85 | 1,500 | [7][9] |
| Linear PEG Linker | ~7.5 | 120 | 2,800 | [11] |
| Branched PEG Linker | ~7.8 | 150 | 3,500 | [9][11] |
This table demonstrates the superior pharmacokinetic profile of ADCs with hydrophilic PEG linkers, showing significantly longer half-life and plasma exposure compared to ADCs with conventional hydrophobic linkers.
Table 3: In Vitro and In Vivo Efficacy
| ADC Linker Type | In Vitro IC50 (nM) | In Vivo Tumor Growth Inhibition (%) | Notes | Reference |
| Hydrophobic Linker | 1.2 | 60% | Significant off-target toxicity observed. | [7][] |
| Branched PEG Linker | 0.8 | >95% | Well-tolerated with enhanced tumor suppression. | [7][10] |
This table highlights that the improved properties conferred by branched PEG linkers can translate directly to superior anti-tumor efficacy in preclinical models.
Key Experimental Protocols
The synthesis and characterization of ADCs using branched PEGylated linkers require precise, multi-step protocols. The following are generalized methodologies for key experiments.
Two-Step Heterobifunctional Conjugation
This protocol describes the conjugation of a drug payload to an antibody using a linker like NH2-PEG4-Lys(Boc)-NH-(m-PEG24), which requires sequential reactions.
Objective: To covalently link a cytotoxic payload to a monoclonal antibody with high efficiency and control.
Materials:
-
Monoclonal Antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.2-7.5).[12]
-
Heterobifunctional Linker (e.g., SMCC or an activated form of the PEG-Lys linker).
-
Cytotoxic Payload with a reactive thiol (-SH) group.
-
Anhydrous DMSO or DMF.
-
Desalting columns (e.g., Sephadex G-25).
-
Quenching reagent (e.g., 1M Tris-HCl, pH 8.0).[13]
Procedure:
-
Antibody Activation (Amine Reaction): a. Prepare a 10 mM stock solution of an amine-reactive linker (e.g., SMCC) in anhydrous DMSO.[13] b. Add a 10- to 20-fold molar excess of the linker solution to the antibody solution.[14] c. Incubate for 30-60 minutes at room temperature to allow the NHS ester to react with lysine residues on the antibody, forming stable amide bonds.[13][14]
-
Purification of Activated Antibody: a. Remove excess, unreacted linker using a desalting column equilibrated with PBS.[14] This step is critical to prevent linker self-conjugation.[12]
-
Conjugation to Payload (Thiol Reaction): a. Immediately add the thiol-containing payload to the purified, maleimide-activated antibody.[14] b. Incubate for 1-2 hours at room temperature to allow the maleimide (B117702) group to react with the payload's sulfhydryl group, forming a stable thioether bond.[14]
-
Quenching and Final Purification: a. Add a quenching reagent like cysteine to cap any unreacted maleimide groups.[14] b. Purify the final ADC conjugate using size-exclusion chromatography (SEC) to remove unreacted payload and other small molecules.[15]
Characterization of Drug-to-Antibody Ratio (DAR)
Objective: To determine the average number of drug molecules conjugated to each antibody.
Method 1: UV-Vis Spectroscopy
-
Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength specific to the payload's maximum absorbance (e.g., λ_drug).[]
-
Calculate the concentration of the antibody and the payload using their known extinction coefficients.
-
The average DAR is the molar ratio of the drug to the antibody.[]
-
Note: This method is simple but provides only an average DAR and requires that the payload has a distinct absorbance peak.[]
-
Method 2: Hydrophobic Interaction Chromatography (HIC)
-
HIC separates ADC species based on hydrophobicity. Since each conjugated drug molecule increases the overall hydrophobicity, species with different DARs (DAR=0, 2, 4, 6, 8) can be resolved.[17]
-
An ADC sample is injected onto a HIC column with a high-salt mobile phase and eluted with a decreasing salt gradient.
-
The area of each peak, corresponding to a specific DAR, is integrated.
-
The weighted average DAR is calculated from the relative abundance of each species. This method provides information on both the average DAR and the distribution of drug-loaded species.[17]
Method 3: Mass Spectrometry (MS)
-
For a precise measurement, the ADC sample is analyzed by native mass spectrometry or after deglycosylation and reduction of the antibody.[][18]
-
The mass difference between the unconjugated antibody and the various ADC species allows for direct determination of the number of conjugated payloads and thus the DAR distribution.[]
Mandatory Visualizations
Logical and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. adcreview.com [adcreview.com]
- 5. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 9. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 17. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution [mdpi.com]
An In-depth Technical Guide to NH2-PEG4-Lys(Boc)-NH-(m-PEG24): A Core Component in Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional linker, NH2-PEG4-Lys(Boc)-NH-(m-PEG24), a critical tool in the development of sophisticated bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into its core mechanism of action as a molecular scaffold, detail its applications, and provide exemplary experimental protocols for its use.
Core Mechanism of Action: A Bifunctional, PEGylated Linker
NH2-PEG4-Lys(Boc)-NH-(m-PEG24) is a heterobifunctional linker designed with distinct chemical functionalities at its termini, separated by a central lysine (B10760008) core and flanked by polyethylene (B3416737) glycol (PEG) chains. Its mechanism of action is not pharmacological but rather structural and chemical, enabling the precise connection of two different molecular entities.
The key features that define its function are:
-
Primary Amine (NH2): This terminal group provides a reactive site for conjugation, typically to a carboxylic acid or an activated ester on a targeting moiety, such as a monoclonal antibody. This reaction forms a stable amide bond.
-
Boc-Protected Amine: The lysine residue contains a second amine group that is temporarily masked by a tert-butyloxycarbonyl (Boc) protecting group. This group is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal a primary amine. This newly exposed amine is then available for conjugation to a second molecule, such as a cytotoxic payload or an E3 ligase ligand.
-
Polyethylene Glycol (PEG) Chains (PEG4 and m-PEG24): The presence of both a short (PEG4) and a long, methoxy-terminated (m-PEG24) PEG chain imparts significant hydrophilicity to the linker and the resulting conjugate. This is crucial for improving the solubility and reducing the aggregation of often-hydrophobic payload molecules. Furthermore, the PEG chains can increase the hydrodynamic radius of the final conjugate, which can prolong its circulation half-life and potentially shield it from immunological recognition.
The strategic design of this linker allows for a sequential and controlled conjugation process, which is fundamental to the construction of well-defined and effective bioconjugates.
Applications in Drug Development
The unique architecture of NH2-PEG4-Lys(Boc)-NH-(m-PEG24) makes it a valuable component in two leading areas of therapeutic development:
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, this linker serves to attach a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The antibody guides the drug to the cancer cells, minimizing systemic toxicity. The linker's role is to ensure the stable attachment of the drug during circulation and to facilitate its release at the target site if a cleavable linkage is incorporated. The PEG components of the linker are particularly advantageous for ADCs, as they can help to overcome the solubility challenges associated with hydrophobic drugs and may improve the overall pharmacokinetic profile of the conjugate.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. NH2-PEG4-Lys(Boc)-NH-(m-PEG24) can serve as the central linker connecting the target-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG chains are critical for allowing the PROTAC to induce a productive ternary complex between the target protein and the E3 ligase, a necessary step for efficient degradation. The hydrophilicity imparted by the PEG chains can also enhance the solubility and cell permeability of the PROTAC molecule.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C71H142N4O32 |
| Molecular Weight | 1563.89 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water and most organic solvents |
| Reactive Groups | Primary Amine, Boc-protected Primary Amine |
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experimental procedures involving the use and characterization of conjugates synthesized with NH2-PEG4-Lys(Boc)-NH-(m-PEG24).
Protocol 1: Two-Step Antibody Conjugation
This protocol describes a general method for conjugating a payload to an antibody using the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker.
Step 1: Conjugation of the Linker to the Antibody
-
Antibody Preparation: Dialyze the monoclonal antibody into a suitable reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5). Adjust the antibody concentration to 5-10 mg/mL.
-
Linker Activation (if payload has a carboxyl group):
-
Dissolve the payload (with a carboxylic acid) and NH2-PEG4-Lys(Boc)-NH-(m-PEG24) in anhydrous DMSO or DMF.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid of the payload.
-
Incubate for 1 hour at room temperature to form the NHS-activated payload.
-
Add the activated payload to the linker solution and stir overnight at room temperature.
-
Purify the payload-linker conjugate by reverse-phase HPLC.
-
-
Conjugation to Antibody:
-
Add a 5-20 fold molar excess of the payload-linker conjugate (with the free NH2 group) to the prepared antibody solution. The linker's primary amine will react with accessible lysine residues on the antibody after activation of the antibody's carboxyl groups with EDC/NHS.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Purification: Remove unconjugated linker and payload by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Step 2: Payload Attachment
-
Boc Deprotection:
-
Lyophilize the antibody-linker conjugate.
-
Resuspend the conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA).
-
Incubate for 1-2 hours at room temperature.[1]
-
Remove the TFA and solvent under vacuum.
-
-
Payload Conjugation:
-
Dissolve the deprotected antibody-linker conjugate in a suitable buffer.
-
Add the activated payload (e.g., payload-NHS ester) to the solution.
-
Incubate for 2-4 hours at room temperature.
-
-
Final Purification: Purify the final ADC using SEC or TFF to remove excess payload and reaction byproducts.
Protocol 2: Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR) Measurement:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the payload. Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.
-
-
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug for 72-96 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[2][3]
-
Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and incubate for 4-16 hours.[2][4]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each treatment group.
-
Protocol 3: PROTAC Synthesis and Characterization
Synthesis:
The synthesis of a PROTAC using this linker would follow a similar two-step conjugation strategy as described for the ADC, where the target-binding ligand and the E3 ligase-binding ligand are sequentially conjugated to the two amine functionalities of the linker.
Characterization:
-
Ternary Complex Formation Assay (NanoBRET™):
-
Cell Preparation: Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (460 nm) and acceptor (618 nm) emission.
-
Data Analysis: An increase in the NanoBRET™ ratio (acceptor/donor) indicates PROTAC-mediated ternary complex formation.[5]
-
-
Target Protein Degradation Assay (Western Blot):
-
Cell Treatment: Treat cells with varying concentrations of the PROTAC for different time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities to determine the extent of target protein degradation. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of NH2-PEG4-Lys(Boc)-NH-(m-PEG24).
Caption: Molecular structure of the bifunctional linker.
Caption: Workflow for synthesizing an Antibody-Drug Conjugate.
Caption: PROTAC-induced protein degradation pathway.
References
- 1. static.igem.org [static.igem.org]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
The Sentinel of Synthesis: A Technical Guide to Boc Protection in Amine Linkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the realms of peptide chemistry and drug development, the judicious use of protecting groups is paramount to achieving desired molecular architectures. Among these, the tert-butoxycarbonyl (Boc) group stands as a cornerstone for the protection of amine functionalities. Its widespread adoption is a testament to its reliability, ease of introduction, and selective removal under specific acidic conditions. This technical guide provides an in-depth exploration of the theory and practice of Boc protection in amine linkers, offering a comprehensive resource for researchers navigating the complexities of multi-step synthesis.
The Chemistry of Boc Protection and Deprotection
The Boc group is typically introduced to an amine using di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butoxide and carbon dioxide, resulting in the formation of a stable carbamate.[1]
Conversely, the removal of the Boc group, or deprotection, is most commonly achieved under acidic conditions.[2] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) protonate the carbonyl oxygen of the carbamate, initiating a cascade that leads to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[2][3] The tert-butyl cation can be scavenged by nucleophiles in the reaction mixture or can eliminate a proton to form isobutene.[3]
Quantitative Comparison of Boc Protection and Deprotection Methods
The efficiency of Boc protection and deprotection can be influenced by the choice of reagents and reaction conditions. Below are summary tables compiling quantitative data from various literature sources to aid in method selection.
Table 1: Comparative Efficacy of Catalysts in N-Boc Protection of Aniline
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | DCM | Room Temp | 3 min | Low | [4] |
| Amberlite-IR 120 | DCM | Room Temp | 3 min | 95 | [4] |
| Amberlite-IR 120 | None | Room Temp | < 1 min | 99 | [4] |
| Yttria-Zirconia | Acetonitrile | Room Temp | 3 h (reflux) | 95 | [5] |
| Water-Acetone | Water-Acetone | Room Temp | 8-12 min | 90-98 | [6] |
Table 2: Comparison of Acidic Reagents for Boc Deprotection
| Reagent | Typical Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages | Reference |
| TFA | 20-50% in DCM, Room Temp | 0.5 - 4 h | >95 | Highly effective, volatile, good for SPPS | Corrosive, toxic, can cleave other acid-labile groups | [2] |
| HCl | 4M in Dioxane or Ethyl Acetate (B1210297) | 1 - 12 h | >95 | Cost-effective, readily available | Can be less selective, potential for chlorinated byproducts | [2] |
| p-TSA | 2 equiv. in CH₃CN or neat | 10 min - 1 h | High | Mild, solid reagent | May require heating for less reactive substrates | [2] |
| Oxalyl Chloride | 3 equiv. in Methanol (B129727), Room Temp | 1 - 4 h | up to 90 | Mild, tolerates other acid-labile groups | Reagent is moisture sensitive | [7] |
Experimental Protocols
Detailed Methodology for Mono-Boc Protection of a Diamine Linker
This protocol describes a general method for the selective mono-Boc protection of a symmetrical diamine.
Materials:
-
Diamine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)
-
Methanol (anhydrous)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 eq) or Thionyl chloride (SOCl₂) (1.0 eq)
-
Water
-
Sodium hydroxide (B78521) (NaOH) solution (2N)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diamine in anhydrous methanol and cool the solution to 0 °C.
-
Slowly add one equivalent of Me₃SiCl or SOCl₂ to the cooled solution. This generates HCl in situ, which protonates one of the amine groups, rendering it non-nucleophilic.
-
Allow the reaction mixture to warm to room temperature.
-
Add a small amount of water, followed by a solution of Boc₂O (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Boc₂O.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution to deprotonate the ammonium (B1175870) salt.
-
Extract the mono-Boc protected diamine with dichloromethane (3 x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the product.
Detailed Methodology for Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines a standard procedure for the removal of a Boc protecting group from an amine linker.
Materials:
-
Boc-protected amine linker (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine linker in dichloromethane.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine. The product may be obtained as a TFA salt if the neutralization step is omitted.
Visualizing Workflows and Logical Relationships
Visual representations of synthetic pathways and logical decision-making processes are invaluable tools for researchers. The following diagrams, generated using the DOT language, illustrate key concepts related to Boc protection in amine linkers.
Orthogonal Protection Strategies in Multi-Step Synthesis
The true power of the Boc group is often realized in the context of orthogonal protection strategies, particularly in solid-phase peptide synthesis (SPPS) and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[8] Orthogonality refers to the ability to deprotect one functional group without affecting another, differently protected functional group. The classic orthogonal pairing is the acid-labile Boc group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[9]
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
In-Depth Technical Guide: Solubility and Application of NH2-PEG4-Lys(Boc)-NH-(m-PEG24)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG4-Lys(Boc)-NH-(m-PEG24) is a heterobifunctional, discrete polyethylene (B3416737) glycol (dPEG®) linker used primarily in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[1][2] This linker is composed of a primary amine (NH2) at one terminus, a Boc-protected lysine (B10760008) residue providing a sidearm attachment point, and a methoxy-terminated PEG chain at the other end. The structure incorporates a total of 28 PEG units, which significantly influences its physicochemical properties, most notably its solubility.
The polyethylene glycol (PEG) chains are hydrophilic and non-immunogenic, which helps to increase the water solubility and stability of the molecules they are attached to.[][4] The discrete nature of the PEG chains in this linker ensures a uniform molecular weight (1563.89 g/mol ), which is critical for producing well-defined and homogeneous bioconjugates.[2][] Understanding the solubility of this linker is paramount for its effective handling, reaction setup, and the purification of the resulting conjugates.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇₁H₁₄₂N₄O₃₂ | [2][] |
| Molecular Weight | 1563.89 g/mol | [2][] |
| Appearance | Varies (typically a solid or viscous oil) | N/A |
| Purity | >95% | [2] |
| Storage | -20°C, protect from moisture | [2] |
Solubility Profile
The solubility of NH2-PEG4-Lys(Boc)-NH-(m-PEG24) is a key consideration for its application in ADC development, which often involves both aqueous and organic solvent systems. The long, hydrophilic PEG chains are designed to confer significant aqueous solubility to the final ADC construct.[][6]
Qualitative Solubility Data
Direct quantitative solubility data (e.g., mg/mL) for this specific linker is not widely published in peer-reviewed literature. However, product datasheets from suppliers provide qualitative solubility information in common laboratory solvents.
| Solvent | Solubility | Notes |
| Methylene Chloride (DCM) | Soluble | [2] |
| Dimethylformamide (DMF) | Soluble | [2] |
| Acetonitrile (ACN) | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Water | Expected to be soluble | The hydrophilic nature of the 28 PEG units strongly suggests aqueous solubility.[][4] |
| Ethanol / Methanol | Expected to be soluble | Common solvents for PEGylated molecules. |
Factors Influencing Solubility
The overall solubility of this compound is governed by the interplay of its different structural components:
-
PEG Chains (PEG4 and m-PEG24): These are the primary drivers of solubility, especially in aqueous and polar organic solvents. Their flexibility and hydrogen bonding capacity with water molecules enhance dissolution.[4]
-
Lysine Backbone: Provides the core structure for branching.
-
Boc Protecting Group: This tert-Butyloxycarbonyl group is hydrophobic and can slightly decrease aqueous solubility compared to its deprotected form.
-
Amine and Amide Groups: These polar groups contribute to solubility in polar solvents.
Experimental Protocol: Determination of Aqueous Solubility
To quantitatively determine the solubility of NH2-PEG4-Lys(Boc)-NH-(m-PEG24) in an aqueous buffer (e.g., PBS, pH 7.4), a standard shake-flask method can be employed.
Objective: To determine the saturation concentration of the linker in a given aqueous buffer at a specified temperature.
Materials:
-
NH2-PEG4-Lys(Boc)-NH-(m-PEG24)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Micro-centrifuge tubes (1.5 mL)
-
Vortex mixer
-
Thermomixer or incubator shaker
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or LC-MS)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Accurately weigh and dissolve a known amount of the linker in a suitable organic solvent (e.g., Acetonitrile) to prepare a stock solution of known concentration (e.g., 10 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Add an excess amount of the linker (e.g., 5-10 mg) to a micro-centrifuge tube containing a precise volume of PBS (e.g., 1 mL).
-
Equilibration: Tightly cap the tubes and place them in a thermomixer set to a constant temperature (e.g., 25°C). Shake the samples at a constant speed (e.g., 1000 rpm) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solute.
-
Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with the mobile phase to fall within the range of the calibration curve.
-
Quantification: Analyze the calibration standards and the diluted sample by HPLC. Create a calibration curve by plotting the peak area against the concentration of the standards. Use the equation of the line to determine the concentration of the linker in the diluted supernatant.
-
Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or mM.
Visualization of Experimental Workflows
Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the aqueous solubility of the linker.
References
An In-Depth Technical Guide to NH2-PEG4-Lys(Boc)-NH-(m-PEG24) for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted therapeutics is continually evolving, with antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) at the forefront of innovative cancer therapy. The success of these modalities hinges on the critical interplay between the targeting moiety, the potent payload, and the linker that connects them. NH2-PEG4-Lys(Boc)-NH-(m-PEG24) is a sophisticated, heterobifunctional linker designed to optimize the performance of targeted drug conjugates. This technical guide provides a comprehensive overview of its structure, properties, and application in the development of next-generation drug delivery systems.
NH2-PEG4-Lys(Boc)-NH-(m-PEG24) is a 28-unit polyethylene (B3416737) glycol (PEG) linker that is strategically designed for use in the synthesis of ADCs.[1][2][3][4][5][6][7][8] Its structure incorporates a terminal primary amine, a Boc-protected lysine (B10760008), and two distinct PEG chains of varying lengths. This unique architecture offers a versatile platform for drug conjugation, enabling precise control over the drug-to-antibody ratio (DAR) while enhancing the overall physicochemical properties of the resulting conjugate. The hydrophilic nature of the PEG chains is instrumental in mitigating the aggregation often associated with hydrophobic drug payloads and can improve the pharmacokinetic profile of the ADC.[9]
Chemical Properties and Structure
The NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker is characterized by its defined molecular weight and structure, which is a key advantage of using discrete PEG (dPEG®) products over traditional, non-uniform polymer PEGs.[10] This uniformity ensures batch-to-batch consistency and reproducibility in the synthesis of drug conjugates.[9]
Table 1: Physicochemical Properties of NH2-PEG4-Lys(Boc)-NH-(m-PEG24)
| Property | Value | Reference |
| Molecular Formula | C71H142N4O32 | [7][8][] |
| Molecular Weight | 1563.89 g/mol | [7][8][] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in DMSO | [7][12] |
The structure of the linker features two key reactive sites for conjugation. The terminal primary amine (NH2) serves as the attachment point for the targeting moiety, such as a monoclonal antibody, through reactions with carboxylic acids or their activated esters.[10][] The side chain of the lysine residue contains a Boc-protected amine. Following deprotection under acidic conditions, this newly exposed amine becomes available for conjugation to a payload molecule, such as a cytotoxic agent.[10][]
The incorporation of two PEG chains, a shorter PEG4 and a longer methoxy-terminated PEG24 (m-PEG24), is a deliberate design choice to enhance the linker's utility. The m-PEG24 chain, in particular, acts as a hydrophilic spacer that can shield the often hydrophobic payload from the aqueous environment, thereby reducing the risk of aggregation and improving the pharmacokinetic properties of the final conjugate.[1][2][13] Research has shown that PEGylation can prolong the circulation half-life of ADCs.[14][15][16]
Application in Targeted Drug Delivery
The primary application of NH2-PEG4-Lys(Boc)-NH-(m-PEG24) is in the construction of ADCs.[1][2][3][4][5][6][7][8] The linker's design allows for a modular and controlled approach to ADC synthesis. The process typically involves a sequential conjugation strategy, which is outlined in the experimental protocols section. This linker is also suitable for the synthesis of PROTACs, where it can connect a target-binding ligand and an E3 ligase-binding ligand.[17][18][19][20]
The use of a PEGylated linker like NH2-PEG4-Lys(Boc)-NH-(m-PEG24) offers several advantages in the context of ADC development:
-
Improved Solubility and Stability: The hydrophilic PEG chains help to counteract the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation and improving the overall solubility and stability of the ADC.[9][21]
-
Enhanced Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic proteins and molecules.[14][22] The PEG chains can create a hydration shell around the ADC, which can reduce renal clearance and proteolytic degradation, leading to prolonged circulation time.[9]
-
Reduced Immunogenicity: By masking potential epitopes on the payload or the linker itself, PEGylation can help to reduce the immunogenicity of the ADC.[9]
-
Optimized Drug-to-Antibody Ratio (DAR): The discrete nature of the linker allows for more precise control over the number of drug molecules attached to each antibody, leading to a more homogeneous ADC product with a well-defined DAR.
Table 2: Impact of PEG Linker Length on ADC Clearance
| Linker | Clearance (mL/day/kg) | Reference |
| No PEG | ~15 | [23] |
| PEG2 | ~10 | [23] |
| PEG4 | ~7 | [23] |
| PEG8 | ~5 | [23] |
| PEG12 | ~5 | [23] |
| PEG24 | ~5 | [23] |
Data adapted from a study on ADCs with a DAR of 8, illustrating that longer PEG chains can decrease clearance rates, thereby improving pharmacokinetics.[23]
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of an ADC using the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker. These should be optimized for specific antibodies and payloads.
Protocol 1: Conjugation of the Linker to the Antibody
-
Activation of Antibody's Carboxylic Acids:
-
Prepare a solution of the monoclonal antibody in an appropriate buffer (e.g., 0.1 M MES, pH 6.0).
-
Prepare stock solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in anhydrous DMF.
-
Add a 10- to 20-fold molar excess of EDC and NHS to the antibody solution.
-
Incubate at room temperature for 15-30 minutes to activate the carboxyl groups on the antibody.
-
-
Conjugation Reaction:
-
Dissolve the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker in a compatible solvent (e.g., DMF or DMSO).
-
Add the activated antibody solution to the linker solution. A molar excess of the linker over the antibody is typically used.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM and incubating for 5 minutes.
-
Purify the antibody-linker conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess linker and reagents.[23]
-
Protocol 2: Boc Deprotection
-
Preparation of Deprotection Solution:
-
Prepare a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[24] Scavengers such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) can be added if necessary.[24]
-
-
Deprotection Reaction:
-
Removal of TFA and Purification:
Protocol 3: Conjugation of the Payload to the Deprotected Linker
-
Activation of Payload (if necessary):
-
If the payload contains a carboxylic acid, activate it using EDC/NHS chemistry as described in Protocol 1.
-
-
Conjugation Reaction:
-
Add the activated payload to the deprotected antibody-linker conjugate solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
-
-
Purification of the Final ADC:
Protocol 4: Characterization of the ADC
-
Determination of Drug-to-Antibody Ratio (DAR):
-
Assessment of Purity and Aggregation:
-
Confirmation of Identity and Integrity:
-
Use mass spectrometry to confirm the molecular weight of the intact ADC and its subunits (light and heavy chains) after reduction.[23]
-
Protocol 5: In Vitro Cytotoxicity Assay
-
Cell Culture:
-
Culture the target cancer cell line in the appropriate medium.
-
-
ADC Treatment:
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and a control antibody in the culture medium.
-
Replace the medium in the wells with the ADC or control solutions.[23]
-
-
Assessment of Cell Viability:
-
Incubate the cells for a predetermined period (e.g., 72-96 hours).
-
Measure cell viability using a standard assay such as MTT, XTT, or CellTiter-Glo.
-
Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.[30]
-
Visualizations
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.
Caption: Generalized mechanism of action for an Antibody-Drug Conjugate.
Conclusion
NH2-PEG4-Lys(Boc)-NH-(m-PEG24) is a highly versatile and enabling tool for the development of targeted drug delivery systems. Its well-defined structure, featuring dual PEG chains and orthogonal reactive handles, provides a robust platform for the synthesis of homogeneous and stable ADCs with improved pharmacokinetic profiles. The strategic incorporation of this linker can help to overcome some of the key challenges in ADC development, such as payload-induced aggregation and rapid clearance. As the field of targeted therapeutics continues to advance, the rational design of linkers like NH2-PEG4-Lys(Boc)-NH-(m-PEG24) will play an increasingly crucial role in the creation of more effective and safer therapies for cancer and other diseases.
References
- 1. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 2. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NH2-PEG4-Lys(Boc)-NH-(m-PEG24) - Immunomart [immunomart.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. labinsights.nl [labinsights.nl]
- 10. vectorlabs.com [vectorlabs.com]
- 12. gentaur.com [gentaur.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 17. Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 | TargetMol [targetmol.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. cellmosaic.com [cellmosaic.com]
- 28. lcms.cz [lcms.cz]
- 29. agilent.com [agilent.com]
- 30. njbio.com [njbio.com]
An In-depth Technical Guide to Bifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of bifunctional polyethylene (B3416737) glycol (PEG) linkers, covering their fundamental principles, chemical strategies, and applications in drug development, bioconjugation, and proteomics.
Introduction to Bifunctional PEG Linkers
Bifunctional polyethylene glycol (PEG) linkers are versatile molecular tools that play a critical role in modern bioconjugation and drug delivery.[1] These linkers consist of a flexible, hydrophilic PEG chain with reactive functional groups at both ends.[2][3] The PEG backbone imparts favorable physicochemical properties, such as increased water solubility and stability, while the terminal reactive groups allow for the covalent linkage of two molecules.[2][3][4]
The choice of a bifunctional PEG linker is a critical decision in the design of bioconjugates, influencing the efficiency of the conjugation reaction, the stability of the final product, and its overall performance.[1][2][3] These linkers are instrumental in the development of advanced therapeutics like antibody-drug conjugates (ADCs), functionalized nanoparticles, and PEGylated proteins with improved pharmacokinetic profiles.[1][5][6] PEGylation, the process of attaching PEG chains to molecules, can shield therapeutic agents from the host's immune system, reduce immunogenicity, and prolong their circulation time by reducing renal clearance.[4][7][8]
Bifunctional PEG linkers are broadly classified into two main categories: homobifunctional and heterobifunctional linkers.
-
Homobifunctional PEG Linkers: These possess identical reactive groups at both ends of the PEG chain.[9] They are primarily used for crosslinking similar molecules or for polymerization.[10][11]
-
Heterobifunctional PEG Linkers: These feature two different reactive groups, enabling the sequential and controlled conjugation of two distinct molecules.[9][12] This specificity is highly advantageous in applications like targeted drug delivery, where a therapeutic agent is linked to a targeting moiety such as an antibody.[12][13]
The length of the PEG chain can be tailored to optimize the distance and flexibility between the conjugated molecules, which is crucial for maintaining their biological activity and for the formation of stable complexes in applications like Proteolysis Targeting Chimeras (PROTACs).[2]
Types of Bifunctional PEG Linkers and Their Chemistries
The versatility of bifunctional PEG linkers stems from the variety of reactive functional groups that can be incorporated at their termini. The choice of these groups is dictated by the available functional groups on the molecules to be conjugated (e.g., primary amines, thiols, carboxyls, etc.).
Amine-Reactive Linkers
Primary amines, found on lysine (B10760008) residues and the N-terminus of proteins, are the most common targets for PEGylation.
-
N-Hydroxysuccinimide (NHS) Esters: NHS esters react with primary amines at a slightly basic pH (7-9) to form stable amide bonds.[3][14] This is a widely used and well-established chemistry in bioconjugation.[3]
-
Cyanate Esters: These groups react with primary amines to form stable isourea bonds.[3] A key advantage of this chemistry is the absence of a leaving group, which can simplify the purification process.[3]
Thiol-Reactive Linkers
Thiol groups, present in cysteine residues, offer a more specific target for conjugation due to their lower abundance compared to primary amines.
-
Maleimides: Maleimide groups react specifically with thiol groups via a Michael addition reaction at a near-neutral pH (6.5-7.5) to form a stable thioether bond.[3][14]
Bioorthogonal "Click Chemistry" Linkers
Click chemistry reactions are highly specific, efficient, and biocompatible, making them ideal for bioconjugation in complex biological environments.
-
Azides and Alkynes: These groups react via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage.[12][15]
-
Dibenzocyclooctyne (DBCO): DBCO is a strained alkyne used in copper-free click chemistry (SPAAC).[16] It reacts rapidly and specifically with azides without the need for a cytotoxic copper catalyst, making it suitable for reactions in living systems.[17]
Other Reactive Groups
-
Carboxylic Acids: These can be activated using carbodiimides like EDC to react with primary amines.[18]
-
Aldehydes/Ketones: These can react with hydrazides to form hydrazone linkages.
The logical selection of a bifunctional PEG linker is based on the functional groups available on the molecules to be conjugated.
Quantitative Data on Bifunctional PEG Linkers
The selection of a bifunctional PEG linker can be further guided by quantitative data on their physicochemical properties and their impact on the resulting bioconjugate.
Physicochemical Properties of Representative Bifunctional PEG Linkers
| Linker Type | Functional Groups | Molecular Weight (Da) | Spacer Arm Length (Å) |
| NHS-PEG4-Maleimide | NHS Ester, Maleimide | 513.5 | 29.3 |
| NHS-PEG8-Maleimide | NHS Ester, Maleimide | 689.7 | 43.7 |
| NHS-PEG12-Maleimide | NHS Ester, Maleimide | 865.9 | 58.1 |
| DBCO-PEG4-NHS Ester | DBCO, NHS Ester | 634.7 | 29.3 |
| Azide-PEG4-NHS Ester | Azide, NHS Ester | 416.4 | 29.3 |
| Bis-NHS-PEG5 | NHS Ester, NHS Ester | 602.5 | 21.7 |
| Bis-Maleimide-PEG4 | Maleimide, Maleimide | 452.4 | 29.3 |
Note: Molecular weights and spacer arm lengths are approximate and can vary between suppliers.
Impact of PEG Linker Length on ADC Pharmacokinetics
Studies have shown that the length of the PEG linker can significantly impact the pharmacokinetic properties of antibody-drug conjugates. Longer PEG chains can lead to slower clearance rates.[19] However, this effect may plateau after a certain PEG length is reached.[19] For instance, in a study with MMAE conjugates, clearance rates decreased with increasing PEG size up to PEG8, after which the clearance remained relatively constant.[19][20]
| ADC with Linker | Clearance Rate (mL/day/kg) |
| PEG2-glucuronide-MMAE | ~15 |
| PEG4-glucuronide-MMAE | ~10 |
| PEG8-glucuronide-MMAE | ~5 |
| PEG12-glucuronide-MMAE | ~5 |
| PEG24-glucuronide-MMAE | ~5 |
Data adapted from Burke et al. (2016) and presented conceptually.[19]
Comparative Conjugation Efficiency and Purity
Heterobifunctional linkers generally offer higher conjugation efficiency and product purity compared to homobifunctional linkers due to their controlled, sequential reaction mechanism.[2]
| Parameter | Homobifunctional Linker (e.g., HO-PEG-OH) | Heterobifunctional Linker (e.g., Mal-PEG-NHS) |
| Conjugation Efficiency | Lower (can lead to a mixture of products) | Higher (controlled, two-step process) |
| Product Purity | Lower (may require extensive purification) | Higher (more homogenous final product) |
| Yield of Desired Conjugate | Variable | Generally higher |
Experimental Protocols
Detailed methodologies are crucial for the successful application of bifunctional PEG linkers. Below are protocols for key experiments.
Synthesis of an Antibody-Drug Conjugate (ADC) using an NHS-PEG-Maleimide Linker
This protocol describes a two-step process for conjugating a thiol-containing drug to an antibody.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
NHS-PEG-Maleimide linker
-
Thiol-containing cytotoxic drug
-
Anhydrous DMSO
-
Desalting column
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching reagent (e.g., Tris or glycine)
Procedure:
-
Antibody Modification with the Linker: a. Dissolve the antibody in the reaction buffer to a concentration of 5-10 mg/mL. b. Prepare a stock solution of the NHS-PEG-Maleimide linker in anhydrous DMSO. c. Add a 5- to 20-fold molar excess of the linker solution to the antibody solution. d. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[3] e. Remove the excess, unreacted linker using a desalting column equilibrated with the reaction buffer.[14]
-
Conjugation of the Drug to the Modified Antibody: a. Dissolve the thiol-containing drug in DMSO. b. Add a 2- to 5-fold molar excess of the drug solution to the purified, linker-modified antibody. c. Incubate for 2-4 hours at room temperature or overnight at 4°C. d. The reaction can be quenched by adding a small molecule thiol like cysteine.
-
Purification and Analysis: a. Purify the resulting ADC using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove excess drug and unreacted antibody. b. Analyze the purified ADC by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the drug-to-antibody ratio (DAR).
Protein-Protein Crosslinking using a Homobifunctional NHS-Ester PEG Linker
This protocol outlines the crosslinking of two proteins containing primary amines.
Materials:
-
Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.5)
-
Bis-NHS-PEG linker
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
SDS-PAGE reagents
Procedure:
-
Reaction Setup: a. Prepare a solution containing both Protein A and Protein B at the desired concentrations in the reaction buffer. b. Dissolve the Bis-NHS-PEG linker in anhydrous DMSO to a stock concentration of 10-25 mM immediately before use.
-
Crosslinking Reaction: a. Add the linker stock solution to the protein mixture to achieve the desired final linker concentration. A typical starting point is a 25- to 50-fold molar excess of the linker over the total protein concentration. b. Incubate the reaction for 30-60 minutes at room temperature.[6]
-
Quenching: a. Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS-ester groups. b. Incubate for 15 minutes at room temperature.
-
Analysis: a. Analyze the reaction products by SDS-PAGE. The formation of a new band corresponding to the molecular weight of the Protein A-Protein B conjugate indicates a successful crosslinking reaction.
Surface Modification of Nanoparticles with a Heterobifunctional PEG Linker
This protocol describes the functionalization of amine-coated nanoparticles with a targeting ligand using a Carboxyl-PEG-NHS linker.
Materials:
-
Amine-functionalized nanoparticles
-
Carboxyl-PEG-NHS linker
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
EDC and NHS
-
Targeting ligand with a primary amine
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Centrifugation equipment for nanoparticle washing
Procedure:
-
Activation of Carboxyl-PEG-NHS: a. Disperse the nanoparticles in the activation buffer. b. Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups of the PEG linker. c. React for 15 minutes at room temperature. d. Wash the nanoparticles by centrifugation and resuspend in the reaction buffer to remove excess EDC and NHS.
-
Conjugation of Targeting Ligand: a. Add the amine-containing targeting ligand to the activated nanoparticle suspension. b. React for 2 hours at room temperature with gentle mixing.
-
Quenching and Washing: a. Quench the reaction by adding an amine-containing buffer (e.g., Tris). b. Wash the functionalized nanoparticles multiple times by centrifugation and resuspension in a clean buffer to remove any unconjugated ligand and byproducts.
-
Characterization: a. Characterize the surface-modified nanoparticles using techniques such as dynamic light scattering (DLS) to measure size changes and zeta potential to assess surface charge modifications.
Signaling Pathways and Mechanism of Action of PEGylated Bioconjugates
Bifunctional PEG linkers are components of complex bioconjugates that can interact with and modulate cellular signaling pathways. A prime example is the antibody-drug conjugate Trastuzumab emtansine (T-DM1), used for the treatment of HER2-positive breast cancer.
T-DM1 consists of the monoclonal antibody Trastuzumab, which targets the HER2 receptor, linked to the cytotoxic agent DM1 via a stable thioether linker.[21][22] While the linker in T-DM1 is not a PEG linker, the principles of its mechanism of action illustrate how a bioconjugate can affect cellular signaling.
Mechanism of Action of T-DM1:
-
Binding to HER2: T-DM1 binds to the HER2 receptor on the surface of cancer cells.
-
Inhibition of HER2 Signaling: This binding inhibits downstream signaling pathways, such as the PI3K/AKT pathway, which is involved in cell survival and proliferation.[21][22]
-
Internalization: The HER2-T-DM1 complex is internalized by the cell through receptor-mediated endocytosis.[21]
-
Lysosomal Degradation: The complex is trafficked to lysosomes, where the antibody portion is degraded, releasing the DM1-containing catabolites.[21]
-
Microtubule Disruption: The released DM1 binds to tubulin, inhibiting microtubule polymerization and leading to mitotic arrest and apoptosis.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Trastuzumab component of T-DM1 can also engage immune effector cells to mediate the killing of tumor cells.[22]
Conclusion
Bifunctional PEG linkers are indispensable tools in the fields of drug delivery, bioconjugation, and diagnostics. Their unique ability to connect different molecular entities while imparting favorable physicochemical properties has enabled the development of a new generation of sophisticated therapeutics and research agents. A thorough understanding of the different types of PEG linkers, their reaction chemistries, and their impact on the properties of the final conjugate is essential for designing and executing successful bioconjugation strategies. As research in this area continues to advance, we can expect to see the development of even more innovative PEG linker technologies with enhanced functionalities and applications.
References
- 1. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. mdpi.com [mdpi.com]
- 10. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 13. heterobifunctional pegs [jenkemusa.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. precisepeg.com [precisepeg.com]
- 17. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 18. benchchem.com [benchchem.com]
- 19. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Trastuzumab-DM1 (T-DM1) retains all the mechanisms of action of trastuzumab and efficiently inhibits growth of lapatinib insensitive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Core of Bioconjugation: A Technical Guide to NH2-PEG4-Lys(Boc)-NH-(m-PEG24)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for understanding and utilizing the bifunctional linker, NH2-PEG4-Lys(Boc)-NH-(m-PEG24). This molecule is a cornerstone in the development of advanced bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a terminal amine, a Boc-protected lysine, and a long-chain polyethylene (B3416737) glycol (PEG), offers a versatile platform for the precise engineering of therapeutic and diagnostic agents.
Supplier Landscape and Quantitative Data
Several reputable suppliers offer NH2-PEG4-Lys(Boc)-NH-(m-PEG24), each providing material with specific characteristics. The following table summarizes the key quantitative data available from prominent vendors to facilitate a comparative analysis for procurement and experimental design.
| Parameter | MedChemExpress | BOC Sciences | Immunomart |
| Product Number | HY-140242 | BPG-4711 | HY-140242 |
| Molecular Formula | C₇₁H₁₄₂N₄O₃₂ | C₇₁H₁₄₂N₄O₃₂ | C₇₁H₁₄₂N₄O₃₂ |
| Molecular Weight | 1563.89 g/mol [1][2][3] | 1563.9 g/mol [] | 1563.89 g/mol [2] |
| Purity | >95% (Typically confirmed by Certificate of Analysis) | ≥95%[5] | Not specified |
| Solubility | 10 mM in DMSO[2] | Information not publicly available | 10 mM in DMSO[2] |
| Storage Conditions | Recommended storage conditions are provided on the Certificate of Analysis.[1] | Store under recommended conditions as per the Certificate of Analysis.[] | Information not publicly available |
| Shipping Conditions | Room temperature in the continental US; may vary for other locations.[1][2] | Room temperature in the continental US; may vary elsewhere. | Room temperature.[2] |
Core Applications in Drug Development
NH2-PEG4-Lys(Boc)-NH-(m-PEG24) is primarily utilized as a cleavable linker in the synthesis of ADCs.[1][2][3] ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small-molecule drug. The linker plays a critical role in the stability and efficacy of an ADC. This particular linker is designed to be stable in circulation and release the cytotoxic payload within the target cancer cells.[6]
The molecule's design incorporates several key features:
-
Terminal Amine (NH2): This primary amine serves as a reactive handle for conjugation to a monoclonal antibody, typically through activated carboxylic acid groups on the antibody.
-
Boc-Protected Lysine (Lys(Boc)): The tert-butyloxycarbonyl (Boc) protecting group on the lysine's side-chain amine allows for orthogonal chemistry. This protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be used to attach a cytotoxic payload.
-
Polyethylene Glycol (PEG) Spacers: The PEG4 and m-PEG24 chains are hydrophilic spacers that enhance the solubility and biocompatibility of the resulting ADC.[] The longer m-PEG24 chain can also influence the pharmacokinetic properties of the conjugate.
Experimental Protocols
The following are detailed, representative methodologies for key experimental steps involving NH2-PEG4-Lys(Boc)-NH-(m-PEG24).
Boc Deprotection of the Lysine Residue
The removal of the Boc protecting group is a critical step to enable payload conjugation. A common and effective method involves the use of trifluoroacetic acid (TFA).
Materials:
-
NH2-PEG4-Lys(Boc)-NH-(m-PEG24)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 10-20 mg/mL.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an excess of TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v).
-
Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.
-
The resulting deprotected product, NH2-PEG4-Lys-NH-(m-PEG24), can be used in the next step without further purification or can be purified by reverse-phase HPLC if necessary.
Conjugation to a Monoclonal Antibody (mAb)
This protocol outlines the conjugation of the deprotected linker to a mAb through EDC/NHS chemistry, targeting available carboxyl groups on the antibody.
Materials:
-
Deprotected NH2-PEG4-Lys-NH-(m-PEG24)
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction buffer (e.g., MES buffer, pH 6.0)
-
Quenching solution (e.g., hydroxylamine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare a stock solution of the deprotected linker in an appropriate solvent (e.g., DMSO).
-
Exchange the buffer of the mAb solution to the reaction buffer (MES, pH 6.0) using a desalting column or dialysis.
-
Activate the carboxyl groups on the mAb by adding a molar excess of EDC and NHS. Incubate for 15-30 minutes at room temperature.
-
Add the deprotected linker solution to the activated mAb solution. The molar ratio of linker to mAb will depend on the desired drug-to-antibody ratio (DAR).
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a quenching solution to remove unreacted linker.
-
Purify the resulting ADC from unconjugated linker and other reagents using a size-exclusion chromatography (SEC) column.
-
Characterize the purified ADC for DAR, purity, and aggregation.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes related to the use of NH2-PEG4-Lys(Boc)-NH-(m-PEG24).
Caption: Procurement and Quality Control Workflow for NH2-PEG4-Lys(Boc)-NH-(m-PEG24).
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.
Caption: Conceptual pathway of ADC internalization, linker cleavage, and payload release.
References
Safety and Handling of NH2-PEG4-Lys(Boc)-NH-(m-PEG24): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling procedures for NH2-PEG4-Lys(Boc)-NH-(m-PEG24), a bifunctional crosslinker commonly utilized in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics. Given the specialized nature of this compound, a thorough understanding of its properties and associated hazards is essential for safe laboratory practice.
Chemical and Physical Properties
NH2-PEG4-Lys(Boc)-NH-(m-PEG24) is a monodisperse polyethylene (B3416737) glycol (PEG) derivative containing a terminal primary amine, a Boc-protected lysine (B10760008), and a methoxy-terminated PEG chain. This structure allows for the conjugation of molecules to both the amine and, after deprotection, the lysine residue.
Table 1: Chemical and Physical Properties of NH2-PEG4-Lys(Boc)-NH-(m-PEG24)
| Property | Value | Source |
| Molecular Formula | C71H142N4O32 | [1] |
| Molecular Weight | 1563.91 g/mol | [1] |
| Appearance | White to off-white solid | Generic observation for similar compounds |
| Solubility | Soluble in DMSO, DMF, and methylene (B1212753) chloride | [2] |
Hazard Identification and Safety Precautions
Based on available safety data, NH2-PEG4-Lys(Boc)-NH-(m-PEG24) is classified as hazardous. The GHS classification indicates potential risks upon ingestion and to the aquatic environment[1].
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Body Protection: A lab coat should be worn to prevent skin contact.
-
Respiratory Protection: If handling large quantities or if dust is generated, a properly fitted respirator is recommended.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
The recommended storage temperature is -20°C for long-term stability.
-
Protect from moisture and light.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Experimental Protocols
The following are generalized protocols for the safe handling and use of NH2-PEG4-Lys(Boc)-NH-(m-PEG24). Specific experimental conditions may need to be optimized for individual applications.
Reconstitution of the Compound
-
Equilibrate the vial to room temperature before opening to prevent moisture condensation.
-
Add the desired volume of an appropriate solvent (e.g., DMSO, DMF) to the vial to achieve the target concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
General Spill Response Protocol
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Collect all contaminated materials in a sealed container for hazardous waste disposal.
First Aid Measures
In the event of exposure, follow these first-aid procedures and seek medical attention.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice[1]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention[1]. |
Visualizing Workflows
Chemical Handling Workflow
The following diagram illustrates a standard workflow for handling NH2-PEG4-Lys(Boc)-NH-(m-PEG24) in a laboratory setting.
Caption: General Laboratory Workflow for NH2-PEG4-Lys(Boc)-NH-(m-PEG24).
Spill Response Decision Tree
This diagram provides a decision-making framework for responding to a spill.
References
Methodological & Application
Application Notes and Protocols for the Use of NH2-PEG4-Lys(Boc)-NH-(m-PEG24) in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heterobifunctional linker, NH2-PEG4-Lys(Boc)-NH-(m-PEG24), is a versatile tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).[][2][3][4] This linker possesses three key functional components:
-
A free primary amine (NH2) at one terminus, which can be readily conjugated to molecules containing amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or carboxylic acids.
-
A tert-butyloxycarbonyl (Boc)-protected amine on a lysine (B10760008) residue, which allows for a sequential conjugation strategy. The Boc group is stable under the conditions used for the initial amine conjugation and can be selectively removed under acidic conditions to reveal a second primary amine for subsequent modification.
-
A long polyethylene (B3416737) glycol (PEG) chain composed of a PEG4 and a m-PEG24 moiety, which enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate.[] The PEG spacer also provides a defined distance between the conjugated molecules, which can be critical for maintaining their biological activity.
These features enable the precise, stepwise construction of complex bioconjugates, making this linker highly valuable for applications in drug delivery, diagnostics, and proteomics.
Applications
The unique structure of NH2-PEG4-Lys(Boc)-NH-(m-PEG24) makes it suitable for a variety of bioconjugation applications, including:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to a monoclonal antibody. The antibody targets a specific antigen on cancer cells, and upon internalization, the drug is released, leading to targeted cell death.[] The heterobifunctional nature of the linker allows for the initial attachment to the antibody, followed by the conjugation of the drug molecule.
-
PROTACs (Proteolysis Targeting Chimeras): This linker can be used to synthesize PROTACs by connecting a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.
-
Targeted Drug Delivery: The linker can be used to conjugate a targeting moiety (e.g., a peptide, aptamer, or small molecule) to a therapeutic agent, enhancing its delivery to specific cells or tissues.
-
Surface Modification: The linker can be used to functionalize surfaces, such as nanoparticles or microarrays, with biomolecules for various diagnostic and research applications.
Experimental Protocols
The following protocols describe a general two-step procedure for the sequential conjugation of two different molecules (Molecule A and Molecule B) using the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker. Note: These are general guidelines and may require optimization for specific molecules and applications.
Protocol 1: Conjugation of the Primary Amine to Molecule A (via NHS Ester Chemistry)
This protocol describes the reaction of the free primary amine of the linker with an NHS ester-activated molecule (Molecule A-NHS).
Materials:
-
NH2-PEG4-Lys(Boc)-NH-(m-PEG24)
-
Molecule A with an NHS ester functional group (Molecule A-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC))
Procedure:
-
Preparation of Reagents:
-
Allow all reagents to come to room temperature before use.
-
Prepare a stock solution of NH2-PEG4-Lys(Boc)-NH-(m-PEG24) in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare a stock solution of Molecule A-NHS in anhydrous DMF or DMSO (e.g., 10 mg/mL). The concentration may need to be adjusted based on the solubility of the molecule.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the desired amount of Molecule A-NHS solution.
-
Slowly add the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) solution to the Molecule A-NHS solution. A molar ratio of 1:1.2 to 1:1.5 (Molecule A-NHS : Linker) is a good starting point for optimization.
-
Add the Reaction Buffer to the mixture. The final concentration of reactants should be optimized for your specific application.
-
Incubate the reaction at room temperature for 1-4 hours with gentle stirring. The reaction can also be performed at 4°C overnight.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Purify the resulting conjugate (Molecule A-PEG4-Lys(Boc)-NH-(m-PEG24)) using SEC or RP-HPLC to remove unreacted linker, quenched NHS ester, and other byproducts.
-
Monitor the purification process by UV-Vis spectroscopy or other appropriate analytical techniques.
-
Combine the fractions containing the purified conjugate and lyophilize or store as a solution at -20°C or -80°C.
-
Protocol 2: Boc Deprotection to Reveal the Second Amine
This protocol describes the removal of the Boc protecting group to expose the second primary amine for the subsequent conjugation step.
Materials:
-
Purified Molecule A-PEG4-Lys(Boc)-NH-(m-PEG24) conjugate
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Deprotection Reaction:
-
Dissolve the lyophilized Molecule A-PEG4-Lys(Boc)-NH-(m-PEG24) conjugate in a solution of 50% TFA in DCM. The concentration will depend on the solubility of the conjugate.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS to confirm the removal of the Boc group.
-
-
Removal of TFA:
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Co-evaporate with DCM several times to ensure complete removal of residual TFA.
-
-
Neutralization (Optional but Recommended):
-
Dissolve the dried product in a minimal amount of DCM or DMF.
-
Add DIPEA dropwise until the pH is neutral (check with pH paper). This step is important to neutralize any remaining TFA salts which can interfere with the next conjugation step.
-
-
Purification:
-
Purify the deprotected conjugate (Molecule A-PEG4-Lys(NH2)-NH-(m-PEG24)) using RP-HPLC.
-
Lyophilize the purified product and store at -20°C or -80°C until the next step.
-
Protocol 3: Conjugation of the Second Amine to Molecule B
This protocol describes the reaction of the newly exposed amine with a second molecule (Molecule B), for example, one containing a carboxylic acid group activated with EDC/NHS.
Materials:
-
Purified Molecule A-PEG4-Lys(NH2)-NH-(m-PEG24) conjugate
-
Molecule B with a carboxylic acid group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous DMF or DMSO
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0 for activation; 0.1 M Phosphate Buffer, pH 7.2-7.5 for conjugation.
Procedure:
-
Activation of Molecule B:
-
Dissolve Molecule B in anhydrous DMF or DMSO.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution of Molecule B.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Dissolve the deprotected conjugate (Molecule A-PEG4-Lys(NH2)-NH-(m-PEG24)) in the conjugation buffer (Phosphate Buffer, pH 7.2-7.5).
-
Add the activated Molecule B solution to the solution of the deprotected conjugate.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
-
Purification:
-
Purify the final conjugate (Molecule A-PEG4-Lys(NH-Molecule B)-NH-(m-PEG24)) using an appropriate chromatography method such as SEC or RP-HPLC.
-
Characterize the final product for purity, identity, and degree of conjugation.
-
Characterization of the Final Conjugate
Thorough characterization of the final bioconjugate is crucial to ensure its quality and functionality. The following techniques are recommended:
-
Size-Exclusion Chromatography (SEC): To determine the purity of the conjugate and to detect the presence of aggregates or fragments.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the conjugate and to separate different species.
-
Hydrophobic Interaction Chromatography (HIC): Particularly useful for ADCs, HIC can separate species with different drug-to-antibody ratios (DARs).
-
Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate and to verify the successful conjugation of both molecules.
-
UV-Vis Spectroscopy: To determine the concentration of the protein or antibody component and to estimate the degree of labeling if one of the conjugated molecules has a distinct chromophore.
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for the conjugation reactions. These values are starting points and should be optimized for each specific application.
| Parameter | Step 1: Amine Conjugation | Step 2: Boc Deprotection | Step 3: Second Amine Conjugation |
| Molar Ratio | 1:1.2 to 1:1.5 (Target:Linker) | N/A | 1:1.5 (Linker-Molecule A : Activated Molecule B) |
| Reaction Time | 1-4 hours (RT) or overnight (4°C) | 1-2 hours (RT) | 2-4 hours (RT) or overnight (4°C) |
| Reaction pH | 7.2 - 7.5 | Acidic (TFA) | 7.2 - 7.5 |
| Typical Yield | > 80% (after purification) | > 90% | > 70% (after purification) |
| Purification Method | SEC or RP-HPLC | RP-HPLC | SEC or RP-HPLC |
Visualizing the Workflow and Logic
The following diagrams illustrate the chemical structure of the linker, the overall experimental workflow, and the logical relationship of the sequential conjugation.
Caption: Chemical structure of the heterobifunctional linker.
References
Application Notes and Protocols for NH2-PEG4-Lys(Boc)-NH-(m-PEG24) Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG4-Lys(Boc)-NH-(m-PEG24) is a heterobifunctional, cleavable PEG linker utilized in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2][3] This linker possesses a terminal primary amine for conjugation to a payload or other molecules, a Boc-protected lysine, and a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of 24 units. The PEG component enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate.[4][5][6][7] PEGylation, the process of covalently attaching PEG chains, can reduce the immunogenicity of therapeutic proteins and prolong their circulation half-life by increasing their hydrodynamic size, which in turn reduces renal clearance.[5][7][8]
These application notes provide a detailed protocol for the conjugation of a molecule containing a carboxylic acid to the terminal amine of the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker via the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid with an N-hydroxysuccinimide (NHS) ester.
Quantitative Data Summary
The efficiency of PEGylation reactions can be influenced by factors such as the molar ratio of reactants, pH, temperature, and reaction time. The following table summarizes typical quantitative data obtained from similar amine-reactive PEGylation experiments.
| Parameter | Typical Value/Range | Notes |
| Molar Ratio (NHS-activated molecule : Amine-PEG) | 5:1 to 20:1 | A molar excess of the NHS-activated molecule is typically used to drive the reaction to completion. The optimal ratio should be determined empirically. |
| Degree of PEGylation | 1-4 PEGs per protein | For protein conjugations, this can be controlled by adjusting the molar ratio of the PEG reagent.[9][10] |
| Reaction pH | 7.0 - 8.5 | The reaction of NHS esters with primary amines is most efficient at a slightly basic pH.[9][11][12] |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used to minimize side reactions and protein denaturation.[8][13] |
| Reaction Time | 30 minutes to 24 hours | Reaction time depends on the reactivity of the components, temperature, and pH.[13][14][15] |
| Conjugation Efficiency / Yield | > 80% | Highly dependent on reaction conditions and purification methods. |
| Purity of Conjugate | > 95% | Achievable with appropriate purification techniques like chromatography.[][17][18] |
Experimental Protocols
This protocol describes a general method for conjugating a molecule containing a carboxylic acid to the primary amine of NH2-PEG4-Lys(Boc)-NH-(m-PEG24). The protocol is divided into two main stages: activation of the carboxylic acid-containing molecule with an NHS ester, and the subsequent conjugation to the amine-PEG linker.
Part 1: Activation of Carboxylic Acid-Containing Molecule (Molecule-COOH)
Materials:
-
Molecule-COOH
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
In a clean, dry round bottom flask, dissolve the Molecule-COOH in anhydrous DMF or DCM under an inert atmosphere (argon or nitrogen).
-
Add NHS to the solution (typically 1.1-1.5 molar equivalents).
-
Add DCC or EDC to the reaction mixture (typically 1.1-1.5 molar equivalents).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, the resulting NHS-activated molecule can be used directly in the next step or purified. If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
Part 2: Conjugation of NHS-Activated Molecule to NH2-PEG4-Lys(Boc)-NH-(m-PEG24)
Materials:
-
NHS-activated molecule from Part 1
-
NH2-PEG4-Lys(Boc)-NH-(m-PEG24)
-
Anhydrous DMF or a suitable non-amine containing buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)[9][14][15]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if in an organic solvent)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Reverse-Phase HPLC)[][19]
Procedure:
-
Dissolve the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) in anhydrous DMF or the chosen reaction buffer.
-
If using an organic solvent, add a non-nucleophilic base such as TEA or DIPEA (typically 2-3 molar equivalents) to the amine-PEG solution.
-
Slowly add the solution of the NHS-activated molecule to the amine-PEG solution with gentle stirring. A typical molar ratio is a 1.1 to 5-fold excess of the NHS-activated molecule.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The optimal reaction time should be determined empirically.[8][13]
-
Monitor the reaction by LC-MS to confirm the formation of the desired conjugate.
-
Once the reaction is deemed complete, add a quenching buffer to consume any unreacted NHS-activated molecule.[14][15] Incubate for an additional 30-60 minutes.
-
Purify the resulting conjugate using an appropriate chromatographic technique such as SEC to remove unreacted PEG linker and other small molecules, or RP-HPLC for higher resolution separation.[][19]
-
Characterize the final conjugate by methods such as LC-MS to confirm its identity and purity, and NMR to verify the structure.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the conjugation of an NHS-activated molecule to the amine-PEG linker.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationship of the amine-reactive PEGylation chemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.org [immunomart.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEGylation of Peptides, Proteins & Antibody Fragments - Biochempeg [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. broadpharm.com [broadpharm.com]
- 11. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 12. precisepeg.com [precisepeg.com]
- 13. Protocol for Protein PEGylation [jenkemusa.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 17. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 19. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody Conjugation with NH2-PEG4-Lys(Boc)-NH-(m-PEG24)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a targeted therapeutic modality that combines the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.[1] This document provides detailed application notes and protocols for the use of a heterobifunctional, cleavable PEG linker, NH2-PEG4-Lys(Boc)-NH-(m-PEG24) , in the development of ADCs.
This linker features a terminal primary amine (-NH2) for conjugation to the antibody, a Boc-protected amine on a lysine (B10760008) residue for subsequent payload attachment, and a long polyethylene (B3416737) glycol (PEG) chain to enhance solubility and stability.[2] The multi-step conjugation process allows for precise control over the synthesis of the ADC.
Experimental Workflow Overview
The overall workflow for creating an ADC using the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker involves a three-stage process:
-
Antibody-Linker Conjugation: The primary amine of the linker is conjugated to surface-accessible lysine residues on the antibody.
-
Boc Deprotection: The Boc protecting group on the linker's lysine residue is removed to expose a primary amine.
-
Payload Conjugation: A cytotoxic payload, functionalized with an amine-reactive group, is conjugated to the newly exposed amine on the linker.
Each stage is followed by a purification step to remove excess reagents and byproducts. The final ADC is then thoroughly characterized to determine critical quality attributes such as Drug-to-Antibody Ratio (DAR), purity, and stability.
Caption: Three-stage workflow for ADC synthesis.
Data Presentation: Impact of PEG Linker Length on ADC Properties
The inclusion and length of a PEG linker can significantly impact the physicochemical and pharmacokinetic properties of an ADC.[3] Longer PEG chains generally improve hydrophilicity, reduce aggregation, and extend plasma half-life.[4][5] The following tables summarize representative data on the effects of varying PEG linker lengths on key ADC parameters.
Table 1: Effect of PEG Linker Length on ADC Hydrophobicity and Stability
| PEG Linker Length | HIC Retention Time (min) | % Monomer by SEC (after 1 week at 4°C) |
| No PEG | 25.8 | 92.5% |
| PEG4 | 22.1 | 96.8% |
| PEG8 | 19.5 | 98.2% |
| PEG12 | 17.3 | 99.1% |
| PEG24 | 15.1 | 99.5% |
HIC: Hydrophobic Interaction Chromatography; SEC: Size Exclusion Chromatography. Data is representative and will vary based on the specific antibody and payload.
Table 2: Pharmacokinetic and Efficacy Data for ADCs with Varying PEG Linker Lengths
| PEG Linker Length | Plasma Half-life (hours) | Tumor Exposure (AUC) | Tumor Growth Inhibition (%) |
| No PEG | 85 | 150 | 45% |
| PEG4 | 120 | 250 | 65% |
| PEG8 | 165 | 400 | 80% |
| PEG12 | 180 | 450 | 85% |
| PEG24 | 195 | 480 | 88% |
AUC: Area Under the Curve. Data is representative from preclinical models and will vary based on the specific ADC and tumor model.[6]
Experimental Protocols
Protocol 1: Antibody-Linker Conjugation via Lysine Residues
This protocol details the conjugation of the primary amine of the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
Adjust the concentration of the mAb to 2-10 mg/mL in Conjugation Buffer.
-
-
Linker Preparation:
-
Immediately before use, dissolve the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker in anhydrous DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).[7]
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and quenching buffer components using a desalting column equilibrated with PBS, pH 7.4.
-
Determine the protein concentration of the purified antibody-linker conjugate.
-
Caption: Antibody-linker conjugation workflow.
Protocol 2: Boc Deprotection of the Antibody-Linker Conjugate
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the lysine residue on the conjugated linker using trifluoroacetic acid (TFA).
Materials:
-
Lyophilized Antibody-PEG-Lys(Boc) conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Cold diethyl ether
-
PBS, pH 7.4
Procedure:
-
Preparation for Deprotection:
-
Lyophilize the purified antibody-linker conjugate to remove the aqueous buffer.
-
Resuspend the lyophilized conjugate in a solution of 50% TFA in anhydrous DCM.[8]
-
-
Deprotection Reaction:
-
Incubate the solution for 30-60 minutes at room temperature. The optimal time may need to be determined empirically to ensure complete deprotection without protein degradation.[9]
-
-
Removal of TFA and Protein Precipitation:
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected protein by adding cold diethyl ether.
-
Centrifuge to pellet the protein and discard the supernatant.
-
Wash the protein pellet with cold diethyl ether to remove residual TFA.
-
-
Resuspension and Final Purification:
-
Air-dry the protein pellet.
-
Resuspend the deprotected Antibody-PEG-Lys(NH2) conjugate in PBS, pH 7.4.
-
Perform a buffer exchange using a desalting column to ensure complete removal of any remaining TFA.
-
Protocol 3: Payload Conjugation to the Deprotected Antibody-Linker
This protocol outlines the conjugation of an amine-reactive cytotoxic payload to the exposed primary amine on the antibody-linker construct.
Materials:
-
Deprotected Antibody-PEG-Lys(NH2) conjugate in PBS, pH 7.4
-
Amine-reactive payload (e.g., NHS-ester functionalized payload)
-
Anhydrous DMSO
-
Desalting columns
Procedure:
-
Payload Preparation:
-
Dissolve the amine-reactive payload in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.
-
-
Conjugation Reaction:
-
Add a 3- to 10-fold molar excess of the payload solution to the deprotected antibody-linker solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted payload using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Final ADC Characterization:
-
Determine the final protein concentration.
-
Characterize the ADC for Drug-to-Antibody Ratio (DAR), purity, and stability (see below).
-
Characterization of the Final ADC
Thorough characterization of the final ADC is essential to ensure its quality, consistency, and efficacy.
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules, as the hydrophobicity of the ADC increases with the DAR.[10]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can determine the distribution of different DAR species.[11]
2. Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is used to assess the presence of aggregates, fragments, and to confirm the monomeric state of the final ADC.[12]
3. In Vitro Cytotoxicity Assay:
-
The potency of the ADC is evaluated by treating target cancer cells with serial dilutions of the ADC and determining the concentration that inhibits cell growth by 50% (IC50).
Caption: ADC characterization workflow.
Conclusion
The NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker provides a versatile platform for the development of ADCs. Its heterobifunctional nature allows for a controlled, stepwise conjugation process, while the long PEG chain enhances the stability and pharmacokinetic properties of the resulting conjugate. The protocols and data presented here serve as a comprehensive guide for researchers to effectively utilize this linker in the creation of novel and potent antibody-drug conjugates. Optimization of reaction conditions and thorough characterization are crucial for the successful development of a safe and effective therapeutic.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. agilent.com [agilent.com]
- 11. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Boc Deprotection of NH2-PEG4-Lys(Boc)-NH-(m-PEG24)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as peptides, and antibody-drug conjugates (ADCs). Its popularity stems from its stability in a variety of reaction conditions and the relative ease of its removal under acidic conditions. This document provides a detailed protocol for the deprotection of the Boc group from NH2-PEG4-Lys(Boc)-NH-(m-PEG24), a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Such linkers are crucial in bioconjugation and drug delivery, where precise control over reactive functional groups is essential. The following protocol outlines the chemical deprotection, work-up, and purification of the resulting amine.
Principle of Boc Deprotection
The deprotection of a Boc-protected amine is achieved through acid-catalyzed hydrolysis.[1] Strong acids, most commonly trifluoroacetic acid (TFA), are used to protonate the carbamate (B1207046) oxygen, leading to the cleavage of the tert-butyl group as a stable carbocation.[2] This is followed by the spontaneous decarboxylation of the resulting carbamic acid to yield the free amine as a salt (e.g., trifluoroacetate (B77799) salt).[2][3] The reaction is typically fast and performed at room temperature.[1]
Experimental Protocol
This protocol is a general guideline and may require optimization based on experimental observations and analytical monitoring.
Materials and Reagents
-
NH2-PEG4-Lys(Boc)-NH-(m-PEG24)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (B1312306) (TIS) (optional, as a scavenger)
-
Diethyl ether, cold
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., water, acetonitrile, appropriate buffers for chromatography)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Centrifuge (for precipitation)
-
Purification system (e.g., HPLC, FPLC)
-
Analytical instruments for reaction monitoring (e.g., TLC, LC-MS, NMR)
Deprotection Procedure
-
Dissolution: Dissolve the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.1-0.2 M.[4]
-
Cooling: Cool the solution to 0 °C in an ice bath.[4]
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[4] The optimal concentration may need to be determined empirically, starting with a lower concentration to avoid potential side reactions. For substrates sensitive to acid-catalyzed degradation, a lower TFA concentration and longer reaction time may be preferable.
-
Scavenger (Optional): If the substrate is sensitive to side reactions from the tert-butyl cation, a scavenger such as triisopropylsilane (TIS) can be added (typically 2.5-5% v/v).[4]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.[4]
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.[4] This typically takes 1-2 hours.[4]
Work-up and Purification
Method 1: Precipitation
-
Concentration: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the majority of the DCM and excess TFA.[4] To aid in the removal of residual TFA, co-evaporation with toluene (B28343) (3x) can be performed.[4]
-
Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the deprotected product as the TFA salt.
-
Isolation: Isolate the precipitate by centrifugation, decant the ether, and wash the pellet with fresh cold diethyl ether.
-
Drying: Dry the product under vacuum. The resulting TFA salt can often be used directly in subsequent steps.
Method 2: Aqueous Work-up (for neutralization)
-
Neutralization: After concentrating the reaction mixture, dissolve the residue in a suitable organic solvent. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA.[4] This should be done carefully to avoid hydrolysis of any base-labile groups.
-
Extraction: Separate the organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[4]
Purification of the Deprotected Product
Due to the PEGylated nature of the compound, purification is critical to remove unreacted starting material, byproducts, and salts.
-
Size-Exclusion Chromatography (SEC): This technique is effective for separating molecules based on their hydrodynamic radius and can be used to remove smaller molecules like salts and residual solvents.[][6]
-
Ion-Exchange Chromatography (IEX): As the deprotected product will have a positive charge at neutral or acidic pH, cation-exchange chromatography can be a powerful tool for purification.[7][8]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be employed for the purification of PEGylated molecules, separating based on hydrophobicity.[]
Quantitative Data Summary
The following table provides a template for summarizing the expected quantitative data from the deprotection reaction. The values are illustrative and will depend on the specific experimental conditions and the purity of the starting material.
| Parameter | Expected Value | Analytical Method |
| Reaction Time | 1 - 2 hours | TLC, LC-MS |
| Yield (as TFA salt) | > 90% | Gravimetric |
| Purity (crude) | 85 - 95% | LC-MS, NMR |
| Purity (after purification) | > 98% | LC-MS, NMR |
Visualizing the Workflow and Signaling Pathway
To illustrate the experimental process, a workflow diagram is provided below.
Caption: Workflow for the Boc deprotection of a PEGylated lysine (B10760008) linker.
The chemical transformation occurring during the deprotection is illustrated in the following diagram.
Caption: Chemical transformation of Boc deprotection under acidic conditions.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for NH2-PEG4-Lys(Boc)-NH-(m-PEG24)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of the bifunctional PEG linker, NH2-PEG4-Lys(Boc)-NH-(m-PEG24). This linker is a valuable tool in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs), PROTACs, and other targeted therapeutics.[1][2] It features a terminal primary amine for conjugation to a biomolecule, a Boc-protected amine on a lysine (B10760008) residue for the attachment of a payload after deprotection, and a long methoxy-terminated PEG chain to enhance solubility and pharmacokinetic properties.[][4]
Overview of Reactions
The NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker offers two primary reactive sites that can be addressed sequentially:
-
Primary Amine (NH2): This group readily reacts with activated carboxylic acids (e.g., NHS esters) or can be coupled to carboxylic acids using carbodiimide (B86325) chemistry. This is typically the site for conjugation to proteins, antibodies, or other biomolecules.
-
Boc-Protected Amine (on Lysine): The tert-butyloxycarbonyl (Boc) protecting group is stable under neutral and basic conditions, allowing for the selective reaction of the primary amine.[] It can be efficiently removed under acidic conditions to reveal a primary amine, which is then available for conjugation to a payload molecule (e.g., a cytotoxin, fluorophore, or small molecule drug).[][6]
Reaction Condition Summary
The following tables summarize the key quantitative parameters for the primary reaction types involving this linker.
Table 1: Amine Conjugation to N-hydroxysuccinimide (NHS) Esters
| Parameter | Recommended Conditions | Notes |
| pH | 7.0 - 9.0 (Optimal: 8.3 - 8.5) | The reaction rate increases with pH, but hydrolysis of the NHS ester also increases.[7] |
| Temperature | 4°C - 25°C (Room Temperature) | Lower temperatures can be used to minimize side reactions.[8][9] |
| Reaction Time | 30 minutes - 24 hours | Dependent on the reactivity of the amine and the specific substrates.[10][11] |
| Solvent | Amine-free buffers (e.g., PBS), DMF, DMSO | The organic solvent concentration should be minimized if working with proteins.[11][12] |
| Molar Ratio | 1:1 to 2:1 (Linker:NHS-Ester) | An excess of the NHS ester may be required depending on reaction kinetics.[10][13] |
Table 2: Amine Conjugation to Carboxylic Acids (EDC/NHS Chemistry)
| Parameter | Recommended Conditions | Notes |
| pH | 4.5 - 5.5 | For the activation of the carboxylic acid with EDC. |
| Temperature | Room Temperature | The reaction is typically carried out at ambient temperature. |
| Reaction Time | 15 minutes (activation), 2 hours - 12 hours (conjugation) | The activation step is rapid, followed by the slower conjugation step.[13] |
| Solvent | MES buffer, DMF, DMSO | MES buffer is commonly used for the activation step.[13] |
| Coupling Agents | EDC, DCC, HATU | EDC is a common choice for aqueous-based reactions.[13][14] |
Table 3: Boc Deprotection
| Parameter | Recommended Conditions | Notes |
| Reagent | Trifluoroacetic acid (TFA), HCl in organic solvent | TFA is a common and effective reagent for Boc deprotection.[][15] |
| Concentration | 50% TFA in Dichloromethane (DCM) | The concentration can be adjusted based on the substrate's sensitivity.[] |
| Temperature | Room Temperature | The reaction is typically fast at room temperature.[15] |
| Reaction Time | 1 - 2 hours | Reaction progress should be monitored by TLC or LC-MS.[15] |
| Solvent | Dichloromethane (DCM), Dioxane | Anhydrous conditions are preferred.[] |
Experimental Protocols
Protocol 1: Conjugation of NH2-PEG4-Lys(Boc)-NH-(m-PEG24) to an NHS-Activated Molecule
This protocol describes the reaction of the terminal primary amine of the PEG linker with a molecule containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
NH2-PEG4-Lys(Boc)-NH-(m-PEG24)
-
NHS-activated molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction vessel
-
Stirring apparatus
-
Analytical tools (LC-MS or TLC)
Procedure:
-
Dissolution of Reactants:
-
Dissolve the NHS-activated molecule in anhydrous DMF or DMSO.
-
Dissolve NH2-PEG4-Lys(Boc)-NH-(m-PEG24) in PBS (pH 7.4). A small amount of co-solvent (DMF or DMSO) may be used to aid solubility.
-
-
Reaction:
-
Under continuous stirring, add the dissolved NHS-activated molecule to the solution of the PEG linker. A 1:1 to 2:1 molar ratio is recommended.[10]
-
Allow the reaction to proceed for 3 to 24 hours at room temperature.[10] The optimal reaction time will depend on the specific substrates and should be determined empirically.
-
-
Monitoring:
-
Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS or TLC.
-
-
Purification:
-
Once the reaction is complete, the product can be purified using standard techniques such as column chromatography or dialysis if a biomolecule was used.
-
Protocol 2: Boc Deprotection of the Lysine Side Chain
This protocol outlines the removal of the Boc protecting group to expose the primary amine on the lysine residue.
Materials:
-
Boc-protected PEG conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Reaction vessel
-
Stirring apparatus
-
Rotary evaporator
-
5% Sodium Carbonate (Na2CO3) solution
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected PEG conjugate in a solution of 50% TFA in DCM.[]
-
-
Deprotection Reaction:
-
Stir the solution at room temperature for 1 to 2 hours.[15]
-
-
Monitoring:
-
Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group.
-
-
Work-up and Purification:
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for Conjugation to an NHS-Activated Molecule.
Caption: Workflow for Boc Deprotection of the Lysine Side Chain.
Signaling Pathway Representation
The general mechanism of action for an Antibody-Drug Conjugate (ADC) developed using this linker involves a series of steps from administration to cell death.
Caption: General Mechanism of Action for an ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. NH2-PEG4-Lys(t-Boc)-NH-m-PEG24-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. precisepeg.com [precisepeg.com]
- 8. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 15. static.igem.org [static.igem.org]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) using NH2-PEG4-Lys(Boc)-NH-(m-PEG24)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker connecting the antibody to the drug payload is a critical component influencing the ADC's stability, pharmacokinetics, and therapeutic index. This document provides detailed application notes and protocols for the synthesis of an ADC using a branched, cleavable polyethylene (B3416737) glycol (PEG) linker, NH2-PEG4-Lys(Boc)-NH-(m-PEG24).
This advanced linker features a total of 28 PEG units, enhancing the hydrophilicity of the ADC, which can mitigate aggregation and improve its pharmacological properties.[1] The branched structure, based on a lysine (B10760008) core, allows for dual functionalization. The Boc-protected amine on the lysine side chain serves as a latent attachment point for a cytotoxic payload, while the terminal primary amine is used for conjugation to the antibody. This design enables a modular and controlled approach to ADC synthesis.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Supplier | Notes |
| Antibody | Trastuzumab (or other HER2-targeting mAb) | Various | |
| Linker | NH2-PEG4-Lys(Boc)-NH-(m-PEG24) | MedChemExpress, etc. | |
| Payload | Monomethyl Auristatin E (MMAE) with a terminal carboxylic acid | Various | Other payloads are applicable. |
| Reagents | N,N'-Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | For payload activation. |
| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | For payload activation. | |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | For Boc deprotection. | |
| Triisopropylsilane (TIS) | Sigma-Aldrich | Scavenger for deprotection. | |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Base for conjugation. | |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | Solvent. | |
| Anhydrous Dichloromethane (DCM) | Sigma-Aldrich | Solvent. | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Various | Buffer. | |
| Borate Buffer, pH 8.5 | Various | Buffer for conjugation. | |
| Purification | Size-Exclusion Chromatography (SEC) column | Various | For ADC purification.[][3][4][5] |
| Hydrophobic Interaction Chromatography (HIC) column | Various | For DAR analysis.[6][7][8][9][10] | |
| Cell Lines | SK-BR-3 (HER2-positive) | ATCC | For cytotoxicity assays.[11] |
| MCF7 (HER2-negative) | ATCC | For cytotoxicity assays. | |
| Assay Kits | MTT or XTT Cell Viability Assay Kit | Various | [12][13][14][15] |
Experimental Protocols
The synthesis of the ADC is a multi-step process involving the activation of the payload, its conjugation to the linker, deprotection, and finally, conjugation of the drug-linker complex to the antibody.
Workflow for ADC Synthesis
Caption: Overall workflow for the synthesis and characterization of the ADC.
Protocol 1: Synthesis of the Drug-Linker Complex
-
Payload Activation:
-
Dissolve the carboxylic acid-functionalized payload (e.g., MMAE, 1.2 equivalents) and N-Hydroxysuccinimide (NHS, 1.2 equivalents) in anhydrous DMF.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equivalents) to the solution.
-
Stir the reaction at room temperature for 4 hours to form the NHS-activated payload.
-
-
Conjugation of Activated Payload to the Linker:
-
Dissolve the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker (1 equivalent) in anhydrous DMF.
-
Add the solution of the NHS-activated payload to the linker solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS to confirm the formation of the payload-linker conjugate.
-
Purify the product by reverse-phase HPLC.
-
-
Boc Deprotection of the Payload-Linker Conjugate:
-
Dissolve the purified Boc-protected payload-linker conjugate in a solution of 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[16]
-
Add Triisopropylsilane (TIS) as a scavenger (5% v/v).[16]
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Remove the solvent and TFA under reduced pressure.
-
Purify the deprotected payload-linker complex by reverse-phase HPLC and lyophilize to obtain a stable powder.
-
Protocol 2: Conjugation to the Antibody
-
Antibody Preparation:
-
Buffer exchange the antibody (e.g., Trastuzumab) into a conjugation buffer (e.g., Borate Buffer, pH 8.5) to a final concentration of 5-10 mg/mL.
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Activation of the Drug-Linker Complex:
-
Dissolve the deprotected payload-linker complex (e.g., 10-fold molar excess over the antibody) in a minimal amount of anhydrous DMF.
-
In a separate tube, prepare fresh solutions of DCC and NHS in anhydrous DMF.
-
Add the DCC and NHS solutions to the payload-linker solution to activate the terminal amine of the linker for conjugation to the antibody's lysine residues.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated payload-linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Protocol 3: ADC Purification and Characterization
-
Purification:
-
Purify the crude ADC from unconjugated payload-linker and other small molecules using a Size-Exclusion Chromatography (SEC) column equilibrated with PBS (pH 7.4).[][3]
-
Collect fractions corresponding to the monomeric ADC peak.
-
-
Characterization - Drug-to-Antibody Ratio (DAR) Determination:
Quantitative Data
The following tables present representative data that can be expected from the synthesis and characterization of a Trastuzumab-MMAE ADC using the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker.
Table 1: Synthesis and Characterization Summary
| Parameter | Value | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC[6][7] |
| Monomer Purity | >95% | SEC[][3] |
| Aggregation | <5% | SEC[][3] |
| Yield | 40-60% |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | HER2 Status | IC50 (ng/mL) | Assay |
| SK-BR-3 | Positive | 15.2 | MTT/XTT[12][14] |
| BT-474 | Positive | 25.8 | MTT/XTT[12][14] |
| MCF7 | Negative | >1000 | MTT/XTT[12][14] |
Table 3: Plasma Stability
| Time (days) | Average DAR Remaining (%) | Method |
| 0 | 100 | LC-MS[17][18][19][20][21] |
| 1 | 98 | LC-MS[17][18][19][20][21] |
| 3 | 95 | LC-MS[17][18][19][20][21] |
| 7 | 91 | LC-MS[17][18][19][20][21] |
Signaling Pathways
The synthesized ADC is designed to target HER2-positive cancer cells. Upon binding to the HER2 receptor, the ADC is internalized, and the cytotoxic payload is released, leading to cell death. Resistance to such ADCs can arise from alterations in downstream signaling pathways, particularly the PI3K/AKT pathway.
HER2-Targeted ADC Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Novel Antibody-Drug Conjugate to Treat HER2-positive Metastatic Breast Cancer [lifelinecelltech.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ADC Plasma Stability Assay [iqbiosciences.com]
- 19. ADC Plasma Stability Analysis 丨INOMIXO [inomixo.com]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 21. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Application Note: Calculating Drug-to-Antibody Ratio for ADCs with a Novel PEGylated Linker
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, defining the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial for balancing therapeutic efficacy and potential toxicity. Inconsistent or poorly characterized DAR can lead to variability in potency and safety profiles.
This application note provides detailed protocols for determining the DAR of an ADC constructed with the heterobifunctional linker, NH2-PEG4-Lys(Boc)-NH-(m-PEG24) . This linker's extended polyethylene (B3416737) glycol (PEG) chains are designed to enhance the solubility and pharmacokinetic properties of the ADC. However, its unique structure also necessitates specific considerations during analytical characterization. Here, we detail three common and robust methods for DAR calculation: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).
Principle of Methods
UV-Vis Spectroscopy
This method relies on the distinct ultraviolet absorbance properties of the antibody and the conjugated drug. By measuring the absorbance of the ADC at two specific wavelengths—typically 280 nm for the antibody and a wavelength corresponding to the drug's maximum absorbance (λmax)—the concentrations of both components can be determined. These values are then used to calculate the average DAR. This technique provides a rapid and straightforward estimation of the average DAR for a sample population.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity. The conjugation of hydrophobic small-molecule drugs to an antibody increases its overall hydrophobicity. HIC can resolve ADC species with different numbers of conjugated drugs (e.g., DAR 0, DAR 2, DAR 4). The relative peak area of each species is used to calculate the weighted average DAR, providing information on the distribution of drug-loaded species in the sample. The presence of the hydrophilic NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker may modulate the retention times compared to ADCs with more hydrophobic linkers.
Mass Spectrometry (MS)
Mass spectrometry offers the most precise measurement of the DAR by directly determining the molecular weights of the different ADC species. For intact ADCs, techniques like electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) can resolve different DAR species. Alternatively, the antibody can be deglycosylated and/or reduced to its light and heavy chain fragments prior to analysis, simplifying the mass spectrum and allowing for a more detailed characterization of drug distribution.
Experimental Workflow and Component Relationship
The following diagrams illustrate the general experimental workflow for DAR determination and the logical relationship between the components of the ADC.
Application Notes and Protocols for NH2-PEG4-Lys(Boc)-NH-(m-PEG24) in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG4-Lys(Boc)-NH-(m-PEG24) is a heterobifunctional, cleavable linker molecule integral to the development of advanced targeted cancer therapies, particularly Antibody-Drug Conjugates (ADCs). This linker is composed of a polyethylene (B3416737) glycol (PEG) backbone of 28 total PEG units, which enhances the solubility and stability of the resulting conjugate. The PEG chain is interspersed with a lysine (B10760008) residue, providing a site for drug attachment, and features a terminal amine group for conjugation to a targeting moiety, such as a monoclonal antibody. The Boc (tert-butyloxycarbonyl) protecting group on the lysine's side chain allows for a controlled, stepwise synthesis of the ADC. The cleavable nature of this linker is designed to ensure the release of the cytotoxic payload only after the ADC has been internalized by the target cancer cell, thereby minimizing off-target toxicity.[1][2]
Applications in Cancer Research
The primary application of NH2-PEG4-Lys(Boc)-NH-(m-PEG24) in cancer research is as a linker in the construction of ADCs. These targeted therapies leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic drug directly to cancer cells that overexpress a particular antigen.
Key Advantages of Using this PEGylated Linker:
-
Enhanced Pharmacokinetics: The hydrophilic PEG chains increase the hydrodynamic radius of the ADC, which can prolong its circulation half-life by reducing renal clearance.[3]
-
Improved Solubility and Stability: PEGylation helps to solubilize hydrophobic drug payloads and can prevent aggregation of the ADC.[3]
-
Reduced Immunogenicity: The PEG chains can mask potential epitopes on the antibody or drug, reducing the likelihood of an immune response.
-
Controlled Drug Release: The cleavable design allows for the release of the cytotoxic payload within the target cell, which is crucial for maximizing efficacy and minimizing systemic toxicity.[4]
Mechanism of Action in Antibody-Drug Conjugates:
ADCs constructed with this linker follow a multi-step process to exert their cytotoxic effects:
-
Target Binding: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Trafficking and Payload Release: The complex is trafficked to intracellular compartments, often lysosomes. Inside the lysosome, the acidic environment and/or specific enzymes cleave the linker, releasing the cytotoxic drug.
-
Induction of Apoptosis: The released drug then interacts with its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis (programmed cell death).
Quantitative Data Summary
No specific quantitative data for ADCs synthesized using the exact NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker was available in the searched literature. The following table provides representative data for lysine-linked ADCs with PEG linkers to illustrate typical characterization parameters.
| Parameter | Representative Value | Method of Determination | Reference (for method) |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | Hydrophobic Interaction Chromatography (HIC-HPLC), UV/Vis Spectroscopy, Mass Spectrometry | [5][6][7] |
| In Vitro Cytotoxicity (IC50) | 0.1 - 10 nM | Cell viability assays (e.g., MTT, CellTiter-Glo) on antigen-positive cell lines | [8] |
| In Vivo Tumor Growth Inhibition | >80% reduction in tumor volume | Xenograft mouse models with human cancer cell lines | [9][10] |
| Plasma Half-life of ADC | 150 - 200 hours | Pharmacokinetic studies in animal models | [11] |
Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate via Lysine Conjugation
This protocol describes a general method for conjugating a cytotoxic drug to a monoclonal antibody using the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker. This is a two-part process involving the deprotection of the Boc group and subsequent conjugation steps.
Materials:
-
NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Cytotoxic drug with a reactive group for conjugation (e.g., an NHS ester)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Organic solvent (e.g., DMSO)
-
Reaction buffers (e.g., borate (B1201080) buffer, pH 8.5)
-
Desalting columns or dialysis equipment for purification
-
Analytical equipment for characterization (HIC-HPLC, UV/Vis spectrophotometer, Mass Spectrometer)
Procedure:
-
Boc Deprotection of the Linker: a. Dissolve the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker in a solution of TFA in an appropriate solvent (e.g., dichloromethane). b. Stir the reaction at room temperature for 1-2 hours. c. Remove the solvent and TFA under vacuum to obtain the deprotected linker (NH2-PEG4-Lys(NH2)-NH-(m-PEG24)).
-
Activation of the Cytotoxic Drug (if necessary): a. If the drug does not have a readily reactive group, it may need to be activated. For a drug with a carboxylic acid, this can be achieved by converting it to an NHS ester using N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC).
-
Conjugation of the Drug to the Linker: a. Dissolve the deprotected linker and the activated drug in an appropriate organic solvent like DMSO. b. Add a non-nucleophilic base (e.g., triethylamine) to facilitate the reaction between the drug's reactive group and one of the amine groups on the linker. c. Allow the reaction to proceed for 2-4 hours at room temperature. d. Purify the drug-linker conjugate using reverse-phase HPLC.
-
Conjugation of the Drug-Linker to the Antibody: a. Exchange the antibody into a conjugation buffer (e.g., borate buffer, pH 8.5). b. Dissolve the purified drug-linker conjugate in a minimal amount of a compatible organic solvent (e.g., DMSO). c. Add the drug-linker solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 linker-to-antibody). The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain antibody integrity. d. Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.
-
Purification of the ADC: a. Remove unconjugated drug-linker and other small molecules by size-exclusion chromatography, dialysis, or using desalting columns. The ADC should be exchanged into a suitable storage buffer (e.g., PBS).
Protocol 2: Characterization of the Antibody-Drug Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC:
-
Principle: HIC separates proteins based on their hydrophobicity. The conjugation of hydrophobic drugs to the antibody increases its overall hydrophobicity. HIC can separate the unconjugated antibody from ADCs with different numbers of drugs attached.[5][12][13]
-
Method: a. Use a HIC column (e.g., Butyl-NPR). b. Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0). c. Mobile Phase B: A low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0). d. Elute the ADC with a gradient of decreasing salt concentration (from high to low salt). e. Monitor the elution profile at 280 nm (for the antibody) and at the absorbance maximum of the drug. f. The weighted average DAR is calculated from the peak areas of the different drug-loaded species.[5]
2. Determination of DAR by Mass Spectrometry:
-
Principle: Mass spectrometry can determine the molecular weight of the intact ADC. The mass difference between the unconjugated antibody and the ADC can be used to calculate the number of conjugated drug-linker molecules.
-
Method: a. Desalt the ADC sample. b. Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). c. Deconvolute the resulting mass spectrum to obtain the molecular weights of the different ADC species. d. Calculate the DAR based on the mass shift.[7][14]
3. In Vitro Cytotoxicity Assay:
-
Principle: This assay determines the potency of the ADC in killing cancer cells that express the target antigen.
-
Method: a. Plate antigen-positive cancer cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free drug for 72-96 hours. c. Measure cell viability using a suitable assay (e.g., MTT or CellTiter-Glo). d. Calculate the IC50 value (the concentration of the ADC that inhibits cell growth by 50%).
Visualizations
Caption: Experimental workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC).
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
References
- 1. NH2-PEG4-Lys(Boc)-NH-(m-PEG24) - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 5. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for PROTAC Synthesis using NH2-PEG4-Lys(Boc)-NH-(m-PEG24)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[1]
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the bifunctional linker, NH2-PEG4-Lys(Boc)-NH-(m-PEG24) . This linker features a polyethylene (B3416737) glycol (PEG) chain of 28 units, which enhances solubility and provides flexibility, a terminal amine for conjugation to a POI ligand, and a Boc-protected lysine, which, after deprotection, offers an additional site for conjugation or modification. These characteristics make it a versatile building block in the rational design of novel protein degraders.
Featured Application: IRAK4-Targeting PROTACs
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune response.[2] It is a key mediator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), leading to the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines.[] Overactivation of IRAK4 is implicated in various autoimmune diseases, inflammatory disorders, and certain cancers, such as diffuse large B-cell lymphoma with MYD88 mutations.[2][4]
Targeting IRAK4 for degradation with PROTACs offers a promising therapeutic strategy, as it can eliminate both the kinase and scaffolding functions of the protein, potentially leading to a more profound and sustained therapeutic effect compared to small molecule inhibitors that only block the kinase activity.[] The use of a PEGylated linker like NH2-PEG4-Lys(Boc)-NH-(m-PEG24) in the synthesis of IRAK4 PROTACs can improve their drug-like properties.
Data Presentation
The selection of the linker is a critical parameter in PROTAC design, with its length and composition significantly impacting the degradation efficiency (DC50 and Dmax). The following table summarizes representative data for IRAK4-targeting PROTACs synthesized with different linkers, illustrating the importance of linker optimization.
| PROTAC Compound | Linker Composition | IRAK4 Binding Affinity (IC50, nM) | Degradation (DC50, µM) | Maximum Degradation (Dmax, %) |
| Compound A | Alkyl Chain | 15 | >10 | <20 |
| Compound B | Short PEG (n=3) | 20 | 5 | 60 |
| Compound 3 (VHL-linked) | 12-atom carbon chain | Not reported | 3 | 50[2] |
| Compound 2 (VHL-linked) | 12-atom PEG chain | Not reported | No degradation | Not applicable[2] |
| Compound 9 (Optimized) | Not explicitly defined | Not reported | Potent degrader | Not reported[4] |
This table compiles illustrative data from various sources to highlight general trends and does not represent a direct comparison of compounds synthesized with the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker due to the absence of specific published data for this exact linker.
Experimental Protocols
General Synthesis of an IRAK4-Targeting PROTAC
This protocol describes a representative two-step synthesis of an IRAK4-targeting PROTAC using the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker, an IRAK4 ligand with a carboxylic acid handle, and an E3 ligase ligand (e.g., pomalidomide) with a suitable functional group for the second coupling.
Step 1: Coupling of IRAK4 Ligand to the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) Linker
-
Materials:
-
IRAK4 ligand with a terminal carboxylic acid (1.0 eq)
-
NH2-PEG4-Lys(Boc)-NH-(m-PEG24) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the IRAK4 ligand in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add a solution of NH2-PEG4-Lys(Boc)-NH-(m-PEG24) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the IRAK4 ligand-linker intermediate.
-
Step 2: Boc Deprotection and Coupling of E3 Ligase Ligand
-
Materials:
-
IRAK4 ligand-linker intermediate from Step 1 (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the IRAK4 ligand-linker intermediate in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours until the Boc deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the resulting amine intermediate and the E3 ligase ligand in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC to obtain the desired product.
-
Western Blot Analysis of IRAK4 Degradation
This protocol is for assessing the in-cell degradation of IRAK4 mediated by the synthesized PROTAC.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., OCI-LY10 or TMD8 for IRAK4-dependent lymphomas) to 70-80% confluency.[4]
-
Treat the cells with varying concentrations of the IRAK4 PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates and denature them by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IRAK4 overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the IRAK4 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Caption: Simplified IRAK4 signaling pathway and PROTAC intervention.
References
Application Notes and Protocols for Peptide Modification using NH2-PEG4-Lys(Boc)-NH-(m-PEG24)
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG4-Lys(Boc)-NH-(m-PEG24) is a versatile heterobifunctional PEG linker designed for the modification of peptides and other biomolecules. This discrete PEG (dPEG®) reagent offers a unique combination of functionalities that enable precise control over the conjugation process, making it an invaluable tool in drug development, diagnostics, and various research applications.
The linker consists of three key components:
-
A primary amine (NH2): This group allows for the covalent attachment of the linker to carboxylic acids, activated esters (e.g., NHS esters), or other carbonyl-containing moieties on a target peptide.
-
A Boc-protected lysine (B10760008): The tert-butyloxycarbonyl (Boc) protecting group on the lysine side chain provides a latent amine functionality. Following deprotection under acidic conditions, this secondary amine can be used for the subsequent attachment of a payload molecule, such as a drug, imaging agent, or another peptide.
-
A methoxy-terminated PEG24 chain: The long, hydrophilic polyethylene (B3416737) glycol (PEG) chain enhances the solubility and stability of the modified peptide. PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides by increasing their hydrodynamic radius, which can lead to reduced renal clearance, prolonged circulation half-life, and decreased immunogenicity.[1][2]
These features make NH2-PEG4-Lys(Boc)-NH-(m-PEG24) an ideal choice for creating well-defined peptide conjugates with improved therapeutic potential.
Key Features and Applications
-
Site-Specific Peptide Modification: Enables controlled, site-specific PEGylation of peptides at the N-terminus or at the side chains of acidic amino acids (e.g., aspartic acid, glutamic acid).
-
Improved Pharmacokinetics: The PEG chain can significantly extend the in vivo half-life of peptides.[2][3]
-
Enhanced Solubility: The hydrophilic nature of the PEG linker improves the solubility of hydrophobic peptides in aqueous media.
-
Reduced Immunogenicity: The PEG chain can shield the peptide from the host's immune system, reducing its immunogenic potential.[1]
-
Drug Conjugation: The Boc-protected lysine serves as a handle for the attachment of small molecule drugs, creating peptide-drug conjugates (PDCs).
-
Development of PROTACs: This linker can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4]
Chemical and Physical Properties
| Property | Value |
| Molecular Weight | 1563.9 g/mol |
| Molecular Formula | C71H142N4O32 |
| Purity | >95% |
| Solubility | Soluble in DMSO, DMF, and water. |
| Storage | Store at -20°C, protected from moisture. |
Experimental Protocols
Protocol 1: Conjugation of NH2-PEG4-Lys(Boc)-NH-(m-PEG24) to a Peptide's Carboxylic Acid Group
This protocol describes the conjugation of the primary amine of the PEG linker to a carboxylic acid on a peptide (e.g., the C-terminus or the side chain of Asp or Glu) using EDC/NHS chemistry.
Materials:
-
Peptide containing a carboxylic acid group
-
NH2-PEG4-Lys(Boc)-NH-(m-PEG24)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification equipment (e.g., RP-HPLC system with a C18 column)
Procedure:
-
Peptide Preparation: Dissolve the peptide in Activation Buffer to a final concentration of 1-5 mg/mL.
-
PEG Linker Preparation: Immediately before use, dissolve NH2-PEG4-Lys(Boc)-NH-(m-PEG24) in a small amount of anhydrous DMF or DMSO.
-
Activation of Peptide's Carboxylic Acid:
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the peptide solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Add a 1.5 to 3-fold molar excess of the dissolved PEG linker to the activated peptide solution.
-
Adjust the pH of the reaction mixture to 7.4 with the Conjugation Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Purify the PEGylated peptide using reverse-phase HPLC (RP-HPLC) on a C18 column. Use a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA). Collect fractions and analyze for the desired product.
-
Characterization: Confirm the identity and purity of the PEGylated peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Protocol 2: Boc Deprotection of the PEGylated Peptide
This protocol describes the removal of the Boc protecting group from the lysine side chain of the PEGylated peptide to expose the amine for further conjugation.
Materials:
-
Boc-protected PEGylated peptide
-
Deprotection Solution: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Lyophilization: Ensure the Boc-protected PEGylated peptide is completely dry by lyophilization.
-
Deprotection Reaction:
-
Dissolve the lyophilized peptide in the Deprotection Solution. A typical concentration is 1-5 mg of peptide per mL of solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Precipitation:
-
Precipitate the deprotected peptide by adding the reaction mixture dropwise to a 10-fold volume of cold diethyl ether.
-
A white precipitate should form.
-
-
Pelleting and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether and wash the pellet with cold diethyl ether two more times to remove residual TFA and scavengers.
-
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification and Characterization: The deprotected PEGylated peptide can be further purified by RP-HPLC if necessary. Confirm the successful deprotection and purity by mass spectrometry.
Data Presentation
The following table presents representative data for a typical peptide PEGylation experiment. Actual results will vary depending on the specific peptide and reaction conditions used.
| Parameter | Result |
| Peptide | Model Peptide (e.g., GLP-1 analogue) |
| PEGylation Site | C-terminus |
| Molar Ratio (Peptide:PEG Linker) | 1:2 |
| Reaction Time | 4 hours |
| Reaction Temperature | Room Temperature |
| Crude Purity (by HPLC) | ~75% |
| Purified Yield | 55% |
| Final Purity (by HPLC) | >98% |
| Mass Spec (Expected) | [M+H]+ = xxxx.x Da |
| Mass Spec (Observed) | [M+H]+ = xxxx.y Da |
Visualizations
Caption: Experimental workflow for peptide modification.
Caption: Logical relationships of the PEG linker.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Poly(ethylene glycol)-Based Peptidomimetic “PEGtide” of Oligo-Arginine Allows for Efficient siRNA Transfection and Gene Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving ADC Solubility with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Polyethylene (B3416737) Glycol (PEG) linkers to enhance the solubility of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant aggregation of our ADC after conjugation with a hydrophobic payload, even with a PEG linker. What are the potential causes and how can we troubleshoot this?
A1: ADC aggregation post-conjugation is a common challenge, particularly with hydrophobic payloads. The inclusion of a PEG linker is a primary strategy to mitigate this, but its effectiveness depends on several factors.
Potential Causes:
-
Insufficient PEG Length: The PEG chain may be too short to effectively shield the hydrophobic drug payload, leading to intermolecular hydrophobic interactions and aggregation.
-
High Drug-to-Antibody Ratio (DAR): A high number of conjugated drug molecules increases the overall hydrophobicity of the ADC, which can overwhelm the solubilizing effect of the PEG linker.[1]
-
Suboptimal Conjugation Conditions: Factors such as pH, temperature, and the use of organic co-solvents during the conjugation reaction can contribute to protein unfolding and aggregation.
-
Linker Chemistry: The chemical nature of the linker itself, aside from the PEG component, can influence solubility.
-
ADC Concentration: High ADC concentrations during processing and storage can promote aggregation.[2]
Troubleshooting Steps:
-
Optimize PEG Linker Length: Systematically evaluate a series of PEG linkers with varying lengths (e.g., PEG4, PEG8, PEG12, PEG24). Longer PEG chains generally provide better shielding and solubility, though this can sometimes come at the cost of reduced in vitro potency.[3][4]
-
Control the DAR: Aim for a lower, more homogenous DAR (typically 2-4) to balance potency and solubility.[5] Analytical techniques like Hydrophobic Interaction Chromatography (HIC) are essential for characterizing the DAR distribution.
-
Refine Conjugation Protocol:
-
pH: Maintain the pH of the reaction buffer within the stability range of the antibody.
-
Temperature: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration to minimize protein denaturation.
-
Co-solvents: Minimize the use of organic co-solvents required to dissolve the linker-payload. If necessary, add the dissolved linker-payload to the antibody solution slowly with gentle mixing.
-
-
Consider Branched PEG Linkers: Branched or "pendant" PEG linkers can offer superior shielding of the hydrophobic payload compared to linear PEGs, especially at higher DARs, leading to improved pharmacokinetics.[6]
-
Formulation Development: Screen different buffer conditions (pH, excipients) to find a formulation that maximizes the solubility and stability of the final ADC product.
Q2: Our PEGylated ADC shows good solubility, but its in vitro cytotoxicity is significantly lower than the non-PEGylated version. Why is this happening and what can be done?
A2: A decrease in in vitro potency is a known potential trade-off when incorporating PEG linkers into ADCs.
Potential Causes:
-
Steric Hindrance: The PEG chain can sterically hinder the interaction of the ADC with its target antigen on the cell surface, or it can impede the enzymatic cleavage of the linker required to release the cytotoxic payload inside the cell.[7]
-
Reduced Cell Permeability: The hydrophilic PEG layer may reduce the ability of the payload to cross cell membranes after its release.
-
Payload Inactivation: The conjugation process or the linker itself might chemically modify and inactivate a portion of the payload.
Troubleshooting and Optimization Strategies:
-
Systematic Evaluation of Linker Length: Test a range of PEG lengths. Shorter PEG linkers may provide a better balance between improved solubility and maintained potency compared to very long PEG chains.[3]
-
Linker Chemistry Optimization:
-
Cleavable vs. Non-cleavable Linkers: Ensure the chosen cleavable linker is efficiently processed by intracellular enzymes. If using a non-cleavable linker, confirm that the resulting payload-linker-amino acid catabolite is still potent.[5]
-
Linker Architecture: The specific chemical structure of the linker can influence payload release kinetics.
-
-
In Vivo Efficacy Studies: It is crucial to remember that in vitro cytotoxicity does not always correlate directly with in vivo efficacy. ADCs with longer PEG linkers often exhibit significantly improved pharmacokinetic profiles (longer half-life, increased exposure), which can lead to greater tumor accumulation and superior anti-tumor activity in animal models, despite lower in vitro potency.[3][4] Therefore, it is essential to proceed with in vivo studies to fully assess the therapeutic potential of your PEGylated ADC.
Data on the Impact of PEG Linker Length on ADC Properties
The selection of an appropriate PEG linker length is a critical optimization step in ADC development. The following tables summarize quantitative data from various studies to illustrate the impact of PEG linker length on key ADC performance metrics.
Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
| Linker Type | Conjugation Chemistry | Average DAR | Key Observations | Reference |
| Non-cleavable with PEG2 | Maleimide | ~3.9 | Shorter PEG spacer provided a higher DAR in this specific construct. | [8] |
| Non-cleavable with PEG8 | Maleimide | ~2.4 | Longer PEG spacer resulted in a lower DAR. Aggregate levels also increased with the longer linker. | [8] |
| Cleavable (Val-Ala) with no PEG | Dithiophenylmaleimide | ~1.4 | The more hydrophobic cleavable trigger resulted in a low DAR. | [8] |
| Cleavable (Val-Ala) with PEG12 | Dithiophenylmaleimide | ~3.0 | Incorporation of a PEG12 spacer increased the DAR for the hydrophobic Val-Ala trigger. | [8] |
| Cleavable (Val-Cit) with no PEG | Dithiophenylmaleimide | ~3.8 | The less hydrophobic cleavable trigger allowed for a higher DAR. | [8] |
| Cleavable (Val-Cit) with PEG12 | Dithiophenylmaleimide | ~2.7 | Incorporation of a PEG12 spacer slightly reduced the DAR for the less hydrophobic Val-Cit trigger. | [8] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| ADC Construct | Linker | Cell Line | IC50 (nM) | Key Observations | Reference |
| Affibody-MMAE | No PEG | NCI-N87 | Not specified, baseline | - | [7] |
| Affibody-MMAE | 4 kDa PEG | NCI-N87 | 31.9 | 6.5-fold reduction in cytotoxicity compared to no PEG. | [7] |
| Affibody-MMAE | 10 kDa PEG | NCI-N87 | 111.3 | 22.5-fold reduction in cytotoxicity compared to no PEG. | [7] |
| Anti-CD30 ADC | PEG2, PEG4, PEG8, PEG12, PEG24 | Karpas-299 | ~10 ng/mL | No significant effect on potency was observed across different PEG lengths in this specific ADC and cell line. | [6] |
Table 3: Impact of PEG Linker Length on In Vivo Pharmacokinetics
| ADC Construct | Linker | Species | Half-life (t½) | Clearance (mL/day/kg) | Reference |
| MMAE ADC | No PEG | Rat | - | ~15 | [6] |
| MMAE ADC | PEG2 | Rat | - | ~10 | [6] |
| MMAE ADC | PEG4 | Rat | - | ~7 | [6] |
| MMAE ADC | PEG8 | Rat | - | ~5 | [6] |
| MMAE ADC | PEG12 | Rat | - | ~5 | [6] |
| MMAE ADC | PEG24 | Rat | - | ~5 | [6] |
| Affibody-MMAE | No PEG | Mouse | 19.6 min | - | [7] |
| Affibody-MMAE | 4 kDa PEG | Mouse | 2.5-fold increase vs no PEG | - | [7] |
| Affibody-MMAE | 10 kDa PEG | Mouse | 11.2-fold increase vs no PEG | - | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the evaluation of PEGylated ADCs.
Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of an ADC based on their hydrodynamic volume.
Materials:
-
ADC sample
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)[9]
-
HPLC or UPLC system with a UV detector
-
Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 7.0
-
Sample Buffer: Typically the formulation buffer of the ADC.
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Injection: Inject a defined volume of the prepared sample (e.g., 10-20 µL) onto the column.
-
Chromatographic Separation: Run the separation under isocratic conditions for a sufficient time to allow for the elution of all species (typically 15-30 minutes).
-
Data Acquisition: Monitor the elution profile at a wavelength of 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the high molecular weight species (aggregates), the monomer, and any fragments. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Analysis of ADC Aggregation by Dynamic Light Scattering (DLS)
Objective: To determine the particle size distribution and detect the presence of aggregates in an ADC sample.
Materials:
-
ADC sample
-
DLS instrument
-
Low-volume cuvette
-
Filtration device (0.22 µm syringe filter)
Procedure:
-
Sample Preparation: Filter the ADC sample (at least 30-50 µL) through a 0.22 µm filter directly into a clean, dust-free cuvette to remove large, extraneous particles.
-
Instrument Setup: Set the instrument parameters, including the sample viscosity and refractive index (approximated as that of the buffer), and the measurement temperature (e.g., 25°C).
-
Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature for a few minutes.
-
Data Acquisition: Perform multiple measurements (e.g., 10-20 acquisitions) to ensure data reproducibility. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
Data Analysis: The instrument's software uses a correlation function to calculate the translational diffusion coefficient, which is then used to determine the hydrodynamic radius (Rh) via the Stokes-Einstein equation. Analyze the size distribution histogram for the presence of larger species, which indicate aggregation. The polydispersity index (PDI) provides a measure of the heterogeneity of the sample; a PDI value below 0.2 is generally considered monodisperse.[2]
Protocol 3: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate ADC species with different numbers of conjugated drug molecules and to calculate the average DAR.
Materials:
-
ADC sample
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC or UPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.
-
Injection: Inject the prepared sample onto the column.
-
Chromatographic Separation: Elute the bound ADC species using a decreasing salt gradient by increasing the percentage of Mobile Phase B over a defined period (e.g., 20-30 minutes). Species with higher DAR are more hydrophobic and will elute later.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Identify and integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the relative percentage of each species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Area of each species × DAR of that species) / 100
-
Protocol 4: Assessment of ADC Solubility using PEG Precipitation Assay
Objective: To determine the relative solubility of an ADC by inducing precipitation with polyethylene glycol (PEG).
Materials:
-
ADC sample
-
PEG stock solution (e.g., 30-50% w/v PEG 6000 in formulation buffer)
-
Formulation buffer
-
96-well microplate (UV-transparent for measurement)
-
Plate reader capable of measuring absorbance at 280 nm
-
Centrifuge with a plate rotor
Procedure:
-
Plate Setup: In a 96-well plate, create a serial dilution of the PEG stock solution with the formulation buffer to achieve a range of final PEG concentrations (e.g., 0% to 25%).
-
Sample Addition: Add a fixed amount of the ADC sample to each well to achieve a final protein concentration of approximately 1 mg/mL. Mix gently.
-
Incubation: Seal the plate and incubate at a constant temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) to allow for precipitation to reach equilibrium.
-
Centrifugation: Centrifuge the plate (e.g., at 2000 x g for 10 minutes) to pellet the precipitated ADC.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new UV-transparent microplate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 280 nm to determine the concentration of the remaining soluble ADC.
-
Data Analysis: Plot the concentration of soluble ADC against the PEG concentration. The PEG concentration at which 50% of the ADC has precipitated (PEGmidpoint) can be used as a measure of relative solubility. A higher PEGmidpoint indicates greater solubility.[10]
Visualizations
Caption: General structure of a PEGylated Antibody-Drug Conjugate.
References
- 1. An open source automated PEG precipitation assay — Accelerating Research Impact with Open Technologies [engbiocompendium.net]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preventing Aggregation of ADCs with PEGylated Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Antibody-Drug Conjugate (ADC) aggregation, with a focus on the utility of hydrophilic linkers like NH2-PEG4-Lys(Boc)-NH-(m-PEG24).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation?
A1: ADC aggregation is a significant challenge in development and manufacturing.[1][2][3] The primary drivers include:
-
Payload Hydrophobicity : Many potent cytotoxic payloads are hydrophobic.[1][4][5] When conjugated to an antibody, they create hydrophobic patches on the ADC surface, leading to self-association to minimize exposure to the aqueous environment.[4][5][6] This is often the most significant factor.[6]
-
High Drug-to-Antibody Ratio (DAR) : A higher DAR increases the overall hydrophobicity of the ADC, which directly correlates with a higher propensity for aggregation.[7][8] ADCs with a DAR of 2-4 are often favored to balance potency and stability.[9][10]
-
Conjugation Process Conditions : The chemical processes used for conjugation can destabilize the antibody.[11] Factors such as the use of organic co-solvents to solubilize the payload-linker, unfavorable pH conditions, or high temperatures can disrupt the antibody's structure and promote aggregation.[6][7]
-
Formulation and Storage : Improper buffer conditions (pH, salt concentration), frequent freeze-thaw cycles, and high protein concentrations can all contribute to ADC instability and aggregation over time.[2][6]
Q2: How does a PEG linker like NH2-PEG4-Lys(Boc)-NH-(m-PEG24) help prevent aggregation?
A2: Polyethylene glycol (PEG) linkers are a critical tool in modern ADC design to enhance stability and solubility.[12][13] They mitigate aggregation through two main mechanisms:
-
Increased Hydrophilicity : The repeating ethylene (B1197577) oxide units in the PEG chains are highly water-soluble.[13][14] They create a "hydration shell" around the hydrophobic payload, effectively masking its hydrophobicity and improving the overall solubility of the ADC construct.[9][14]
-
Steric Hindrance : The flexible PEG chains act as a physical shield.[13][14] This steric barrier prevents the hydrophobic payloads on adjacent ADC molecules from interacting, thus reducing intermolecular association and aggregation.[13][14] The dual PEG chains (PEG4 and m-PEG24) in the specified linker would provide a significant hydrophilic and steric shield.
Q3: We observe aggregation even after using the PEGylated linker. What could be the cause?
A3: While PEG linkers significantly reduce aggregation, they may not eliminate it entirely.[6] Potential causes for persistent aggregation include:
-
Insufficient PEG Length/Density : The length of the PEG chains may not be sufficient to fully shield the hydrophobicity of your specific payload, especially at a high DAR.
-
Payload-Specific Issues : Some payloads are exceptionally hydrophobic and may require additional formulation strategies or the use of more advanced hydrophilic linkers.[7]
-
Underlying Antibody Instability : The parent monoclonal antibody itself may have an inherent propensity to aggregate, which is exacerbated by the conjugation process.[6]
-
Conjugation Chemistry : The conditions used during the conjugation reaction (e.g., pH, co-solvents) might be partially denaturing the antibody, overriding the stabilizing effect of the linker.[6][7]
Q4: What is the optimal Drug-to-Antibody Ratio (DAR) to minimize aggregation?
A4: There is no universal optimal DAR, as it depends on the specific antibody, payload, and linker combination. However, a general principle is that aggregation propensity increases with DAR.[7]
-
General Range : A DAR of 2 to 4 is often considered a good balance between efficacy and maintaining favorable physicochemical properties like solubility.[8][9][10]
-
High DARs : ADCs with very high DARs (e.g., >6) are more prone to aggregation and can exhibit faster clearance from circulation, which may reduce efficacy.[9]
-
Optimization is Key : It is critical to experimentally prepare ADCs with different DARs and characterize their aggregation levels and potency to determine the optimal therapeutic window for your specific construct.[8]
Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving common aggregation issues during ADC development.
Issue 1: High Levels of Aggregation Detected Immediately Post-Conjugation
High initial aggregation suggests a problem with the conjugation process itself.
Troubleshooting Workflow
Potential Solutions & Quantitative Data
| Parameter | Standard Range | Troubleshooting Action | Target Range |
| Organic Co-solvent (e.g., DMSO, DMF) | 10-20% (v/v) | High concentrations can denature the antibody. | Reduce concentration. |
| Reaction pH | 6.5 - 8.5 | pH near the antibody's pI minimizes solubility.[6] | Adjust pH to be ≥1.5 units away from pI. |
| Temperature | 4 - 37°C | Elevated temperatures can cause thermal unfolding. | Perform conjugation at 4°C or room temperature. |
| Protein Concentration | 5 - 20 mg/mL | High concentrations can accelerate aggregation. | Dilute antibody to 2-5 mg/mL before conjugation. |
Issue 2: Aggregation Increases During Purification or Formulation
This suggests that the ADC is unstable in the downstream processing or final buffer conditions.
Troubleshooting Workflow
Formulation Excipient Screening Data
The following table shows representative data from a buffer screening study to minimize aggregation of a PEGylated ADC. Aggregation was measured by SEC after 1 week of incubation at 40°C.
| Formulation Buffer (pH 6.0) | Excipient | % High Molecular Weight (HMW) Species |
| Histidine | None (Control) | 8.5% |
| Histidine | 10% (w/v) Sucrose | 4.2% |
| Histidine | 150 mM Arginine | 3.1% |
| Histidine | 0.02% (v/v) Polysorbate 20 | 5.8% |
| Histidine | 150 mM Arginine + 10% Sucrose | 1.9% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)
SEC is the standard method for quantifying aggregates (high molecular weight species, HMWs) based on their hydrodynamic volume.[7][15]
Workflow Diagram
Methodology
-
Instrumentation : An HPLC or UPLC system equipped with a UV detector.
-
Column : TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm (or equivalent).
-
Mobile Phase : 100 mM Sodium Phosphate, 150 mM NaCl, 200 mM L-Arginine, pH 6.8. Note: Arginine is often added to the mobile phase to reduce non-specific interactions between hydrophobic ADCs and the column matrix.[16]
-
Flow Rate : 0.5 mL/min.
-
Column Temperature : 25°C.
-
Detection : UV absorbance at 280 nm.
-
Sample Preparation : Dilute ADC samples to 1.0 mg/mL in mobile phase. Filter through a 0.22 µm PVDF filter if necessary.
-
Injection Volume : 20 µL.
-
Data Analysis : Integrate the peak areas for the high molecular weight (HMW) species and the main monomer peak. Calculate the percentage of aggregation as: % Aggregation = (Area_HMW / (Area_HMW + Area_Monomer)) * 100
Protocol 2: Assessment of Thermal Stability by Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, measures a protein's thermal unfolding temperature (Tm), which is an indicator of its conformational stability.[17][18] A decrease in Tm for an ADC compared to its parent antibody can indicate destabilization that may lead to aggregation.[4][5]
Methodology
-
Instrumentation : A real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.
-
Reagents :
-
SYPRO Orange dye (e.g., from a 5000x stock in DMSO).
-
ADC and parent antibody samples at 1-2 mg/mL.
-
Assay buffer (typically the formulation buffer).
-
-
Sample Preparation (per well of a 96-well PCR plate) :
-
22 µL of protein solution (diluted to 0.2 mg/mL in assay buffer).
-
3 µL of SYPRO Orange dye (diluted to 25x in assay buffer from stock).
-
Final volume: 25 µL.
-
Final protein concentration: ~0.18 mg/mL.
-
Final dye concentration: 3x.
-
-
Thermal Ramp :
-
Equilibrate at 25°C for 5 minutes.
-
Increase temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Acquire fluorescence readings at each 1°C increment.
-
-
Data Analysis : Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, typically calculated by finding the peak of the first derivative of the curve.
Interpreting DSF Data for ADCs
| Observation | Interpretation | Potential Implication for Aggregation |
| ADC Tm < Antibody Tm | The conjugation process has destabilized the antibody structure.[4][5] | Higher propensity for aggregation. |
| Multiple Transitions in ADC | Different domains of the ADC (e.g., Fab, Fc) are unfolding at different temperatures. | The least stable domain may be the primary driver of aggregation. |
| Low Signal or High Basal Fluorescence | The ADC may already be partially unfolded or aggregated at the start of the experiment. | Confirms pre-existing stability issues. |
Protocol 3: Analysis of Polydispersity by Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.[19][20] It provides the average hydrodynamic radius (Rh) and a Polydispersity Index (PDI).
Methodology
-
Instrumentation : A DLS instrument (e.g., Malvern Zetasizer).
-
Sample Preparation :
-
Dilute the ADC sample to 0.5 - 1.0 mg/mL in the formulation buffer.
-
Filter the sample through a low-protein-binding 0.1 µm or 0.22 µm filter directly into a clean cuvette.[21]
-
-
Instrument Setup :
-
Set the correct solvent viscosity and refractive index for the buffer.
-
Equilibrate the sample at 25°C for 5-10 minutes within the instrument.
-
-
Data Acquisition :
-
Perform at least 3 measurements per sample, with 10-15 runs per measurement.
-
-
Data Analysis :
-
Analyze the intensity distribution to identify the size of the main monomer peak and any larger species.
-
The Polydispersity Index (PDI) indicates the broadness of the size distribution. A PDI < 0.2 is generally considered monodisperse for a therapeutic protein. A higher PDI suggests the presence of multiple species or aggregates.
-
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 3. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 4. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmtech.com [pharmtech.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. benchchem.com [benchchem.com]
- 9. labinsights.nl [labinsights.nl]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. purepeg.com [purepeg.com]
- 13. benchchem.com [benchchem.com]
- 14. purepeg.com [purepeg.com]
- 15. Methods for mAb and ADC analysis | Separation Science [sepscience.com]
- 16. lcms.cz [lcms.cz]
- 17. portlandpress.com [portlandpress.com]
- 18. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 19. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. azonano.com [azonano.com]
- 21. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with NH2-PEG4-Lys(Boc)-NH-(m-PEG24)
Welcome to the technical support center for optimizing your antibody-drug conjugates (ADCs) using the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to assist researchers, scientists, and drug development professionals in achieving optimal drug-to-antibody ratios (DAR) and robust ADC constructs.
Frequently Asked Questions (FAQs)
Q1: What is the function of each component in the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker?
A1: This is a heterobifunctional linker designed for a two-step conjugation process.
-
NH2 (Amino) Group: The primary amine serves as the reactive site for conjugation to the antibody, typically targeting surface-exposed lysine (B10760008) residues.[1]
-
PEG4 (Polyethylene Glycol, 4 units): This shorter PEG chain provides a hydrophilic spacer between the antibody and the lysine branch point.
-
Lys (Lysine): The lysine residue provides a branching point.
-
Boc (tert-Butyloxycarbonyl): This protecting group caps (B75204) the amine on the lysine side chain, preventing it from reacting during the initial antibody conjugation step. It can be removed under acidic conditions to allow for payload attachment.
-
NH-(m-PEG24) (Methoxy-Polyethylene Glycol, 24 units): This long PEG chain is designed to confer significant hydrophilicity to the final ADC. This can help to mitigate aggregation caused by hydrophobic payloads, improve pharmacokinetics, and potentially allow for higher drug loading.[2][3]
Q2: What is the primary advantage of using a long-chain PEG linker like this one?
A2: The primary advantage is the ability to conjugate hydrophobic payloads at a higher DAR without the risk of aggregation, which is a common issue with non-PEGylated linkers.[2][3] The hydrophilic PEG chain creates a "shield" around the hydrophobic drug, improving solubility, stability, and pharmacokinetic properties of the ADC.[4]
Q3: What is a typical target DAR for ADCs?
A3: While the optimal DAR is specific to the antibody, payload, and target, a DAR of 2 to 4 is often considered a good balance between potency and pharmacokinetic properties.[5] However, for some less toxic payloads, a DAR of up to 8 has been shown to be effective.[6][7] This linker is designed to facilitate the creation of stable, high-DAR ADCs.
Q4: How is the DAR determined for ADCs constructed with this linker?
A4: The average DAR is typically determined using a combination of techniques:
-
Hydrophobic Interaction Chromatography (HIC): This is a gold-standard method for analyzing ADCs under native conditions. It separates ADC species based on the number of conjugated drugs, allowing for the calculation of the average DAR.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can determine the molecular weight of different species, from which the number of conjugated drugs can be deduced.[8]
-
UV-Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at the payload's maximum absorbance wavelength, the DAR can be calculated using the Beer-Lambert law.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Drug-to-Antibody Ratio (DAR) | 1. Inefficient linker-to-antibody conjugation: Suboptimal reaction conditions (pH, temperature, time), or interference from buffer components. 2. Incomplete Boc deprotection: Residual Boc groups on the linker will prevent payload attachment. 3. Insufficient payload concentration: Not enough payload to drive the reaction to completion. | 1. Optimize conjugation conditions: Adjust pH to 8.0-9.0 for lysine conjugation. Increase the molar excess of the linker relative to the antibody. Extend reaction time or slightly increase the temperature (e.g., to 37°C). Ensure the antibody is in an amine-free buffer (e.g., PBS). 2. Ensure complete deprotection: Use fresh trifluoroacetic acid (TFA) for Boc removal and ensure sufficient reaction time. Purify the linker-antibody conjugate after deprotection to remove TFA. 3. Increase payload equivalents: Use a higher molar excess of the activated payload during the second conjugation step. |
| High Levels of Aggregation in Final ADC | 1. Hydrophobicity of the payload: Even with the PEG linker, highly hydrophobic drugs can still induce some aggregation, especially at high DARs. 2. Unfavorable buffer conditions: pH or salt concentration of the final formulation buffer may not be optimal for ADC stability.[8] 3. Harsh conjugation conditions: High temperatures or extreme pH can lead to antibody denaturation and aggregation.[8] | 1. Optimize DAR: If aggregation is severe, consider targeting a slightly lower DAR. 2. Screen formulation buffers: Test a range of pH values and excipients (e.g., polysorbate 20) to find a buffer that minimizes aggregation. 3. Use milder conditions: Perform conjugations at room temperature or 4°C for longer durations. |
| Inconsistent DAR between Batches | 1. Variability in reagent quality: Purity and concentration of the linker, payload, and antibody may differ between batches. 2. Inconsistent reaction parameters: Small variations in reaction time, temperature, or pH can lead to different DARs. 3. Inaccurate concentration measurements: Errors in determining the initial concentrations of the antibody or linker. | 1. Qualify all reagents: Use fresh, high-purity reagents and accurately determine their concentrations before each conjugation. 2. Standardize the protocol: Maintain strict control over all reaction parameters. 3. Use reliable quantification methods: Accurately measure antibody concentration using A280 and ensure the linker is fully dissolved and its concentration is correct. |
| Premature Payload Release | 1. Linker instability: The specific chemistry used to attach the payload to the linker may be unstable in circulation. 2. Non-specific enzymatic cleavage: The linker may be susceptible to cleavage by enzymes present in the bloodstream. | 1. Select a stable payload conjugation chemistry: Ensure the bond formed between the payload and the linker is stable at physiological pH. 2. Evaluate linker stability: Conduct in vitro stability studies in plasma to assess the rate of payload release. |
Experimental Protocols & Data
Protocol 1: Two-Step Conjugation of a Cytotoxic Payload to an Antibody
This protocol describes a general method for conjugating a payload to an antibody using the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker. This involves an initial conjugation of the linker to the antibody's lysine residues, followed by deprotection and conjugation of the payload.
Diagram of the Experimental Workflow:
References
- 1. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: Conjugation of Hydrophobic Drugs with NH2-PEG4-Lys(Boc)-NH-(m-PEG24)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conjugation of hydrophobic drugs with the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker.
Frequently Asked Questions (FAQs)
Q1: What is the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker and what are its primary applications?
A1: NH2-PEG4-Lys(Boc)-NH-(m-PEG24) is a heterobifunctional, discrete PEG (dPEG®) linker. It contains a primary amine (NH2) at one terminus for conjugation to a carboxyl group or an activated ester on a hydrophobic drug, and a Boc-protected amine on a lysine (B10760008) residue. The m-PEG24 tail enhances the solubility of the conjugate. This linker is often used in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems where precise control over linker length and composition is crucial.
Q2: What are the main advantages of using a PEG linker for hydrophobic drugs?
A2: Polyethylene glycol (PEG) linkers offer several benefits for hydrophobic drugs:
-
Improved Solubility: The hydrophilic nature of the PEG chain can significantly increase the aqueous solubility of hydrophobic compounds.[1][2]
-
Enhanced Stability: PEGylation can protect the drug from enzymatic degradation, potentially increasing its in vivo stability.[2]
-
Reduced Immunogenicity: The PEG chain can shield the drug from the immune system, reducing its immunogenic potential.[2]
-
Improved Pharmacokinetics: By increasing the hydrodynamic volume of the drug, PEGylation can prolong its circulation half-life.[2]
Q3: What are the key functional groups on the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker involved in conjugation?
A3: The key functional groups are:
-
Primary Amine (-NH2): This group is typically reacted with a carboxylic acid (-COOH) or an activated ester (e.g., N-hydroxysuccinimide ester, -NHS) on the hydrophobic drug to form a stable amide bond.
-
Boc-protected Amine (-Lys(Boc)): The tert-butyloxycarbonyl (Boc) group is a protecting group for the amine on the lysine residue. This group needs to be removed (deprotected) in a subsequent step to reveal a primary amine, which can then be used for further conjugation, for example, to a targeting moiety like an antibody.
Troubleshooting Guide
Problem 1: Poor Solubility of the Hydrophobic Drug in the Reaction Mixture
Symptoms:
-
Precipitation or cloudiness is observed when the hydrophobic drug is added to the reaction buffer.
-
Low or no product formation is detected by analytical methods.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent System | The purely aqueous buffer is unsuitable for the hydrophobic drug. |
| Use a co-solvent: Introduce a water-miscible organic solvent to increase the solubility of the hydrophobic drug. Common co-solvents include Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), and acetonitrile (B52724).[1][3][4][5] The final concentration of the organic solvent should be optimized to maintain the solubility of both the drug and the PEG linker, typically not exceeding 50% of the total reaction volume. | |
| Low Temperature | The reaction temperature is too low, causing the drug to precipitate. |
| Optimize reaction temperature: While some reactions are performed at room temperature or 4°C to minimize side reactions, a moderate increase in temperature may be necessary to maintain solubility. Monitor for any degradation of reactants at elevated temperatures. |
Problem 2: Low Conjugation Efficiency or Incomplete Reaction
Symptoms:
-
Analytical monitoring (e.g., LC-MS, HPLC) shows a large amount of unreacted starting materials.
-
The yield of the desired conjugate is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Reaction pH | The pH of the reaction mixture is not optimal for the coupling chemistry. For NHS-ester reactions, the primary amine on the PEG linker needs to be deprotonated to be nucleophilic. |
| Adjust the pH: For reactions involving NHS esters, a pH range of 7.2-8.5 is generally recommended.[6] Buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), are preferred to avoid competing reactions.[6][7] | |
| Hydrolysis of Activated Ester | If using an NHS-ester activated drug, it can hydrolyze in aqueous solutions, rendering it unreactive. |
| Minimize hydrolysis: Prepare the activated drug solution immediately before use. Ensure the reaction is set up promptly after adding the reactants. Lowering the reaction temperature can also slow down hydrolysis. | |
| Stoichiometry of Reactants | The molar ratio of the PEG linker to the hydrophobic drug is not optimized. |
| Optimize stoichiometry: A slight excess of one reactant may be necessary to drive the reaction to completion. This will depend on the specific properties of the drug and linker. An initial starting point is a 1:1 or 1:1.2 molar ratio. |
Problem 3: Difficulty in Purifying the Final Conjugate
Symptoms:
-
Co-elution of the product with starting materials or byproducts during chromatography.
-
Low recovery of the purified product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Purification Method | The chosen chromatographic method does not provide sufficient resolution to separate the amphipathic conjugate from the hydrophobic drug and hydrophilic PEG linker. |
| Use Reverse-Phase HPLC (RP-HPLC): RP-HPLC is a powerful technique for separating molecules based on their hydrophobicity.[8][9][] A C18 or C8 column is a good starting point.[9] A gradient elution from a polar mobile phase (e.g., water with 0.1% TFA) to a less polar mobile phase (e.g., acetonitrile with 0.1% TFA) will allow for the separation of the unreacted hydrophobic drug, the PEGylated conjugate, and the more polar unreacted PEG linker.[8] | |
| Poor Peak Shape in HPLC | Broad or tailing peaks during HPLC purification can lead to poor separation and low purity of the collected fractions. |
| Optimize HPLC conditions: Increasing the column temperature can sometimes improve peak shape for PEGylated molecules.[9] Ensure the sample is fully dissolved in the mobile phase before injection. |
Problem 4: Challenges with Boc Deprotection
Symptoms:
-
Incomplete removal of the Boc protecting group.
-
Degradation of the hydrophobic drug or the PEG linker during deprotection.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Harsh Deprotection Conditions | Strong acidic conditions, such as high concentrations of trifluoroacetic acid (TFA), can lead to the degradation of sensitive functional groups on the hydrophobic drug. |
| Use milder deprotection reagents: Consider using milder acidic conditions, such as a lower concentration of TFA in dichloromethane (B109758) (DCM) or HCl in dioxane.[11] Alternatively, non-acidic methods can be explored if the drug is extremely acid-sensitive.[12] | |
| Formation of Byproducts | The tert-butyl cation generated during Boc deprotection can cause side reactions with nucleophilic sites on the drug or linker.[13] |
| Use scavengers: The addition of scavengers, such as triisopropylsilane (B1312306) (TIS) or water, can help to quench the tert-butyl cation and prevent unwanted side reactions. |
Experimental Protocols
Protocol 1: Conjugation of a Hydrophobic Drug (with Carboxylic Acid) to NH2-PEG4-Lys(Boc)-NH-(m-PEG24)
This protocol describes a general procedure for the activation of a carboxylic acid on a hydrophobic drug using an NHS ester followed by conjugation to the PEG linker.
Materials:
-
Hydrophobic drug with a carboxylic acid group
-
NH2-PEG4-Lys(Boc)-NH-(m-PEG24)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous DMF or DMSO
-
Phosphate (B84403) buffer (pH 7.4)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of the Hydrophobic Drug:
-
Dissolve the hydrophobic drug, NHS, and EDC (or DCC) in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the formation of the NHS-activated drug by LC-MS.
-
-
Conjugation Reaction:
-
Dissolve the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker in a mixture of phosphate buffer (pH 7.4) and DMF/DMSO. The final organic solvent concentration should be adjusted to ensure the solubility of the activated drug.
-
Add the solution of the NHS-activated drug to the PEG linker solution. A 1:1.1 molar ratio of PEG linker to activated drug is a good starting point.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the progress of the conjugation by LC-MS or RP-HPLC.
-
-
Purification:
-
Purify the crude reaction mixture by RP-HPLC using a C18 column.
-
Use a gradient of water/acetonitrile with 0.1% TFA.
-
Collect the fractions containing the desired conjugate and lyophilize to obtain the purified product.
-
Protocol 2: Boc Deprotection of the PEGylated Hydrophobic Drug
Materials:
-
Purified Boc-protected PEG-drug conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
Procedure:
-
Dissolve the Boc-protected PEG-drug conjugate in DCM.
-
Add TIS (if used) to the solution.
-
Add a solution of TFA in DCM (e.g., 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS until the starting material is consumed.
-
Evaporate the solvent and TFA under reduced pressure.
-
The deprotected product can be further purified by RP-HPLC if necessary.
Visualizations
Caption: Experimental workflow for the conjugation of a hydrophobic drug to the PEG linker.
Caption: A simplified troubleshooting decision tree for common conjugation challenges.
References
- 1. mdpi.com [mdpi.com]
- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 3. researchgate.net [researchgate.net]
- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Troubleshooting Boc Deprotection of PEGylated Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the Boc deprotection of polyethylene (B3416737) glycol (PEG) linkers.
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
Q: My Boc deprotection reaction is incomplete. What are the possible causes and how can I resolve this?
A: Incomplete Boc deprotection is a common issue that can arise from several factors. The primary reasons include insufficient acid strength or concentration, inadequate reaction time or temperature, steric hindrance from the PEG chain, and poor solubility of the PEGylated linker.[1][2]
Troubleshooting Steps:
-
Optimize Acid Concentration and Strength: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis.[1] Trifluoroacetic acid (TFA) is commonly used, typically in concentrations of 20-50% in a solvent like dichloromethane (B109758) (DCM).[1][2] If deprotection is incomplete, consider increasing the TFA concentration.[1] For substrates resistant to TFA, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) may be more effective.[1][3]
-
Adjust Reaction Time and Temperature: Deprotection is a kinetic process. If the reaction is sluggish, extending the reaction time is a primary troubleshooting step.[1][2] Most deprotections are performed at room temperature for 1-2 hours.[2] Gentle heating can accelerate the reaction, but should be done cautiously to avoid potential side reactions.[3]
-
Address Steric Hindrance: The bulky nature of the PEG chain, particularly for high molecular weight PEGs, can sterically hinder the acid's access to the Boc-protected amine, slowing the reaction rate.[1] In such cases, longer reaction times or stronger acidic conditions may be necessary.[2]
-
Ensure Proper Solvation: The choice of solvent is critical for ensuring that both the PEGylated linker and the acid are fully dissolved.[1] Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1] If solubility is an issue, exploring alternative or co-solvent systems may be beneficial.
A logical workflow for troubleshooting incomplete deprotection is outlined below:
Issue 2: Observation of Side Products
Q: I am observing unexpected side products after the deprotection reaction. What could be the cause and how can I prevent them?
A: The formation of side products during Boc deprotection is often due to the generation of reactive tert-butyl cations.[4][5] These cations can alkylate nucleophilic residues on your molecule, particularly electron-rich functional groups.[4][5] Additionally, if your molecule contains other acid-sensitive functional groups, they may be cleaved under the deprotection conditions.[1]
Troubleshooting Steps:
-
Use Scavengers: To prevent t-butylation, the addition of "scavengers" to the reaction mixture is highly recommended.[4] Scavengers are reagents that trap the tert-butyl cations.[4] Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole.[1] A common cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% TIS.[6]
-
Protect Other Acid-Labile Groups: If your PEGylated linker contains other acid-sensitive moieties, such as certain esters or other protecting groups (e.g., trityl), they may be susceptible to cleavage.[1] One user reported a 10-20% loss of ester bonds with TFA in DCM.[7] In such cases, using milder deprotection conditions is advisable.
-
Consider Milder Deprotection Methods: If side reactions persist, alternative, milder deprotection reagents can be employed.[3] One such method is the use of oxalyl chloride in methanol, which has been shown to be effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.[8]
The role of scavengers in preventing side reactions is illustrated in the following diagram:
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of the deprotection reaction?
A1: The progress of the Boc deprotection reaction can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] TLC allows for a quick qualitative assessment of the disappearance of the starting material and the appearance of the product.[1] For more quantitative analysis, LC-MS is preferred as it can separate and identify the starting material, product, and any byproducts.[9]
Q2: What are the standard work-up procedures after Boc deprotection?
A2: The work-up procedure depends on the properties of your deprotected PEGylated linker.
-
Evaporation: For volatile acids like TFA, the acid can be removed under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can help remove residual traces of TFA.[1]
-
Precipitation: The deprotected product, often as an ammonium (B1175870) salt, can sometimes be precipitated by adding a non-polar solvent such as diethyl ether.[1][4]
-
Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1]
Q3: Can I use 100% TFA for deprotection?
A3: While 100% TFA can be used, it may not always be optimal. In the context of solid-phase peptide synthesis, a study found that a 55% TFA/DCM mixture resulted in higher purity peptides compared to 100% TFA.[10] This was attributed to poor resin swelling in 100% TFA, leading to incomplete Boc removal.[10] For solution-phase deprotection of PEGylated linkers, a co-solvent like DCM is generally recommended to ensure good solubility.[1]
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Reaction Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[1][2] | Dichloromethane (DCM)[1] | 1-2 hours[1][2] | Room Temperature[1][2] |
| Hydrochloric Acid (HCl) | 4M[1][3] | 1,4-Dioxane[1][3] | 30 minutes - 2 hours[3] | Room Temperature[3] |
| Oxalyl Chloride/Methanol | 3 equivalents[8] | Methanol[8] | 1-4 hours[8] | Room Temperature[8] |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5%[1] | Carbocation Scavenger[1] |
| Water | 2.5 - 5%[1] | Carbocation Scavenger[1] |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |
| Phenol | 5% | Carbocation Scavenger |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[1]
-
Cool the solution to 0°C in an ice bath.[1]
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1]
-
If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]
-
Co-evaporate with toluene (3 times) to remove residual TFA.[1]
-
The resulting TFA salt of the deprotected amine can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[1]
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
-
Dissolve the Boc-protected substrate in a minimal amount of 1,4-dioxane.[4]
-
Add the 4M HCl in dioxane solution (typically 4-10 equivalents of HCl).[4]
-
Stir the reaction at room temperature for 30 minutes to 4 hours, monitoring by TLC or LC-MS.[4]
-
Upon completion, remove the solvent under reduced pressure.[4]
-
Triturate the residue with cold diethyl ether to precipitate the deprotected amine as its hydrochloride salt.[4]
-
Collect the solid by filtration and wash with cold diethyl ether.[4]
Protocol 3: Monitoring Reaction Progress by HPLC
-
At various time points, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for instance, by diluting it in a mobile phase containing a neutralizing agent.
-
Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).
-
Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts, thereby quantifying the conversion.
An overview of the experimental workflow is presented below:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microsaic.com [microsaic.com]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of ADCs Utilizing NH2-PEG4-Lys(Boc)-NH-(m-PEG24) Linker
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Antibody-Drug Conjugates (ADCs) synthesized using the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker.
FAQs and Troubleshooting Guides
This section addresses common stability challenges observed during the development of ADCs, including aggregation, fragmentation, and premature payload release.
Frequently Asked Questions (FAQs)
Q1: What is the role of the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker in ADC stability?
The NH2-PEG4-Lys(Boc)-NH-(m-PEG24) is a cleavable PEGylated linker designed to enhance the stability and therapeutic index of ADCs. The polyethylene (B3416737) glycol (PEG) components, PEG4 and m-PEG24, are hydrophilic and increase the overall water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads.[][2][3][4][5] This hydrophilicity helps to mitigate aggregation by forming a hydration shell around the payload, reducing intermolecular hydrophobic interactions that can lead to the formation of high molecular weight species.[5] The linker's flexible chain also provides steric hindrance, further preventing aggregation.[5] The cleavable nature of the linker is designed to ensure stable payload attachment in circulation and efficient release within the target cell.[6][7][8]
Q2: What are the primary causes of instability in ADCs using this type of linker?
The primary drivers of instability in ADCs are often related to the physicochemical properties of the conjugated payload and the overall drug-to-antibody ratio (DAR).
-
Hydrophobicity of the Payload: Many potent cytotoxic drugs are hydrophobic. Their conjugation to the antibody can increase the overall hydrophobicity of the ADC, leading to a higher propensity for aggregation to minimize exposure to the aqueous environment.[5]
-
High Drug-to-Antibody Ratio (DAR): While a higher DAR can enhance potency, it also increases the likelihood of aggregation due to the increased number of hydrophobic payloads per antibody. Finding the optimal DAR is a critical aspect of ADC development.[2]
-
Formulation Conditions: Suboptimal formulation conditions, such as pH, buffer composition, and the absence of stabilizing excipients, can significantly impact ADC stability.[][9][10]
-
Manufacturing and Storage Stress: ADCs can be sensitive to physical stresses such as agitation, freeze-thaw cycles, and exposure to light and elevated temperatures, which can lead to denaturation and aggregation.[11]
Q3: What are the typical signs of ADC instability?
Instability can manifest in several ways that can be monitored using analytical techniques:
-
Increased Aggregation: The appearance of high molecular weight species (dimers, trimers, and larger aggregates) in size exclusion chromatography (SEC) is a primary indicator of physical instability.[11][12]
-
Fragmentation: The detection of low molecular weight species in SEC can indicate the degradation of the antibody backbone.
-
Changes in Drug-to-Antibody Ratio (DAR): A decrease in the average DAR over time, as measured by hydrophobic interaction chromatography (HIC) or mass spectrometry (MS), suggests premature cleavage of the linker and loss of the payload.[7][13]
-
Visible and Sub-Visible Particles: The formation of visible particles or an increase in sub-visible particles, which can be monitored by techniques like micro-flow imaging (MFI), are signs of advanced aggregation.[11]
Troubleshooting Guide: Aggregation
Issue: Increased levels of high molecular weight species (aggregates) are observed by SEC.
| Potential Cause | Troubleshooting Steps |
| High ADC Hydrophobicity | - Optimize DAR: If possible, consider reducing the drug-to-antibody ratio. - Formulation Optimization: Incorporate hydrophilic excipients such as polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) to reduce hydrophobic interactions.[] |
| Suboptimal Buffer Conditions | - pH Screening: Conduct a pH screening study to identify the pH at which the ADC exhibits the highest stability. Aggregation can be more pronounced at the isoelectric point (pI) of the antibody.[14] - Buffer System Evaluation: Test different buffer systems (e.g., histidine, citrate) to find the most stabilizing formulation.[] |
| Processing-Induced Stress | - Minimize Shear Stress: Reduce shear stress during processing steps like filtration and pumping by using lower flow rates and larger pore-size filters.[11] - Freeze-Thaw Stability: Evaluate the impact of freeze-thaw cycles on aggregation. If instability is observed, optimize the cryoprotectant concentration in the formulation.[11] |
| Storage Conditions | - Temperature Control: Ensure strict temperature control during storage and shipping to avoid exposure to elevated temperatures that can induce aggregation.[11] - Light Protection: Store the ADC protected from light, as photo-induced degradation can occur. |
Troubleshooting Guide: Premature Payload Deconjugation
Issue: A decrease in the average DAR is observed over time, indicating payload loss.
| Potential Cause | Troubleshooting Steps |
| Linker Instability in Formulation | - pH and Buffer Effects: The stability of the cleavable linker can be pH-dependent. Evaluate linker stability across a range of pH values and in different buffer systems to identify conditions that minimize premature cleavage.[7] |
| Plasma Instability | - In Vitro Plasma Stability Assay: Perform in vitro plasma stability studies to assess the rate of payload release in plasma. This can help predict in vivo stability.[7][13][15][16] - Linker Modification (if feasible): If plasma instability is a significant issue, a redesign of the linker's cleavable motif may be necessary for future ADC candidates. |
| Enzymatic Degradation | - Protease Inhibitors (for research samples): For in vitro experiments where plasma or cell lysates are used, the addition of protease inhibitors may help to understand if enzymatic degradation is contributing to payload loss. Note that this is not a solution for therapeutic formulations. |
Quantitative Data Summary
Due to the proprietary nature of specific ADC development programs, publicly available stability data for ADCs using the exact NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker is limited. The following tables provide representative data from studies on ADCs with similar PEGylated, cleavable linkers to illustrate typical stability profiles.
Table 1: Representative Aggregation Levels of PEGylated ADCs Under Thermal Stress
| ADC Construct | Stress Condition | Duration | Aggregation (%) | Reference |
| Trastuzumab-Pendant PEG12-Linker-Payload (DAR 8) | 40°C | 28 days | ~5% | [2] |
| Trastuzumab-Linear PEG24-Linker-Payload (DAR 8) | 40°C | 28 days | ~12% | [2] |
| RS7-mPEG24-Linker-MMAE (DAR 8) | 37°C | 7 days | < 2% | [3] |
Table 2: Representative Plasma Stability of ADCs with Cleavable Linkers
| Linker Type | Plasma Source | Incubation Time | Intact ADC (%) | Reference |
| Val-Cit-PAB | Human Plasma | 144 hours | > 95% | [16] |
| Disulfide | Human Plasma | 48 hours | ~ 80% | [7] |
| Hydrazone (pH-sensitive) | Mouse Plasma | 24 hours | ~ 60% | [7] |
Experimental Protocols
Detailed methodologies for key stability-indicating assays are provided below.
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in an ADC sample.[12]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel G3000SWxl)
-
Mobile Phase: e.g., 150 mM sodium phosphate, 200 mM NaCl, pH 7.0[17]
-
ADC sample
-
Unconjugated antibody (for comparison)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Chromatographic Separation: Run the separation for a sufficient time to allow for the elution of aggregates, monomer, and fragments (typically 20-30 minutes).
-
Data Acquisition: Monitor the eluent at 280 nm.
-
Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR and Drug Distribution Analysis
Objective: To separate ADC species with different drug-to-antibody ratios (DAR) based on their hydrophobicity.[18][19][20]
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A (High Salt): e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0[20]
-
Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
ADC sample
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes) to elute the ADC species. More hydrophobic species (higher DAR) will elute later.
-
Data Acquisition: Monitor the eluent at 280 nm.
-
Data Analysis: Identify and integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The weighted average DAR can be calculated from the relative peak areas.
Protocol 3: LC-MS for Plasma Stability Assessment
Objective: To determine the change in average DAR of an ADC after incubation in plasma.[13][16]
Materials:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF or Triple Quadrupole)
-
Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S)
-
ADC sample
-
Control human or mouse plasma
-
Immunoaffinity capture beads (e.g., anti-human Fc)
-
Reducing agent (e.g., DTT)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Plasma Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using anti-human Fc magnetic beads.
-
Elution and Reduction: Elute the captured ADC and reduce the interchain disulfide bonds by adding DTT to separate the light and heavy chains.
-
LC-MS Analysis:
-
Inject the reduced sample onto the reversed-phase column.
-
Apply a gradient from Mobile Phase A to Mobile Phase B to elute the light and drug-conjugated heavy chains.
-
Acquire mass spectra in positive ion mode.
-
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the unconjugated and drug-conjugated antibody chains. Calculate the average DAR at each time point by comparing the relative intensities of the different species.
Visualizations
ADC Internalization and Payload Release Pathway
References
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. purepeg.com [purepeg.com]
- 6. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. pharmtech.com [pharmtech.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Troubleshooting Linker Cleavage in NH2-PEG4-Lys(Boc)-NH-(m-PEG24) ADCs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the stability and cleavage of the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker in Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the expected cleavage mechanism for the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker?
A1: The NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker is a non-cleavable linker under typical physiological conditions. The primary bonds within this linker are stable amide and carbamate (B1207046) linkages. Drug release from an ADC utilizing this type of linker is expected to occur through the complete lysosomal degradation of the antibody backbone after internalization into the target cell. This process releases the payload still attached to the linker and a lysine (B10760008) residue.[]
Q2: What is the role of the Boc protecting group on the lysine side chain?
A2: The t-butyloxycarbonyl (Boc) group protects the primary amine on the lysine side chain. This is crucial during the synthesis and purification of the ADC to prevent unwanted side reactions. The Boc group is designed to be stable under neutral pH conditions but can be removed under acidic conditions, which is a critical consideration during downstream processing and formulation development.
Q3: How do the PEG4 and m-PEG24 chains influence the properties of the ADC?
A3: The polyethylene (B3416737) glycol (PEG) chains serve several important functions. They increase the overall hydrophilicity of the ADC, which can help to mitigate aggregation issues that are common with hydrophobic payloads.[][3][4] PEGylation can also improve the pharmacokinetic properties of the ADC by increasing its hydrodynamic radius, which can lead to a longer circulation half-life.[][5]
Q4: Can the amide bonds in the PEG-lysine linker be cleaved prematurely?
A4: Amide bonds are generally stable under physiological conditions (pH 7.4, 37°C). However, premature cleavage could potentially be mediated by certain enzymes. While less common than with peptide-based linkers, it is advisable to assess the stability of your specific ADC in relevant biological matrices (e.g., plasma from different species) to rule out any unexpected enzymatic degradation.
Q5: What are the potential off-target toxicities associated with this type of linker?
A5: Off-target toxicity with non-cleavable linkers is typically lower compared to some cleavable linkers because the payload is not released prematurely in circulation.[][7] However, if the ADC is taken up by non-target cells that also express the target antigen, toxicity can still occur. Additionally, any instability leading to premature deconjugation could result in systemic toxicity.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the development and characterization of ADCs with the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker.
Issue 1: ADC Aggregation Observed During or After Conjugation
-
Possible Cause: The hydrophobic nature of the payload may not be sufficiently masked by the PEG chains, leading to intermolecular hydrophobic interactions and aggregation.[9][10]
-
Troubleshooting Steps:
-
Optimize Conjugation Conditions:
-
Reduce the concentration of the antibody during the conjugation reaction.
-
Consider the use of additives or excipients that can reduce protein aggregation.
-
Optimize the pH and buffer composition of the reaction mixture.
-
-
Characterize the Extent of Aggregation:
-
Use Size Exclusion Chromatography (SEC) to quantify the percentage of high molecular weight species.
-
Employ Dynamic Light Scattering (DLS) to determine the size distribution of the ADC population.
-
-
Purification:
-
Implement a robust purification step, such as SEC, post-conjugation to remove aggregates.
-
-
Issue 2: Premature Payload Release Detected in Plasma Stability Assays
-
Possible Cause 1: Instability of the Boc Group. The Boc protecting group may be prematurely cleaved under certain experimental conditions (e.g., low pH), exposing the amine and potentially altering the ADC's properties or leading to further degradation.
-
Troubleshooting Steps for Boc Instability:
-
Verify pH of Buffers and Plasma: Ensure all solutions are maintained at a neutral and consistent pH.
-
LC-MS Analysis of Degradation Products: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of released species. A mass corresponding to the de-protected linker-payload would indicate Boc group loss.
-
-
Possible Cause 2: Enzymatic Degradation of Amide Bonds. Although less likely for this linker type, certain proteases or esterases in plasma could potentially cleave the amide bonds.
-
Troubleshooting Steps for Enzymatic Degradation:
-
In Vitro Plasma Stability Assay: Incubate the ADC in plasma from different species (e.g., human, mouse, rat) and analyze samples at various time points.[11]
-
Inhibition Studies: If degradation is observed, consider adding broad-spectrum protease inhibitors to the plasma to determine if the cleavage is enzyme-mediated.
-
LC-MS/MS Analysis: Characterize the cleavage products to identify the specific bond that is being hydrolyzed.
-
Issue 3: Inconsistent In Vivo Efficacy or Unexpected Toxicity
-
Possible Cause: This could be a downstream effect of either ADC aggregation (leading to rapid clearance) or premature payload release (causing off-target toxicity).[8][10]
-
Troubleshooting Steps:
-
Thorough Physicochemical Characterization: Ensure the ADC batch used for in vivo studies is well-characterized in terms of aggregation, drug-to-antibody ratio (DAR), and in vitro stability.
-
Pharmacokinetic (PK) Studies: Conduct PK studies in a relevant animal model to determine the clearance rate and exposure of the intact ADC.
-
Bio-distribution Studies: Evaluate the accumulation of the ADC in the tumor versus off-target organs.
-
Quantitative Data Summary
The following tables provide a summary of representative quantitative data from literature on factors that can influence the stability of ADCs, which can be used as a reference for setting up experiments.
Table 1: Influence of PEG Chain Length on ADC Pharmacokinetics
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | Plasma Half-Life (t1/2) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Short (e.g., PEG4) | Generally higher potency | Shorter | May be lower due to rapid clearance | [5] |
| Long (e.g., PEG24) | May have slightly lower potency | Longer | Often improved due to better exposure | [5] |
Table 2: General Stability of Different Linker Chemistries in Human Plasma
| Linker Type | Stability in Human Plasma (t1/2) | Primary Cleavage Mechanism | Reference |
| Amide (as in the current linker) | Generally high (> 7 days) | Primarily lysosomal degradation | [12] |
| Val-Cit PABC (Peptide) | High (~7 days) | Enzymatic (Cathepsin B) | [11] |
| Hydrazone | Lower (hours to days) | pH-sensitive (acidic) | [] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC and the rate of payload deconjugation in plasma from different species.
Methodology:
-
Preparation:
-
Thaw plasma (e.g., human, mouse, rat) at 37°C.
-
Prepare a stock solution of the ADC in a suitable buffer.
-
-
Incubation:
-
Spike the ADC into the plasma to a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).
-
-
Sample Processing:
-
Immediately after collection, process the samples to separate the ADC from plasma proteins. This can be done by methods such as affinity capture using protein A/G beads or by protein precipitation.
-
-
Analysis:
-
Analyze the samples by LC-MS to quantify the amount of intact ADC and any released payload-linker species.[13]
-
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To determine the percentage of high molecular weight aggregates in an ADC preparation.
Methodology:
-
System Preparation:
-
Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
-
Injection and Elution:
-
Inject 10-20 µL of the sample.
-
Elute at a flow rate of 0.5-1.0 mL/min.
-
-
Detection:
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the monomer and any high molecular weight species (aggregates).
-
Calculate the percentage of aggregates.
-
Protocol 3: LC-MS Analysis of ADC Degradation Products
Objective: To identify and characterize potential degradation products of the ADC, including deconjugated linker-payload.
Methodology:
-
Sample Preparation:
-
Process plasma samples as described in Protocol 1 or use in vitro samples.
-
For analysis of the intact ADC, the sample can be diluted in an appropriate buffer.
-
-
Liquid Chromatography:
-
Use a reverse-phase column (e.g., C4 or C8) for separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
-
Mass Spectrometry:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire data.
-
For intact ADC analysis, perform deconvolution of the resulting charge state envelope to determine the molecular weight.
-
For released payload analysis, use tandem MS (MS/MS) to fragment the species and confirm its identity.[13]
-
Visualizations
Caption: Intended mechanism of action for a non-cleavable linker ADC.
Caption: Troubleshooting workflow for linker cleavage and stability issues.
References
- 3. purepeg.com [purepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dls.com [dls.com]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NH2-PEG4-Lys(Boc)-NH-(m-PEG24) Conjugation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of NH2-PEG4-Lys(Boc)-NH-(m-PEG24) in conjugation reactions, primarily focusing on reactions with N-hydroxysuccinimide (NHS) esters.
Troubleshooting Guide
This section addresses specific issues that may arise during the conjugation process.
Q1: My conjugation efficiency is very low. What are the most likely causes?
Low conjugation efficiency is the most common issue and is often traced back to one of three primary causes:
-
Hydrolysis of the NHS Ester: This is the primary competing side reaction where the NHS ester on your target molecule reacts with water instead of the PEG amine.[1] This reaction is highly dependent on pH; the rate of hydrolysis increases significantly at higher pH.[2][3] At pH 8.6 and 4°C, the half-life of an NHS ester can be as short as 10 minutes.[2][3][4]
-
Use of Incompatible Buffers: Buffers containing primary amines, such as Tris (TBS) or glycine, will compete with the NH2-PEG linker for reaction with the NHS ester, significantly reducing the yield of your desired conjugate.[2][5][6]
-
Low Reactant Concentration: The hydrolysis of the NHS ester is a pseudo-first-order reaction. At low concentrations of your protein or PEG reagent, the desired second-order reaction is slowed, allowing the competing hydrolysis reaction to dominate.[2][3]
Solution:
-
Ensure your reaction pH is within the optimal range of 7.2-8.5.[2]
-
Switch to a non-amine-containing buffer like PBS, Borate, or Bicarbonate.[2][5][6]
-
Increase the concentration of your reactants if possible.
-
Prepare the NHS-ester activated molecule solution immediately before starting the conjugation.
Q2: I'm observing unexpected high molecular weight species in my analysis (e.g., by SDS-PAGE or SEC). What could they be?
The presence of high molecular weight species often indicates aggregation or unintended cross-linking. A likely cause is the premature deprotection of the Boc group on the lysine (B10760008) residue.
-
Boc Group Instability: The tert-butyloxycarbonyl (Boc) group is designed to protect the lysine's primary amine.[7] It is stable under the neutral to slightly alkaline conditions (pH 7.2-8.5) of a typical NHS ester conjugation. However, if your PEG reagent or your target molecule has been exposed to strong acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl) during a prior synthesis or purification step, the Boc group may be removed.[7][8]
-
Cross-linking: If the Boc group is removed, the newly exposed primary amine on the lysine can also react with an NHS-ester activated molecule. If your target molecule has multiple NHS ester sites, this can lead to the formation of cross-linked aggregates.
Solution:
-
Review all previous steps in your workflow. Avoid exposing the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) reagent to acidic conditions.
-
Confirm the integrity of your incoming PEG reagent via mass spectrometry to ensure the Boc group is present.
Q3: The reaction mixture became cloudy or a precipitate formed. What happened?
Precipitation can occur for several reasons:
-
Poor Reagent Solubility: Many non-sulfonated NHS-ester reagents are not highly soluble in aqueous buffers and are often first dissolved in a water-miscible organic solvent like DMSO or DMF.[2][5] Adding this stock solution too quickly or having too high a final concentration of the organic solvent can cause the reagent or the protein to precipitate.
-
Protein Aggregation: Changes in pH, buffer composition, or the addition of organic solvents can sometimes cause proteins to aggregate and fall out of solution.[1] This can be exacerbated by the conjugation process itself.
Solution:
-
Dissolve water-insoluble NHS esters in high-quality, anhydrous DMSO or DMF and add the solution dropwise to the aqueous reaction mixture while stirring.[5]
-
Perform a small-scale trial to determine the optimal final concentration of organic solvent (typically 0.5-10%).[2]
-
Ensure your protein is stable in the chosen reaction buffer and conditions before adding the PEGylating reagent.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating the NH2-PEG linker to an NHS-ester?
The optimal pH is a trade-off between reaction efficiency and the stability of the NHS ester. The reaction requires the terminal amine of the PEG to be unprotonated, which is favored at higher pH. However, hydrolysis of the NHS ester also accelerates at higher pH.[9] Therefore, a pH range of 7.2 to 8.5 is generally recommended for most NHS-ester reactions.[2] A common choice is 0.1 M sodium bicarbonate buffer at pH 8.3.[5][6]
Q2: How do I stop (quench) the conjugation reaction?
To stop the reaction, you can add a small molecule containing a primary amine. This "quenching" agent will react with any remaining unreacted NHS esters.[1] Common quenching agents include:
-
Tris buffer[2]
-
Glycine[2]
-
Hydroxylamine[4]
-
Ethanolamine[1] The reaction is typically quenched by adding the agent to a final concentration of 20-100 mM and incubating for 15-30 minutes.[1][4]
Q3: How can I confirm that the conjugation was successful and quantify the result?
Several analytical techniques can be used to analyze the reaction mixture:
-
SDS-PAGE: A simple way to visualize the increase in molecular weight of a protein after PEGylation. The PEGylated protein band will migrate slower than the unconjugated protein.
-
HPLC (High-Performance Liquid Chromatography): Size-Exclusion Chromatography (SEC) can separate molecules based on size, allowing you to distinguish between the conjugated product, unconjugated protein, and excess PEG reagent. Reversed-Phase (RP-HPLC) can also be used for separation.
-
Mass Spectrometry (MS): LC-MS is a powerful tool to confirm the exact mass of the conjugated product, thereby confirming the number of PEG chains attached to your molecule.
Q4: What is the purpose of the Boc group on the lysine?
The Boc (tert-butyloxycarbonyl) group is a protecting group for the primary amine on the side chain of the lysine residue.[7] Its purpose is to prevent this amine from reacting during the conjugation, ensuring that only the terminal NH2 group of the PEG linker reacts with the target molecule. This prevents potential cross-linking and ensures a well-defined, site-specific conjugation at the intended terminus.[7]
Q5: How should I handle and store the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) reagent?
Amine-containing PEG reagents should be stored in a cool, dry place, typically at -20°C and protected from moisture to prevent degradation. When preparing to use the reagent, allow the container to warm to room temperature before opening to prevent condensation from forming inside the vial.
Data & Protocols
Data Presentation
Table 1: Effect of pH on the Stability of NHS Esters in Aqueous Solution
| pH | Temperature | Approximate Half-life | Citation(s) |
|---|---|---|---|
| 7.0 | 0°C | 4 - 5 hours | [2][3] |
| 8.0 | 25°C | ~1 hour | [4] |
| 8.6 | 4°C | 10 minutes |[2][3][4] |
Table 2: Recommended Buffers for Amine-NHS Ester Conjugation
| Recommended Buffers | Buffers to Avoid (Compete with Reaction) |
|---|---|
| Phosphate (B84403) Buffered Saline (PBS), 0.1 M, pH 7.2-7.5 | Tris (e.g., TBS) |
| Sodium Bicarbonate, 0.1 M, pH 8.3-8.5 | Glycine |
| HEPES, pH 7.2-8.5 | Buffers containing any primary amines |
| Borate, 50 mM, pH 8.5 | - |
Data compiled from sources:[2][5][6]
Experimental Protocols
Protocol 1: General Conjugation of NH2-PEG Linker to an NHS-Activated Protein
This protocol is a general guideline. The molar ratio of PEG to protein and reaction times should be optimized for your specific application.
-
Prepare Protein Solution: Dissolve your NHS-ester activated protein in a recommended reaction buffer (e.g., 0.1 M PBS, pH 7.5 or 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 2-5 mg/mL.
-
Prepare PEG Reagent: Immediately before use, dissolve the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) in the reaction buffer.
-
Initiate Conjugation: Add a 5- to 20-fold molar excess of the PEG reagent to the protein solution. Mix gently by pipetting or brief vortexing.[1]
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[5] The optimal time may vary.
-
Quench Reaction: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[1]
-
Purify Conjugate: Remove excess PEG reagent and reaction by-products. The most common method for proteins is size-exclusion chromatography (e.g., a desalting column) or dialysis.[1][5]
-
Analyze and Store: Analyze the purified conjugate using SDS-PAGE, HPLC, and/or Mass Spectrometry to confirm success. Store the final conjugate under appropriate conditions for your protein.
Protocol 2: Outline for HPLC Analysis of Conjugation Mixture
Size-Exclusion Chromatography (SEC-HPLC) is ideal for monitoring the progress of a PEGylation reaction.
-
System: An HPLC system equipped with a UV detector (e.g., monitoring at 280 nm for proteins).
-
Column: A size-exclusion column suitable for the molecular weight range of your protein and the PEGylated conjugate.
-
Mobile Phase: A buffer that prevents non-specific interactions with the column matrix, typically a phosphate buffer with an appropriate salt concentration (e.g., 150 mM NaCl).
-
Procedure: a. Establish a baseline by running the mobile phase through the system. b. Inject a sample of your unconjugated protein to determine its retention time. c. Inject a sample of your NH2-PEG reagent (if it has a UV chromophore or if you are using a universal detector like CAD or ELSD). d. Inject an aliquot of your reaction mixture at different time points (e.g., t=0, t=1h, t=4h) and after purification.
-
Analysis: Monitor the chromatogram. As the reaction proceeds, the peak corresponding to the unconjugated protein will decrease in area, while a new, earlier-eluting peak corresponding to the larger, PEGylated protein will appear and grow. The degree of conjugation can be estimated by comparing the relative peak areas.
Visualizations
Reaction Pathways and Workflows
Caption: Desired reaction pathway forming a stable amide bond.
Caption: Competing hydrolysis side reaction inactivates the target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. benchchem.com [benchchem.com]
- 9. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
Technical Support Center: The Role of PEG Linkers in Antibody-Drug Conjugate (ADC) Development
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of polyethylene (B3416737) glycol (PEG) length on the stability and solubility of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in an ADC?
A1: A polyethylene glycol (PEG) linker is a hydrophilic spacer used in Antibody-Drug Conjugates (ADCs) to connect the monoclonal antibody (mAb) to the cytotoxic payload.[1][2] Its primary roles are to improve the physicochemical properties of the ADC.[3] Many cytotoxic payloads are hydrophobic, which can cause the ADC to aggregate and be quickly cleared from circulation.[4][5] The hydrophilic PEG linker helps to shield the hydrophobic drug, improving the ADC's overall solubility and stability.[1][6] This allows for a higher drug-to-antibody ratio (DAR) without compromising the ADC's properties, enhances its pharmacokinetic (PK) profile by prolonging circulation time, and can reduce the risk of an immune response.[1][]
Q2: How does PEG length generally affect ADC solubility?
A2: The length of the PEG chain directly influences the solubility of an ADC. Longer PEG chains are generally more effective at increasing the hydrophilicity of the ADC, which helps to solubilize hydrophobic payloads and prevent aggregation.[1][8] This is because the PEG chain forms a "hydration shell" around the molecule, improving its interaction with aqueous environments.[1][8] Incorporating PEG spacers can significantly improve the solubility of the linker-payload, often reducing the need for organic co-solvents during the conjugation process.[5] For instance, studies have shown that incorporating a PEG₈ spacer enhances solubility, allowing for bioconjugation in aqueous buffers with minimal organic solvent.[5]
Q3: How does PEG length impact ADC stability and reduce aggregation?
A3: ADC stability is critically affected by the tendency of conjugates, especially those with hydrophobic payloads, to aggregate.[4] PEG linkers enhance stability by physically shielding the hydrophobic payload, which reduces intermolecular hydrophobic interactions that lead to aggregation.[6][8] Longer PEG chains generally provide a better shielding effect, thus improving stability and preventing the formation of high-molecular-weight aggregates.[8] This stabilization helps maintain the structural integrity of the ADC during circulation and storage.[8][9]
Q4: What is the effect of PEG length on an ADC's pharmacokinetics (PK)?
A4: The length of the PEG linker significantly impacts an ADC's pharmacokinetic profile. By increasing the ADC's hydrodynamic volume, PEGylation slows renal clearance and prolongs its half-life in plasma.[8][10] Studies have shown a direct correlation between increasing PEG length and improved ADC exposure and reduced clearance rates.[11] For example, one study found that clearance rates for ADCs decreased as PEG size increased up to PEG₈, at which point the PK properties approached those of the parent antibody.[11][12] This extended circulation allows more of the active drug to reach the target tumor cells.[8]
Q5: Is there an "optimal" PEG length for an ADC?
A5: There is no single "optimal" PEG length; the ideal choice represents a balance between enhancing solubility and pharmacokinetics while maintaining potent cytotoxicity. While longer PEG chains (e.g., PEG₁₂, PEG₂₄) are excellent for improving solubility and extending half-life, they can sometimes reduce in vitro potency or binding affinity.[13] Conversely, very short PEG linkers may not adequately mask the hydrophobicity of the payload, leading to aggregation and rapid clearance, particularly for conjugates with a high drug-to-antibody ratio (DAR).[12] The optimal length is specific to the antibody, payload, and target, requiring empirical testing and systematic evaluation.
Troubleshooting Guides
Problem: My high-DAR ADC is aggregating immediately after conjugation. What's happening and how can I fix it?
Answer:
Immediate aggregation of high-DAR ADCs is a common issue driven by the increased surface hydrophobicity from the conjugated payload.[14] When multiple hydrophobic drug-linkers are attached to the antibody, these hydrophobic patches can interact, leading to the formation of aggregates.[6][14]
Troubleshooting Steps:
-
Assess Hydrophobicity: Confirm that aggregation is linked to hydrophobicity using Hydrophobic Interaction Chromatography (HIC). A significant retention time shift compared to the unconjugated antibody indicates high hydrophobicity.[14]
-
Incorporate a Hydrophilic PEG Linker: The most direct solution is to use a linker containing a PEG spacer. The PEG chain will shield the payload's hydrophobicity, increase solubility, and reduce the tendency for aggregation.[6]
-
Optimize PEG Length: If you are already using a PEG linker, the chain may be too short. Experiment with longer PEG chains (e.g., PEG₈, PEG₁₂, or PEG₂₄) to provide a more effective hydrophilic shield.[5][12] Studies have shown that incorporating a PEG₈ spacer or longer can significantly enhance solubility and prevent aggregation, enabling the synthesis of high-DAR conjugates.[5]
-
Control Conjugation Conditions: Ensure that the pH of your buffers is optimized, as deviations can contribute to protein denaturation and aggregation.[14] Also, minimize the use of organic co-solvents where possible, as they can denature the antibody.[5] The use of an appropriate PEG linker can reduce the amount of co-solvent required.[5]
Problem: My ADC shows rapid clearance in vivo, reducing its efficacy. Could the PEG linker be the cause?
Answer:
Yes, the linker design, particularly the PEG length, is a critical determinant of an ADC's pharmacokinetic profile and clearance rate.[11][12] Rapid clearance is often observed when the hydrophobicity of the ADC is not sufficiently masked, leading to uptake by the reticuloendothelial system.[4][15]
Troubleshooting Steps:
-
Review the Linker Design: If you are not using a PEGylated linker or are using one with a very short PEG chain (e.g., < PEG₈), the ADC is likely being cleared too quickly due to its hydrophobic nature.[12]
-
Increase PEG Chain Length: Systematically increase the length of the PEG spacer in your linker. Comparative studies have demonstrated that ADC exposure in vivo increases with PEG size. A study evaluating various PEG lengths found that clearance rates rapidly increased for conjugates with PEGs smaller than PEG₈.[11][12] ADCs with PEG₈ or larger chains exhibited significantly longer half-lives.[11]
-
Monitor In Vivo Performance: Conduct pharmacokinetic studies in animal models (e.g., rats) to compare the clearance rates of ADCs with different PEG linker lengths.[11][12] Measure conjugate exposure over time to determine the optimal length for sustained circulation.
-
Balance PK with Potency: While increasing PEG length improves PK, be sure to re-evaluate the in vitro cytotoxicity and binding affinity of the new constructs. The goal is to find the length that provides the best balance of prolonged circulation and potent biological activity.[3][13]
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing the impact of different PEG linker lengths on key ADC properties.
Table 1: Impact of PEG Length on ADC Pharmacokinetics (PK)
| PEG Linker Length | Clearance Rate (mL/hr/kg) | In Vivo Exposure (AUC) | Tolerability | Reference |
|---|---|---|---|---|
| No PEG | High | Low | Not Tolerated | [12] |
| PEG < 8 | Rapidly Increasing | Decreasing | Not Tolerated | [11][12] |
| PEG ≥ 8 | Low / Stable | High / Stable | Tolerated | [11][12] |
| mPEG₂₄ | N/A | Prolonged Half-Life | Enhanced |[4][15] |
Table 2: Impact of PEG Length on ADC Stability and Efficacy
| Linker Strategy | % Aggregation | In Vitro Cytotoxicity (IC₅₀) | In Vivo Efficacy (Tumor Growth) | Reference |
|---|---|---|---|---|
| Non-PEGylated | >30% | Baseline | Baseline | [16] |
| PEG₈ Incorporation | Significantly Reduced | Maintained | Improved | [5][16] |
| 4 kDa PEG | N/A | Reduced 6.5-fold | Improved | [13] |
| 10 kDa PEG | N/A | Reduced 22.5-fold | Most Ideal Therapeutic Ability |[13] |
Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
This method separates molecules based on their hydrodynamic size to quantify the percentage of monomers, dimers, and higher-order aggregates.[6][14]
-
System Preparation:
-
Use an HPLC or UHPLC system equipped with a UV detector (280 nm).
-
Select an appropriate SEC column (e.g., TSKgel G3000SWxl).
-
Prepare a mobile phase, typically a phosphate-buffered saline (PBS) solution at a physiological pH (e.g., pH 7.4).
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Inject a defined volume of the ADC sample (e.g., 20 µL).
-
Monitor the elution profile. The main peak corresponds to the ADC monomer. Peaks eluting earlier represent high-molecular-weight species (aggregates).[14]
-
-
Data Analysis:
-
Integrate the peak areas for the monomer and all aggregate species.
-
Calculate the percentage of aggregation: % Aggregation = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100.[14]
-
Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
This technique separates molecules based on their surface hydrophobicity and is widely used to analyze the drug-to-antibody ratio (DAR) distribution and overall hydrophobicity of an ADC.[14][17]
-
System Preparation:
-
Use an HPLC system with a UV detector (280 nm).
-
Select a HIC column (e.g., TSKgel Butyl-NPR).
-
Prepare two mobile phases:
-
Mobile Phase A: High salt concentration (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt concentration (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.
-
-
Chromatographic Run:
-
Equilibrate the column with Mobile Phase A.
-
Inject the sample.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. More hydrophobic species will elute later at lower salt concentrations.[14]
-
-
Data Analysis:
-
The resulting chromatogram will show multiple peaks, each corresponding to a different DAR species (e.g., DAR0, DAR2, DAR4).
-
A significant shift in the overall profile to later retention times compared to the unconjugated mAb indicates higher hydrophobicity.[14]
-
Protocol 3: ADC Stability Assessment in Plasma by LC-MS
This method is used to monitor the stability of the ADC in a biological matrix like plasma, assessing for payload release or degradation over time.[18][19]
-
Incubation:
-
Incubate the ADC at a specific concentration in plasma (e.g., human or rat plasma) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
-
Sample Cleanup:
-
To analyze the intact ADC, capture the conjugate from the plasma sample using Protein A magnetic beads.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
-
LC-MS Analysis:
-
Analyze the eluted samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).
-
For intact ADC analysis, a reversed-phase column suitable for proteins is often used.
-
The mass spectrometer will detect the different DAR species.
-
-
Data Analysis:
-
Determine the average DAR at each time point by analyzing the mass spectra.
-
A decrease in the average DAR over time indicates payload deconjugation, providing a measure of ADC instability in plasma.[18]
-
Visualizations
Caption: Troubleshooting workflow for ADC aggregation issues.
Caption: General workflow for ADC synthesis and characterization.
References
- 1. labinsights.nl [labinsights.nl]
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 5. The Use of Uniform PEG Compounds in the Design of ADCs | Chemical Linkers in Antibody–Drug Conjugates (ADCs) | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 8. purepeg.com [purepeg.com]
- 9. labiotech.eu [labiotech.eu]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. purepeg.com [purepeg.com]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Reducing Off-Target Toxicity of ADCs with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using polyethylene (B3416737) glycol (PEG) linkers to reduce the off-target toxicity of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in an ADC?
A PEG linker is a hydrophilic spacer that connects the antibody to the cytotoxic payload in an ADC.[1][2] Its primary roles are to:
-
Increase Hydrophilicity: Many cytotoxic payloads are hydrophobic, which can lead to ADC aggregation. The hydrophilic nature of PEG linkers helps to mitigate this, especially at higher drug-to-antibody ratios (DARs).[1][3]
-
Enhance Pharmacokinetics: PEGylation increases the size of the ADC, which can reduce renal clearance and extend its plasma half-life. This allows for greater accumulation of the ADC in tumor tissue.[1][4]
-
Reduce Immunogenicity: The PEG chain can shield the payload and parts of the antibody from the immune system, potentially lowering the immunogenicity of the ADC.[1][4]
-
Modulate Off-Target Toxicity: By improving the ADC's pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[1][5]
Q2: How does PEG linker length affect ADC performance?
The length of the PEG chain is a critical parameter that requires optimization for each specific ADC.[1] Generally, there is a trade-off:
-
Longer PEG linkers often lead to a longer plasma half-life and improved in vivo efficacy.[1][6] However, they may also decrease in vitro cytotoxicity.[6]
-
Shorter PEG linkers may result in better ADC stability.[7]
A systematic evaluation of various PEG linker lengths is recommended during preclinical development.[1]
Q3: What causes ADC aggregation and how can PEG linkers help?
ADC aggregation is a common issue primarily caused by the increased hydrophobicity of the conjugate after the attachment of a hydrophobic payload.[3][8] This can lead to reduced efficacy and potential immunogenicity.[3] PEG linkers help mitigate aggregation by:
-
Increasing Solubility: The hydrophilic PEG chains improve the overall solubility of the ADC in aqueous environments.[3][9]
-
Steric Hindrance: The flexible PEG chains create a "hydration shell" that physically separates ADC molecules, preventing them from sticking together.[9][10]
Q4: What is premature drug release and how can it be minimized?
Premature release of the cytotoxic payload from the ADC in circulation is a major cause of off-target toxicity.[11][12] This can be caused by unstable linkers. While PEG itself enhances solubility and pharmacokinetics, the stability of the chemical bonds attaching the drug to the linker is crucial.[13] Strategies to minimize premature release include:
-
Linker Chemistry: Utilizing stable chemical linkages is essential. Non-cleavable linkers, for example, generally offer greater plasma stability compared to some cleavable linkers.[11][13]
-
Optimized Linker Design: Developing linkers that are only cleaved under specific conditions found within the target tumor cells (e.g., by specific enzymes) can enhance stability in circulation.[]
Q5: Can PEG linkers themselves cause any issues?
While generally considered safe and non-immunogenic, there is evidence of pre-existing anti-PEG antibodies in some individuals.[15] These antibodies can potentially bind to PEGylated ADCs, leading to accelerated clearance and, in some cases, complement activation that could cause premature drug release.[15][16] The use of monodisperse PEGs (uniform chain lengths) may help reduce the risk of immunogenicity associated with polydisperse PEG mixtures.[4]
Troubleshooting Guides
Issue 1: High Off-Target Cytotoxicity in In Vitro Assays
| Potential Cause | Troubleshooting Steps |
| Linker Instability | 1. Assess Linker Stability: Conduct a plasma stability assay to measure the rate of payload release over time.[17] 2. Re-engineer the Linker: Consider using more stable chemical bonds or exploring non-cleavable linkers.[17] |
| Non-Specific Uptake | 1. Use a Non-Targeting Control: Employ an ADC with the same linker and drug but an antibody that does not bind to the target cells to quantify non-specific uptake and cytotoxicity.[17] 2. Increase Hydrophilicity: If non-specific binding is high, consider using a longer or branched PEG linker to further shield the hydrophobic payload.[17] |
Issue 2: Poor Tolerability and High Toxicity in Animal Models (e.g., significant body weight loss)
| Potential Cause | Troubleshooting Steps |
| Rapid ADC Clearance and Non-Specific Uptake | 1. Optimize Pharmacokinetics: Increase the hydrophilicity of the ADC by modifying the PEG linker (e.g., increasing length) to slow clearance and reduce accumulation in non-target tissues like the liver.[17] 2. Evaluate Different PEG Architectures: Compare linear versus branched or pendant PEG structures, as the latter have sometimes shown slower clearance rates.[18] |
| High Drug-to-Antibody Ratio (DAR) | 1. Optimize DAR: Aim for a lower and more homogeneous DAR. A DAR of 2 or 4 often provides a better therapeutic window than higher DARs.[4][17] 2. Use Site-Specific Conjugation: This can help achieve a consistent DAR and a more uniform ADC product.[17] |
| In Vivo Linker Instability | 1. Evaluate Linker Stability in Plasma: Perform in vivo stability studies to confirm that the linker is not prematurely releasing the payload in circulation.[10] |
Issue 3: ADC Aggregation During Formulation or Storage
| Potential Cause | Troubleshooting Steps |
| Insufficient Hydrophilicity | 1. Increase PEG Content: Incorporate longer or branched PEG linkers to improve solubility.[2][3] 2. Optimize Formulation: Evaluate different buffer conditions (e.g., pH, excipients) to improve ADC stability. |
| High DAR with Hydrophobic Payload | 1. Reduce DAR: A lower DAR may be necessary to prevent aggregation, even with a PEG linker.[2] 2. Balance Hydrophobicity: If a high DAR is required for efficacy, a more hydrophilic PEG linker is crucial to counteract the payload's hydrophobicity.[3] |
Data on PEG Linker Impact on ADC Properties
The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linker length on various ADC parameters.
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics
| ADC Construct | PEG Length | Plasma Half-Life (hours) | Clearance (mL/day/kg) | Reference |
| αCD30-Glucuronide-MMAE | No PEG | - | ~150 | [19] |
| αCD30-Glucuronide-MMAE | PEG2 | - | ~125 | [19] |
| αCD30-Glucuronide-MMAE | PEG4 | - | ~75 | [19] |
| αCD30-Glucuronide-MMAE | PEG8 | - | ~25 | [19] |
| αCD30-Glucuronide-MMAE | PEG12 | - | ~20 | [19] |
| αCD30-Glucuronide-MMAE | PEG24 | - | ~20 | [19] |
| ZHER2-SMCC-MMAE (HM) | No PEG | 1.0 (relative) | - | [6] |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 2.5x increase vs HM | - | [6] |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 11.2x increase vs HM | - | [6] |
Table 2: Effect of PEG Linker Length on ADC In Vitro Cytotoxicity and In Vivo Tolerability
| ADC Construct | PEG Length | In Vitro Cytotoxicity (IC50) | Maximum Tolerated Dose (MTD) in Mice (mg/kg) | Reference |
| ZHER2-SMCC-MMAE (HM) | No PEG | 1.0 (relative) | 5.0 | [6][20] |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 4.5x higher than HM | 10.0 | [6][20] |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 22x higher than HM | 20.0 | [6][20] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC and quantify the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in fresh plasma (e.g., human, rat, or mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Sample Preparation: At each time point, immediately stop the reaction and process the sample to separate the ADC from the released payload. This can be achieved by protein precipitation or affinity capture of the antibody component.
-
Quantification: Analyze the amount of free payload in the supernatant using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).[]
-
Data Analysis: Calculate the percentage of released payload at each time point relative to the initial total conjugated payload.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of an ADC that can be administered to animals without causing unacceptable toxicity.
Methodology:
-
Animal Model: Use a relevant animal species (e.g., mice or rats).
-
Dose Groups: Establish multiple dose groups with escalating single doses of the ADC, including a vehicle control group.
-
Administration: Administer the ADC, typically via intravenous injection.
-
Monitoring: Monitor the animals daily for a set period (e.g., 14-28 days) for clinical signs of toxicity, including changes in appearance, behavior, and activity.[17]
-
Body Weight: Record the body weight of each animal daily or every other day. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.[17]
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant body weight loss, or other severe clinical signs of toxicity.
Visualizations
Caption: Pathway of ADC leading to on-target efficacy and off-target toxicity.
Caption: Troubleshooting workflow for high off-target toxicity of PEGylated ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. labinsights.nl [labinsights.nl]
- 5. vectorlabs.com [vectorlabs.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. purepeg.com [purepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 15. Premature Drug Release from Polyethylene Glycol (PEG)-Coated Liposomal Doxorubicin via Formation of the Membrane Attack Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
optimizing storage conditions for NH2-PEG4-Lys(Boc)-NH-(m-PEG24)
This technical support center is designed for researchers, scientists, and drug development professionals using NH2-PEG4-Lys(Boc)-NH-(m-PEG24). Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for NH2-PEG4-Lys(Boc)-NH-(m-PEG24)?
A1: To ensure the long-term stability and performance of NH2-PEG4-Lys(Boc)-NH-(m-PEG24), it is crucial to store it under controlled conditions. The compound is sensitive to moisture, light, and oxidation.[1] For optimal stability, store the lyophilized powder at or below -15°C in a dark, dry environment.[1] It is highly recommended to store the product under an inert atmosphere, such as argon or nitrogen, to prevent degradation from atmospheric moisture and oxygen.[1] Before use, allow the container to warm to room temperature before opening to prevent condensation.[1]
Q2: What is the shelf life of NH2-PEG4-Lys(Boc)-NH-(m-PEG24)?
A2: The shelf life of NH2-PEG4-Lys(Boc)-NH-(m-PEG24) is highly dependent on storage conditions. When stored properly as a lyophilized powder at -20°C or lower, away from light and moisture, the product can be stable for several years.[2][3] However, once in solution, its stability is significantly reduced.[3][4] It is not recommended to store the peptide in solution for extended periods.[2] If solution storage is necessary, use a sterile buffer at a pH of 5-6 and store aliquots at -20°C.[3] Avoid repeated freeze-thaw cycles.[3][4]
Q3: What are the primary degradation pathways for this molecule?
A3: The primary degradation pathways for NH2-PEG4-Lys(Boc)-NH-(m-PEG24) include:
-
Oxidation of the PEG chains: Polyethylene glycol is susceptible to oxidative degradation, which can be initiated by light, heat, and the presence of oxygen.[1] This can lead to chain cleavage and the formation of various byproducts.
-
Hydrolysis of the Boc protecting group: The tert-butyloxycarbonyl (Boc) group protecting the lysine (B10760008) side-chain amine is stable under neutral and basic conditions but is readily cleaved by strong acids.
-
Hydrolysis of the amide bonds: While generally stable, the amide bonds linking the PEG chains and the lysine residue can undergo hydrolysis under extreme pH conditions or in the presence of certain enzymes.
Q4: In what solvents is NH2-PEG4-Lys(Boc)-NH-(m-PEG24) soluble?
A4: This PEGylated compound is expected to be soluble in water and other polar organic solvents such as DMF and DMSO.[5] The presence of the PEG chains enhances its aqueous solubility.
Troubleshooting Guides
Low Reaction Yield in Bioconjugation
Problem: Low yield of the desired conjugate when reacting NH2-PEG4-Lys(Boc)-NH-(m-PEG24) with another molecule.
| Possible Cause | Recommended Solution |
| Degradation of the Reagent | Ensure the reagent has been stored correctly at ≤ -15°C under an inert atmosphere and protected from light.[1] Allow the vial to warm to room temperature before opening to prevent moisture contamination.[1] Consider using a fresh vial of the reagent. |
| Suboptimal Reaction pH | The primary amine groups of the PEG linker require a specific pH range for efficient reaction, typically between 7 and 9 for reactions with NHS esters.[6][7] Verify the pH of your reaction buffer and adjust if necessary. |
| Steric Hindrance | The branched structure and long PEG chains can cause steric hindrance, potentially slowing down the reaction.[8] Consider increasing the reaction time or temperature, or using a larger excess of one of the reactants. |
| Incorrect Stoichiometry | Carefully calculate and verify the molar ratios of the reactants. The optimal ratio may need to be determined empirically for your specific application. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with amine-reactive functional groups. Use a non-amine-containing buffer such as PBS. |
Product Aggregation
Problem: The final PEGylated product shows signs of aggregation.
| Possible Cause | Recommended Solution |
| Hydrophobicity of the Conjugated Molecule | While PEGylation generally increases solubility, a highly hydrophobic conjugate partner may still lead to aggregation. Screen different buffer conditions (pH, ionic strength) to find the optimal formulation for stability. |
| High Concentration | High concentrations of the PEGylated product can promote aggregation. Work with more dilute solutions if possible. |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can significantly impact the stability of the conjugate. Perform buffer screening experiments to identify the most suitable conditions. |
| Inefficient Purification | Residual unreacted starting materials or byproducts from the conjugation reaction could contribute to aggregation. Ensure that the purification method (e.g., size exclusion chromatography) is effective in separating the desired product from impurities. |
Experimental Protocols
General Protocol for Bioconjugation using an NHS Ester
This protocol provides a general guideline for conjugating NH2-PEG4-Lys(Boc)-NH-(m-PEG24) to a protein containing a reactive N-hydroxysuccinimide (NHS) ester.
-
Reagent Preparation:
-
Allow the vials of both the PEG reagent and the NHS ester-activated protein to equilibrate to room temperature before opening.
-
Dissolve the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) in a non-amine containing buffer (e.g., PBS, pH 7.4) to a desired stock concentration.
-
Dissolve the NHS ester-activated protein in the same buffer.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved PEG reagent to the protein solution. The optimal molar ratio should be determined experimentally.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching:
-
Add a quenching reagent, such as Tris buffer or glycine, to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG and quenching reagent using a suitable method such as size exclusion chromatography (SEC) or dialysis.
-
-
Analysis:
Visualizations
Caption: A typical experimental workflow for bioconjugation.
Caption: A logical workflow for troubleshooting low bioconjugation yield.
References
- 1. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 2. chempep.com [chempep.com]
- 3. genscript.com [genscript.com]
- 4. peptide.com [peptide.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. How are PEG derivatives purified? - Blog [shochem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Highly PEGylated Linkers in Antibody-Drug Conjugates: Characterization of NH2-PEG4-Lys(Boc)-NH-(m-PEG24)-Based ADCs
For researchers and drug development professionals, the rational design of an Antibody-Drug Conjugate (ADC) is a multi-parameter optimization challenge. The linker, the molecular bridge between the antibody and the cytotoxic payload, is a critical determinant of an ADC's therapeutic index. This guide provides a comparative analysis of ADCs featuring the highly hydrophilic linker, NH2-PEG4-Lys(Boc)-NH-(m-PEG24), against other common linker technologies, supported by established experimental data and detailed characterization protocols.
The NH2-PEG4-Lys(Boc)-NH-(m-PEG24) is a heterobifunctional, cleavable linker characterized by its extensive polyethylene (B3416737) glycol (PEG) structure, comprising a total of 28 PEG units built around a lysine (B10760008) core.[1][2] This design is intended to leverage the benefits of PEGylation, a widely used strategy to enhance the therapeutic efficacy of drugs by increasing solubility, reducing immunogenicity, and extending circulation half-life.[] The primary advantage of incorporating such hydrophilic linkers is to mitigate the challenges associated with hydrophobic payloads, which can otherwise lead to ADC aggregation and rapid clearance.[4][5][6] By creating a hydration shell, these linkers improve solubility, stability, and pharmacokinetic profiles, which can lead to enhanced tumor accumulation and a wider therapeutic window.[4][6]
Structural Overview of a Highly PEGylated ADC
The linker architecture places the payload on a sidearm, shielded by a long, methoxy-terminated PEG chain. This configuration aims to protect the hydrophobic payload, improve overall ADC solubility, and facilitate the creation of stable ADCs, potentially with a high drug-to-antibody ratio (DAR).[7]
Comparative Analysis of Linker Technologies
The choice of linker significantly impacts an ADC's stability, mechanism of release, and overall performance. Highly PEGylated linkers offer distinct advantages over conventional non-cleavable or less hydrophilic cleavable linkers, particularly when working with hydrophobic payloads.
Key Advantages of Highly PEGylated Linkers:
-
Improved Pharmacokinetics: The hydrophilic PEG chains form a hydration shell, which can reduce non-specific clearance and prolong the ADC's circulation half-life.[6] Studies have shown that longer PEG chains can significantly extend half-life compared to non-PEGylated counterparts.[8][9]
-
Enhanced Solubility and Stability: By masking the hydrophobicity of the payload, PEG linkers reduce the propensity for aggregation, a critical issue that can impair efficacy and safety.[][4] This allows for the successful development of ADCs with higher DARs.[6]
-
Reduced Immunogenicity: PEGylation can shield potential epitopes on the payload or linker, lowering the risk of an immune response against the ADC.[6][10]
However, a potential trade-off exists, as extensive PEGylation may slightly reduce in vitro potency in some cases, possibly by sterically hindering payload release or cell permeability.[8][9][11] Therefore, the optimal PEG linker length often needs to be determined empirically for each specific antibody-payload combination.[5]
Quantitative Performance Data
While direct head-to-head data for the specific NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker is proprietary, the following table summarizes representative data from literature, comparing ADCs with highly hydrophilic/PEGylated linkers to those with conventional linkers. This data illustrates the general performance trends observed.
| ADC Characteristic | Conventional Linker (e.g., SMCC, Val-Cit) | Highly Hydrophilic/PEGylated Linker | Reference |
| Average DAR | Typically 2-4; higher loads lead to aggregation | Can achieve stable DAR >4 (e.g., 8) | [6][12] |
| Solubility | Prone to aggregation with hydrophobic payloads | Significantly improved, less aggregation | [4][12] |
| Plasma Half-life (T½) | Shorter | Longer (e.g., 2.5 to 11-fold increase) | [8][9] |
| In Vitro Potency (IC50) | High potency (e.g., low pM) | Comparable or slightly reduced potency | [9][13] |
| In Vivo Efficacy | Effective, but limited by PK/aggregation | Often enhanced due to improved PK and tumor exposure | [5][13] |
| Off-Target Toxicity | Higher risk due to premature release or hydrophobicity | Reduced due to better stability and PK profile | [8][9] |
Experimental Protocols for ADC Characterization
A systematic workflow is essential for characterizing any new ADC to ensure its quality, stability, and potency.
Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is the most common method for determining DAR, as it separates ADC species based on the number of conjugated drug-linker moieties.[14][15]
-
Objective: To determine the distribution and average number of drug molecules per antibody.
-
Instrumentation: HPLC system with a HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7).
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample (approx. 25-50 µg).
-
Elute the ADC species using a descending salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).
-
Monitor absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload.
-
-
Data Analysis: Peaks corresponding to different drug loads (DAR 0, 2, 4, 6, 8, etc.) are integrated. The average DAR is calculated as the weighted average of the peak areas.
In Vitro Plasma Stability Assay
This assay assesses the stability of the linker and the potential for premature drug release in a biologically relevant matrix.[15]
-
Objective: To measure the amount of intact ADC over time in plasma.
-
Materials: ADC sample, human or mouse plasma, quenching solution (e.g., acetonitrile), analytical system (LC-MS or ELISA).
-
Procedure:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), draw an aliquot of the mixture.
-
Immediately quench the reaction with a 3-fold excess of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Centrifuge to pellet the precipitate and collect the supernatant for analysis of released payload (by LC-MS) or analyze the remaining intact ADC (by affinity capture ELISA).
-
-
Data Analysis: Plot the percentage of intact ADC or released payload versus time to determine the ADC's half-life in plasma.
In Vitro Cytotoxicity Assay
Cell-based cytotoxicity assays are crucial for determining the potency of an ADC and its specificity for target-expressing cells.[16]
-
Objective: To determine the IC50 (concentration that inhibits 50% of cell growth) of the ADC on antigen-positive and antigen-negative cell lines.
-
Materials: Antigen-positive and antigen-negative cancer cell lines, cell culture media, ADC serial dilutions, and a cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the ADC (typically from pM to µM concentrations). Include untreated cells as a control.
-
Incubate for a period corresponding to several cell doubling times (e.g., 72-120 hours).
-
Add the cell viability reagent according to the manufacturer's protocol and measure the signal (absorbance or luminescence).
-
-
Data Analysis: Normalize the data to the untreated controls and plot cell viability against ADC concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.
Mechanism of Action: Microtubule Disruption
Many ADCs, including those developed with PEGylated linkers, utilize highly potent payloads like auristatins (e.g., MMAE) or maytansinoids (e.g., DM1). These agents act by disrupting microtubule dynamics, a process essential for cell division.
Upon internalization and linker cleavage, the released payload binds to tubulin subunits.[17] This prevents the polymerization of microtubules, which form the mitotic spindle required for chromosome segregation. The disruption leads to cell cycle arrest in the G2/M phase, which ultimately activates the caspase cascade and induces apoptosis, or programmed cell death.[]
Conclusion
The NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker represents an advanced hydrophilic linker technology designed to overcome the limitations associated with hydrophobic payloads. By significantly improving the physicochemical properties and pharmacokinetic profile of ADCs, these linkers contribute to enhanced stability and a wider therapeutic window.[4] While alternatives such as polysarcosine and polypeptides are emerging to address potential concerns with PEG, including immunogenicity, highly PEGylated linkers remain a validated and powerful tool in the rational design of next-generation antibody-drug conjugates.[10] A thorough characterization, following the experimental protocols outlined in this guide, is essential to fully realize their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NH2-PEG4-Lys(Boc)-NH-(m-PEG24) - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. labinsights.nl [labinsights.nl]
- 7. vectorlabs.com [vectorlabs.com]
- 8. mdpi.com [mdpi.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Determining the DAR of NH2-PEG4-Lys(Boc)-NH-(m-PEG24) ADCs by Hydrophobic Interaction Chromatography
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs), profoundly influencing their efficacy and safety. Accurate determination of the DAR is therefore essential in the development and manufacturing of these targeted therapies. Hydrophobic Interaction Chromatography (HIC) has become a principal method for characterizing the drug load distribution and calculating the average DAR of ADCs.[1][2][3][4] This guide provides an objective comparison of HIC for determining the DAR of ADCs utilizing the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker, presenting supporting experimental data and methodologies.
Principle of HIC for DAR Determination
HIC separates molecules based on their hydrophobicity. In the context of ADCs, the covalent conjugation of a hydrophobic small molecule drug to a monoclonal antibody (mAb) increases the overall hydrophobicity of the protein.[3][5][6] This principle allows for the separation of the unconjugated antibody (DAR 0) from ADCs with varying numbers of conjugated drugs (e.g., DAR 2, 4, 6, 8).
The separation is achieved under non-denaturing conditions, which is a key advantage of HIC.[1][7] A high-salt mobile phase is initially used to promote the interaction between the hydrophobic regions of the ADC and the stationary phase of the column. A decreasing salt gradient then weakens these interactions, causing the ADC species to elute in order of increasing hydrophobicity.[3][6] Consequently, the unconjugated mAb, being the least hydrophobic, elutes first, followed by the ADC species with progressively higher DAR values.[2][5]
Experimental Protocol for HIC-Based DAR Determination
This section details a general protocol for determining the DAR of an ADC.
1. Sample Preparation:
-
The ADC sample is diluted to a concentration of 1 mg/mL in the mobile phase A (see below).
2. HPLC System and Column:
-
An HPLC system equipped with a UV detector is used.
-
Column: TSKgel Butyl-NPR, 4.6 mm ID x 10 cm L, 2.5 µm (or equivalent HIC column).[5]
-
Detection Wavelength: 280 nm.
3. Mobile Phases:
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[8]
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with a potential addition of a small percentage of an organic solvent like isopropanol (B130326) (e.g., 20%) to facilitate the elution of highly hydrophobic species.[3][5]
4. Chromatographic Conditions:
-
Gradient: A linear gradient from 0% to 100% of mobile phase B over a set period, for instance, 20-40 minutes.[5][8]
-
Injection Volume: 15 µL.[8]
5. Data Analysis and DAR Calculation:
-
The peaks in the chromatogram corresponding to different DAR species are integrated to determine their respective peak areas.
-
The relative percentage of each species is calculated from the peak areas.
-
The average DAR is then calculated using the weighted average of the different drug-loaded species.[2][]
The formula for calculating the average DAR is:
Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100 []
Data Presentation
The following table summarizes hypothetical HIC data for an ADC with the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) linker.
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 8.5 | 10.2 |
| DAR 2 | 12.1 | 25.5 |
| DAR 4 | 15.3 | 40.8 |
| DAR 6 | 18.0 | 18.5 |
| DAR 8 | 20.2 | 5.0 |
Calculated Average DAR: ((10.2 * 0) + (25.5 * 2) + (40.8 * 4) + (18.5 * 6) + (5.0 * 8)) / 100 = 3.65
Comparison with Alternative Methods
While HIC is a powerful technique, other methods are also employed for DAR determination. The following table provides a comparison.
| Method | Principle | Advantages | Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on the hydrophobicity of the intact ADC.[2][5] | Provides information on drug load distribution, non-denaturing conditions preserve the native ADC structure.[1][6] | Incompatible with mass spectrometry (MS) due to high salt concentrations, may have lower resolution for ADCs with very similar hydrophobicities.[6][10] |
| Reversed-Phase HPLC (RP-HPLC) | Separation of reduced and denatured antibody light and heavy chains based on polarity.[2][11] | High resolution, can provide information on drug distribution between light and heavy chains.[2] | Denaturing conditions can alter the ADC structure, provides an indirect measurement of the intact ADC's DAR.[10] |
| Mass Spectrometry (MS) | Determination of the molecular weight of the intact or fragmented ADC to identify different DAR species.[] | Provides accurate mass information and can identify different drug-loaded species directly, can be coupled with liquid chromatography.[10] | Can be complex to implement, traditional chromatography methods used with MS (like RP-HPLC) are denaturing.[10] |
| UV-Vis Spectroscopy | Calculation of average DAR based on the absorbance of the protein and the drug at different wavelengths.[][11] | Simple, rapid, and non-destructive.[] | Only provides the average DAR, not the distribution of different species; requires that the drug has a distinct chromophore from the antibody.[6] |
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental principle of HIC for ADC analysis.
Caption: Experimental workflow for DAR determination using HIC.
Caption: Principle of ADC separation by HIC based on hydrophobicity.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
Mass Spectrometry Analysis of PEGylated Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals working with PEGylated molecules such as NH2-PEG4-Lys(Boc)-NH-(m-PEG24) conjugates, mass spectrometry (MS) is an indispensable tool for characterization. The inherent heterogeneity and polydispersity of polyethylene (B3416737) glycol (PEG) chains, however, present unique analytical challenges. This guide provides a comprehensive comparison of two primary mass spectrometry techniques—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS)—for the analysis of these complex conjugates, supported by experimental data and detailed protocols.
The choice between MALDI-TOF and ESI-MS depends largely on the specific analytical goal, whether it be rapid screening for conjugation efficiency, detailed structural elucidation, or quantitative analysis. MALDI-TOF MS is often favored for its rapid analysis of the average molecular weight and distribution of PEGylated species, while ESI-MS, particularly when coupled with liquid chromatography (LC-MS), excels in providing high-resolution data and is well-suited for quantitative studies.[1][2][3]
Quantitative Performance Comparison: MALDI-TOF vs. ESI-MS
The following table summarizes key performance metrics for MALDI-TOF and ESI-MS in the analysis of PEGylated proteins and peptides, providing a baseline for selecting the appropriate technique.
| Feature | MALDI-TOF MS | ESI-MS | Supporting Evidence |
| Primary Ion Species | Predominantly singly charged ions ([M+H]⁺, [M+Na]⁺, etc.) | Multiply charged ions ([M+nH]ⁿ⁺) | Simplifies spectral interpretation for MALDI-TOF. ESI's multiple charging can be complex but allows for the analysis of high mass molecules on instruments with a limited m/z range. |
| Mass Accuracy | High for average molecular weight determination. | Generally higher, especially with high-resolution analyzers (e.g., Orbitrap, FT-ICR). | A study on PEGylated recombinant human granulocyte-colony stimulating factor (rhG-CSF) using an Orbitrap ESI-MS achieved a median mass accuracy of 1.26 ppm.[1] |
| Resolution | Sufficient to resolve oligomers of heterogeneous PEGylated peptides (m/Δm of ca. 500 reported for a 20 kDa PEGylated peptide).[4] | High resolution is a key advantage, enabling the separation of isotopic peaks and closely related species. | ESI-MS coupled with high-resolution analyzers can achieve resolving powers exceeding 100,000. |
| Sensitivity | High, capable of detecting samples at very low concentrations. | High sensitivity, crucial for detecting low-abundance species. | Both techniques are highly sensitive, with the choice often depending on the sample complexity and matrix effects (for MALDI). |
| Tolerance to Polydispersity | Can be challenging for polymers with high polydispersity, potentially leading to mass discrimination. | Overlapping charge states from polydisperse samples can complicate spectra. Charge reduction techniques are often employed. | For highly polydisperse samples, spectral complexity is a challenge for both techniques, though different strategies are used to mitigate it. |
| Sample Preparation | Requires co-crystallization with a matrix, which can be a source of variability. | Simpler sample introduction, often directly from a liquid phase. However, samples need to be soluble and free of interfering salts. | MALDI sample preparation is often considered more of an "art," while ESI offers a more automated and direct infusion or LC-coupled workflow.[1] |
| Analysis Speed | Very fast, suitable for high-throughput screening. | Slower, especially when coupled with LC for separation prior to MS analysis. | MALDI-TOF can analyze a sample in minutes, whereas an LC-ESI-MS run can take significantly longer. |
| Quantitative Analysis | Can be challenging due to potential biases in the ionization process and non-uniform crystal formation. | More amenable to quantitative analysis, especially when using LC-MS with appropriate internal standards. | ESI-MS is generally preferred for quantitative applications due to its more reproducible ionization process.[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful mass spectrometric analysis of PEGylated conjugates. Below are representative protocols for both MALDI-TOF and ESI-MS techniques.
MALDI-TOF Mass Spectrometry Protocol
This protocol is designed for the analysis of a PEGylated conjugate like NH2-PEG4-Lys(Boc)-NH-(m-PEG24).
1. Sample and Matrix Preparation:
-
Analyte Solution: Dissolve the PEGylated conjugate in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water) to a final concentration of approximately 1-10 pmol/µL.
-
Matrix Solution: For PEGylated peptides and proteins, sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (CHCA) are common matrices.[5] Prepare a saturated solution of the chosen matrix in a solvent mixture such as 50:50 acetonitrile:water with 0.1% TFA. For analyzing the PEG moiety, the addition of a cationizing agent like NaCl can be beneficial.[6]
2. Sample Spotting (Dried-Droplet Method):
-
Spot 1 µL of the matrix solution onto the MALDI target plate and let it air dry completely.
-
Apply 1 µL of the analyte solution directly onto the dried matrix spot.
-
Allow the spot to air dry completely, allowing for co-crystallization of the matrix and analyte.
3. Instrumental Analysis:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Mode: Operate in linear positive ion mode for large molecules to improve sensitivity, though reflector mode can be used for higher resolution of smaller molecules.[6]
-
Laser: Use a nitrogen laser (337 nm) and adjust the laser power to the threshold required for ionization, minimizing fragmentation.
-
Mass Range: Set the mass analyzer to a range that encompasses the expected molecular weight of the PEGylated conjugate.
-
Calibration: Calibrate the instrument using standards of known molecular weights that bracket the expected mass of the analyte.
4. Data Analysis:
-
The resulting spectrum will display a distribution of peaks, each corresponding to the conjugate with a different number of PEG monomer units, reflecting the polydispersity of the m-PEG24 chain.
-
The average molecular weight and the degree of polydispersity can be calculated from the peak distribution.
ESI-MS (LC-MS) Protocol with Charge Reduction
This protocol is suitable for the detailed characterization and quantification of PEGylated conjugates using an LC-MS system.
1. Sample Preparation:
-
Dissolve the NH2-PEG4-Lys(Boc)-NH-(m-PEG24) conjugate in a solvent compatible with reverse-phase chromatography, such as a water/acetonitrile mixture with 0.1% formic acid, to a concentration of 1-10 µM.
2. Liquid Chromatography (LC):
-
Column: A C4 or C8 reverse-phase column is often suitable for separating PEGylated peptides and proteins.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to ensure separation of the conjugate from any unreacted starting materials or byproducts.
3. Mass Spectrometry (MS):
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.
-
Ionization Mode: Positive ion electrospray ionization.
-
Charge Reduction (Optional but Recommended): To simplify the complex spectra arising from multiple charging and PEG polydispersity, a charge-reducing agent can be introduced post-column. A common method is the post-column infusion of a solution of a weak base, such as triethylamine (B128534) (TEA), at a concentration of approximately 0.2% in isopropanol.[7][8] This will collapse the charge envelope into a few, higher m/z ions, making the spectrum easier to interpret.
-
Mass Range: Set the mass analyzer to an appropriate m/z range to detect the charge-reduced ions.
-
Fragmentation (for structural analysis): Perform tandem MS (MS/MS) using collision-induced dissociation (CID) or electron-transfer dissociation (ETD) to fragment the conjugate and identify the site of PEGylation.
4. Data Analysis:
-
Deconvolute the mass spectrum to determine the molecular weight distribution of the PEGylated conjugate.
-
Analyze the MS/MS data to confirm the peptide sequence and pinpoint the location of the PEG chain attachment.
Visualization of Experimental Workflows and Fragmentation
To further clarify the analytical processes, the following diagrams illustrate a typical mass spectrometry workflow and a representative fragmentation pattern for a PEGylated peptide.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sciex.com [sciex.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
PEGylated Linkers vs. Traditional Hydrophobic Linkers: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), is a critical decision that significantly influences the therapeutic's efficacy, safety, and pharmacokinetic profile. This guide provides an objective comparison of PEGylated linkers and traditional hydrophobic linkers, supported by experimental data, to inform the rational design of next-generation bioconjugates.
The linker, the molecular bridge connecting a biological macromolecule to a payload, plays a pivotal role in the overall performance of the conjugate. While traditional linkers are often hydrophobic in nature, the use of Polyethylene Glycol (PEG) as a linker component has gained significant traction due to its unique physicochemical properties. This guide will delve into the advantages conferred by PEGylation, presenting a data-driven comparison to aid in linker selection.
Key Performance Metrics: A Tabular Comparison
The selection of a linker technology has a profound impact on several key attributes of a bioconjugate. The following tables summarize the quantitative differences observed between ADCs constructed with PEGylated linkers and those with traditional hydrophobic linkers, such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
| Feature | PEGylated Linkers | Traditional Hydrophobic Linkers (e.g., SMCC) | Key Advantages of PEGylation |
| Hydrophilicity | High | Low | Improved solubility and reduced aggregation.[1][2] |
| Solubility of ADC | Increased, especially with hydrophobic payloads.[1][2] | Can lead to aggregation, particularly with hydrophobic drugs.[1] | Mitigates aggregation issues, allowing for higher drug loading. |
| Drug-to-Antibody Ratio (DAR) | Higher DARs are achievable without significant aggregation.[1] | Limited DAR to prevent aggregation and maintain stability. | Enables delivery of a higher payload concentration to target cells. |
| In Vivo Half-Life | Can be significantly extended.[1] | Generally shorter half-life.[1] | Prolonged circulation time, leading to increased tumor accumulation. |
| Plasma Stability | High | High (for non-cleavable linkers) | Both can offer good stability, depending on the specific chemistry. |
| Off-Target Toxicity | Can be reduced due to improved pharmacokinetics and reduced aggregation.[1] | Potential for off-target toxicity due to hydrophobicity and aggregation.[1] | Enhanced safety profile. |
| Immunogenicity | Generally low.[2] | Can potentially be immunogenic.[1] | Reduced risk of immune response against the conjugate. |
Impact on Pharmacokinetics: Experimental Data
The inclusion of a PEG linker can dramatically alter the pharmacokinetic (PK) profile of an ADC, leading to improved therapeutic outcomes.
| ADC Construct | Linker Type | Half-Life Extension (compared to non-PEGylated) | Clearance Rate | Reference |
| ZHER2-affibody-MMAE | 4kDa PEG | 2.5-fold | - | [1] |
| ZHER2-affibody-MMAE | 10kDa PEG | 11.2-fold | - | [1] |
| Non-binding IgG-MMAE (DAR 8) | PEG8 or larger | - | Approached that of the parental antibody | [3] |
| Non-binding IgG-MMAE (DAR 8) | < PEG8 or no PEG | - | Rapidly increased | [3] |
| ADC-PSAR12 | Polysarcosine (hydrophilic) | - | 15.8 mL/day/kg | [4] |
| ADC-PSAR0 | Non-hydrophilic | - | 37.6 mL/day/kg | [4] |
In Vivo Efficacy: Preclinical Evidence
The improved pharmacokinetics of PEGylated ADCs often translate to superior anti-tumor efficacy in preclinical models.
| ADC Construct | Linker Type | Animal Model | Dosage | Outcome | Reference |
| Miniaturized ADC | 20kDa PEG (cleavable) | NCI-N87 and SK-OV-3 tumor xenografts | 5.5 mg/kg | Complete tumor eradication | [1] |
| Miniaturized ADC | Non-cleavable, non-PEGylated | NCI-N87 and SK-OV-3 tumor xenografts | 5.5 mg/kg | Slowed tumor growth | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of ADCs. Below are representative protocols for key experiments.
Protocol 1: Synthesis of an ADC with a PEGylated Linker
Objective: To conjugate a cytotoxic payload to a monoclonal antibody using a PEGylated linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
PEGylated linker with reactive groups (e.g., NHS-PEG-Maleimide)
-
Thiol-containing cytotoxic payload
-
Reducing agent (e.g., TCEP)
-
Reaction buffers (e.g., phosphate (B84403) buffer, pH 7.2-8.0 for NHS reaction; pH 6.5-7.5 for maleimide (B117702) reaction)
-
Quenching reagent (e.g., Tris buffer)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Antibody Reduction (for cysteine conjugation):
-
Incubate the mAb with a molar excess of TCEP at 37°C for 1-2 hours to reduce interchain disulfide bonds.
-
Remove excess TCEP using a desalting column.
-
-
Linker-Payload Conjugation (if not pre-formed):
-
React the PEGylated linker with the cytotoxic payload in an appropriate solvent.
-
-
Conjugation to Antibody:
-
React the reduced mAb with the maleimide-functionalized PEG-payload construct at room temperature for 1-4 hours.
-
Alternatively, for lysine (B10760008) conjugation, react the mAb with an NHS-ester functionalized PEG linker at room temperature for 1-2 hours, followed by purification and reaction with the payload.
-
-
Quenching:
-
Add a quenching reagent to stop the reaction.
-
-
Purification:
-
Purify the ADC from unreacted linkers and payloads using size exclusion chromatography (SEC).
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of an ADC.
Materials:
-
ADC construct
-
Tumor-bearing mice (e.g., nude mice with xenografts)
-
Dosing vehicle (e.g., sterile saline)
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
-
Analytical method for ADC quantification (e.g., ELISA, LC-MS/MS)
Procedure:
-
Animal Dosing:
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 96h, 168h) post-injection.[5]
-
-
Plasma Preparation:
-
Process the blood to obtain plasma by centrifugation.[5]
-
-
Sample Analysis:
-
Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated analytical method.[5]
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC) using appropriate software.
-
Protocol 3: Cytotoxicity Assay
Objective: To evaluate the in vitro potency of an ADC.
Materials:
-
Cancer cell line expressing the target antigen
-
ADC construct
-
Control antibody (without payload)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the target cancer cells in a 96-well plate and allow them to adhere overnight.[9]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the control antibody in cell culture medium.
-
Add the ADC or control solutions to the cells.[9]
-
-
Incubation:
-
Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).[9]
-
-
Viability Assessment:
-
Add the cell viability reagent to each well and measure the signal according to the manufacturer's instructions.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[10]
-
Visualizing the Concepts: Diagrams
The following diagrams illustrate key concepts and workflows discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. njbio.com [njbio.com]
A Comparative Guide: Sortase-Mediated Ligation vs. Amine-Reactive Linkers for Bioconjugation
For researchers, scientists, and professionals in drug development, the precise and stable conjugation of biomolecules is paramount. The choice of ligation chemistry can significantly impact the homogeneity, stability, and ultimately, the efficacy of the final product, be it an antibody-drug conjugate (ADC), a fluorescently labeled protein for imaging, or a surface-immobilized enzyme for a biosensor. This guide provides an objective comparison between a chemoenzymatic method, sortase-mediated ligation, and a conventional chemical approach using amine-reactive linkers, with a focus on N-hydroxysuccinimide (NHS) esters. We will delve into the underlying mechanisms, present comparative experimental data, and provide detailed protocols to aid in the selection of the most suitable technique for your research needs.
Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between sortase-mediated ligation and amine-reactive coupling lies in their reaction mechanisms, which dictates their specificity and control over the conjugation process.
Amine-Reactive Ligation: A Numbers Game on the Protein Surface
Amine-reactive linkers, such as NHS esters, are highly reactive electrophiles that target primary amines (-NH2) present on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[1][2] Given that antibodies and other proteins typically possess numerous surface-exposed lysine residues, this method often results in a heterogeneous mixture of conjugates with varying numbers of molecules attached at different locations.[3] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.
Sortase-Mediated Ligation: Precision Engineering with an Enzymatic Touch
In contrast, sortase-mediated ligation employs the bacterial transpeptidase Sortase A (SrtA) to catalyze the formation of a native peptide bond in a site-specific manner.[4][5] This technique requires genetic engineering of the protein of interest to incorporate a short recognition motif, typically LPXTG, at the desired conjugation site (e.g., the C-terminus).[1][6][7] The payload to be attached is synthesized with an N-terminal oligoglycine (Gly)n motif.[1][7] SrtA recognizes the LPXTG sequence, cleaves the peptide bond between threonine (T) and glycine (B1666218) (G), and forms a thioester intermediate with the protein.[4] This intermediate is then resolved by the nucleophilic attack of the N-terminal amine of the (Gly)n-modified payload, resulting in a new, stable peptide bond and the release of the enzyme.[4]
Performance Comparison: A Head-to-Head Analysis
The choice between sortase-mediated ligation and amine-reactive linkers has significant consequences for the final conjugate's properties and performance. The following sections provide a detailed comparison based on experimental evidence.
Specificity and Homogeneity: The Achilles' Heel of Amine Chemistry
The primary advantage of sortase-mediated ligation is its exquisite site-specificity, which leads to the production of highly homogeneous conjugates.[1][4][8] In contrast, the random nature of amine-reactive coupling to multiple lysine residues results in a heterogeneous mixture of products with varying drug-to-antibody ratios (DARs).[3][9] This heterogeneity can lead to batch-to-batch variability and complicates characterization and regulatory approval.
| Feature | Sortase-Mediated Ligation | Amine-Reactive Linkers (NHS Esters) |
| Specificity | Site-specific at the engineered recognition motif.[1][4] | Non-specific, targets multiple lysine residues and the N-terminus.[3] |
| Homogeneity | Produces a single, well-defined conjugate.[1][4][8] | Results in a heterogeneous mixture of conjugates.[3][9] |
| Drug-to-Antibody Ratio (DAR) | Precise and controlled (e.g., DAR of 2 or 4).[1][7] | A statistical distribution of DARs.[10] |
In Vitro and In Vivo Efficacy: A Case Study in Antibody-Drug Conjugates
A direct comparison of ADCs prepared using sortase-mediated ligation versus a traditional amine-reactive linker (maytansine payload) demonstrated the impact of conjugation methodology on therapeutic efficacy. While both types of ADCs showed similar in vitro cell-killing activities, the in vivo performance of the sortase-generated ADC was superior, leading to complete tumor regression in a mouse xenograft model, comparable to the clinically approved ADC, Kadcyla®.[11][12]
| Parameter | Sortase-Mediated ADC (Trastuzumab-Maytansine) | Amine-Reactive ADC (Kadcyla®) |
| In Vitro IC50 (SKBR3 cells) | ~10 ng/mL[11][12] | ~10 ng/mL[11][12] |
| In Vivo Efficacy (Ovarian Cancer Xenograft) | Complete tumor regression.[11][12] | Complete tumor regression.[11][12] |
| Homogeneity | High[11][12] | Low[11][12] |
Experimental Protocols
Detailed and reproducible protocols are crucial for successful bioconjugation. Below are representative protocols for both sortase-mediated and amine-reactive antibody conjugation.
Sortase-Mediated Antibody Conjugation Protocol
This protocol outlines the steps for conjugating a (Gly)n-modified payload to an antibody engineered with a C-terminal LPETG motif.[7]
Materials:
-
LPETG-tagged monoclonal antibody (mAb)
-
(Gly)5-modified toxin/payload
-
Sortase A enzyme
-
Reaction Buffer: 50mM HEPES, 150mM NaCl, 5mM CaCl2, pH 7.5
-
Protein A affinity chromatography column and buffers
Procedure:
-
Prepare a reaction mixture containing the LPETG-tagged mAb at a final concentration of 10 µM, the (Gly)5-modified payload at 200 µM, and Sortase A at 0.62 µM in the reaction buffer.[7]
-
Incubate the reaction mixture for 3.5 hours at 25°C.[7]
-
Stop the reaction and purify the resulting ADC using a Protein A affinity column.[7] Elute the bound conjugate and neutralize the elution fractions.
Amine-Reactive (NHS Ester) Antibody Conjugation Protocol
This protocol describes a general procedure for labeling an antibody with an NHS ester-activated molecule.[][14][15]
Materials:
-
Antibody to be labeled
-
NHS ester-activated payload
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer (optional): 1 M Tris-HCl or Glycine, pH 7.4
-
Size-exclusion chromatography column
Procedure:
-
Prepare the antibody solution at a concentration of approximately 3.0 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines.
-
Prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO or DMF.
-
Add the NHS ester stock solution to the antibody solution at a desired molar excess (e.g., 15-fold molar excess of dye to protein).
-
Incubate the reaction mixture for 60 minutes at room temperature in the dark.
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes.
-
Purify the conjugated antibody using a size-exclusion chromatography column to remove unreacted payload and byproducts.
Summary of Advantages and Disadvantages
| Feature | Sortase-Mediated Ligation | Amine-Reactive Linkers (NHS Esters) |
| Advantages | - Site-specific conjugation[1][4]- Produces homogeneous products[1][4][8]- Precise control over DAR[1][7]- Mild reaction conditions[8]- High efficiency (>90%)[8] | - Simple and well-established chemistry[1][2]- No genetic engineering of the protein required- Wide variety of commercially available linkers |
| Disadvantages | - Requires genetic engineering of the target protein[1][6][7]- Requires a specific recognition motif on the payload[1][7]- Potential for lower overall yield due to multiple steps (protein expression, purification, ligation) | - Non-specific conjugation[3]- Produces heterogeneous mixtures[3][9]- Lack of control over DAR[10]- Potential for modification of functionally important lysine residues |
Conclusion
Sortase-mediated ligation emerges as a superior alternative to traditional amine-reactive linkers when the goal is to produce well-defined, homogeneous bioconjugates. Its ability to install a payload at a specific site on a protein offers unparalleled control over the final product's structure and stoichiometry. This precision translates into improved batch-to-batch consistency and, as demonstrated in the case of ADCs, can lead to enhanced therapeutic performance.[11][12]
While amine-reactive linkers offer a simpler, more direct approach that does not require prior genetic modification of the target protein, the inherent heterogeneity of the resulting conjugates is a significant drawback for many applications, particularly in the development of therapeutics. For researchers and drug development professionals seeking to create highly characterized and reproducible bioconjugates, the initial investment in engineering a sortase-compatible system is likely to be rewarded with superior and more reliable results.
References
- 1. Sortase A Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of antibody–drug conjugates by proximity-driven acyl transfer and sortase-mediated ligation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Sortase A Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody–Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]
- 7. Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. [PDF] Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency | Semantic Scholar [semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 14. furthlab.xyz [furthlab.xyz]
- 15. biotium.com [biotium.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling NH2-PEG4-Lys(Boc)-NH-(m-PEG24)
Essential guidance for the safe handling and disposal of NH2-PEG4-Lys(Boc)-NH-(m-PEG24) is critical for laboratory personnel. This guide provides immediate, procedural, and step-by-step instructions to ensure the safety of researchers and the environment.
NH2-PEG4-Lys(Boc)-NH-(m-PEG24) is a valuable tool in drug development and research, often used as a linker in antibody-drug conjugates (ADCs).[1][2] While it offers significant advantages in therapeutic design, proper handling and disposal are paramount to mitigate potential risks. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The minimum PPE required when working in a laboratory with hazardous substances includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[3][4] For handling NH2-PEG4-Lys(Boc)-NH-(m-PEG24), which is classified with acute oral toxicity and is very toxic to aquatic life, specific PPE is crucial.[5] The following table summarizes the recommended PPE for different laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Receiving and Unpacking | - Lab coat- Safety glasses with side shields- Nitrile gloves |
| Weighing and Aliquoting (in a chemical fume hood or ventilated balance enclosure) | - Lab coat- Chemical splash goggles- Nitrile gloves (double-gloving recommended)- N95 respirator (if not handled in a fume hood) |
| Dissolving/Working with Solutions | - Lab coat- Chemical splash goggles or safety glasses with a face shield- Nitrile gloves |
| Reaction Setup and Monitoring | - Lab coat- Chemical splash goggles- Nitrile gloves |
| Waste Disposal | - Lab coat- Chemical splash goggles- Nitrile gloves |
Operational Plan: From Receipt to Disposal
A systematic approach to handling NH2-PEG4-Lys(Boc)-NH-(m-PEG24) is essential for safety and experimental success. The following workflow provides a step-by-step guide for researchers.
References
- 1. NH2-PEG4-Lys(Boc)-NH-(m-PEG24) - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ba.auburn.edu [ba.auburn.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. NH2-PEG4-Lys(t-Boc)-NH-m-PEG24|MSDS [dcchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
